molecular formula C22H42CuO4 B1171820 DODECYLPHENOL CAS No. 1331-57-3

DODECYLPHENOL

Cat. No.: B1171820
CAS No.: 1331-57-3
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Description

DODECYLPHENOL is a useful research compound. Its molecular formula is C22H42CuO4. The purity is usually 95%.
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Properties

CAS No.

1331-57-3

Molecular Formula

C22H42CuO4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Isomers of Dodecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecylphenol (DP) is an alkylphenol characterized by a twelve-carbon alkyl chain attached to a phenol ring. It exists as a complex mixture of isomers, primarily differing in the substitution pattern on the aromatic ring (ortho, meta, and para) and the branching of the dodecyl chain. Commercial this compound is typically a mixture of these isomers, with the para-substituted, branched-chain isomers often being the most prevalent. This technical guide provides a comprehensive overview of the isomers of this compound, focusing on their physicochemical properties, synthesis, analytical determination, and biological activity, particularly their endocrine-disrupting potential. Detailed experimental protocols for synthesis, analysis, and biological assays are provided to support research and development activities.

Introduction to this compound Isomers

This compound is a significant industrial chemical primarily used as an intermediate in the production of surfactants, lubricating oil additives, and phenolic resins.[1][2] The properties and applications of this compound are highly dependent on its isomeric composition. The three main positional isomers are:

  • ortho-Dodecylphenol (o-DP): The dodecyl group is attached to the carbon atom adjacent to the hydroxyl group.

  • meta-Dodecylphenol (m-DP): The dodecyl group is attached to the carbon atom two positions away from the hydroxyl group.

  • para-Dodecylphenol (p-DP): The dodecyl group is attached to the carbon atom opposite the hydroxyl group.

In addition to these positional isomers, the dodecyl chain itself can be linear (n-dodecyl) or branched (e.g., tetrapropenylphenol). The complex nature of the isomeric mixture arises from the use of propylene tetramer in its synthesis, which is a branched C12 olefin.

Physicochemical Properties of this compound Isomers

The physicochemical properties of this compound isomers influence their environmental fate, bioavailability, and industrial applications. A summary of key properties is presented in Table 1. Data for specific ortho and meta isomers are less commonly reported than for the para isomer and the isomer mixture.

Propertyortho-Dodecylphenolmeta-Dodecylphenolpara-DodecylphenolThis compound (Isomer Mixture)
CAS Number 5284-29-7-104-43-827193-86-8; 121158-58-5 (branched)
Molecular Formula C₁₈H₃₀OC₁₈H₃₀OC₁₈H₃₀OC₁₈H₃₀O
Molecular Weight ( g/mol ) 262.43262.43262.43262.43
Appearance Straw-colored liquid[3]-White to light yellow solid[4]Dense, viscous, light yellow liquid[2]
Boiling Point (°C) --280-290[4]310-335[5]
Melting Point (°C) --50-55 (approx.)[4]~ -9[2]
Density (g/mL at 25°C) --0.94 (at 20°C)[6]0.94 (at 20°C)[2]
pKa --10.14 (Predicted)[4]>9.9[7]
Water Solubility (mg/L) --Low1.54[2]
Log Kow ---7.14[7]

Synthesis of this compound Isomers

The industrial synthesis of this compound typically involves the alkylation of phenol with a C12 olefin, such as 1-dodecene or propylene tetramer, in the presence of an acid catalyst. This process generally yields a mixture of isomers, with the para isomer being the major product.

General Synthesis of this compound (Isomer Mixture)

This protocol describes a general method for the synthesis of this compound, resulting in a mixture of isomers.

Experimental Protocol:

  • Reactants and Catalyst:

    • Phenol (325 g)

    • 1-Dodecene (575 g)

    • Dried activated clay (e.g., Galeonite #136) (30 g)[8]

  • Procedure:

    • To a 2-liter four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add the phenol and dried activated clay.[8]

    • Heat the mixture to 135°C with agitation.[8]

    • Slowly add 1-dodecene to the mixture over a period of 4 hours while maintaining the temperature at 135°C.[8]

    • After the addition is complete, continue stirring the reaction mixture at 135°C for an additional hour.

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the activated clay catalyst.[8]

    • The resulting crude product is then purified by vacuum distillation to obtain this compound.[8]

Selective Synthesis of para-Dodecylphenol

Achieving high selectivity for the para isomer is often desirable. The following protocol, based on a patented method, aims for high-purity p-dodecylphenol.

Experimental Protocol:

  • Reactants and Catalyst:

    • Phenol

    • Olefin raw material (e.g., propylene tetramer)

    • Catalyst: Metal compound (e.g., Zr) loaded on a nano carrier[9]

    • Dehydrating agent: Metal hydroxide loaded molecular sieve[9]

  • Procedure:

    • Dehydration: Pass the olefin raw material through a column containing the metal hydroxide loaded molecular sieve to remove water.[9]

    • Alkylation: In a reactor, combine the dehydrated olefin and phenol in a molar ratio of 1:3-5.[9] Add the catalyst.

    • Carry out the reaction at a temperature of 60-120°C to obtain the crude alkylation product.[9]

    • Purification: The crude product is then subjected to rectification (fractional distillation) to separate the high-purity p-dodecylphenol.[9]

Selective Synthesis of ortho-Alkylphenols

A general method for the selective synthesis of ortho-alkylated phenols involves the gas-phase reaction of phenol with an alkanol over a metal oxide catalyst. While this has been demonstrated for smaller alkyl groups, the principles can be adapted for dodecanol.

Experimental Protocol:

  • Reactants and Catalyst:

    • Phenol

    • Dodecanol

    • Catalyst: γ-aluminum oxide[1]

  • Procedure:

    • The reaction is carried out in the gas phase at a temperature of 300-400°C.[1]

    • A molar ratio of dodecanol to phenol of ≤0.4 is used in a multi-stage process to enhance selectivity for the ortho product.[1]

    • The reaction products are separated by distillation.[1]

Analytical Methods for this compound Isomers

The separation and quantification of this compound isomers are typically performed using chromatographic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a common and powerful method.

GC-MS Analysis of this compound Isomers

This protocol provides a general framework for the analysis of this compound isomers by GC-MS.

Experimental Protocol:

  • Sample Preparation:

    • Samples (e.g., from environmental matrices or reaction mixtures) are extracted with a suitable organic solvent (e.g., hexane or dichloromethane).

    • The extract is concentrated and may be derivatized to improve chromatographic performance. A common derivatizing agent for phenols is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for separating isomers (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Mass Spectrometer: Capable of electron ionization (EI) and operating in both full scan and selected ion monitoring (SIM) modes.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 min.

      • Ramp 1: Increase to 180°C at 10°C/min.

      • Ramp 2: Increase to 240°C at 3°C/min, hold for 5 min.[7]

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C[7]

    • Ionization Energy: 70 eV

    • Mass Spectrometer Mode:

      • Full Scan: For qualitative identification (e.g., m/z 50-500).

      • Selected Ion Monitoring (SIM): For quantitative analysis. Specific ions for this compound would be selected based on their mass spectra (e.g., molecular ion and characteristic fragment ions). For nonylphenol, common ions monitored are m/z 107, 121, 135, 149, and 163, which can serve as a starting point for this compound isomer analysis.[7]

Biological Activity: Endocrine Disruption

This compound, like other alkylphenols, is known to be an endocrine-disrupting chemical (EDC). These compounds can mimic the action of the natural hormone estrogen by binding to the estrogen receptor (ER), potentially leading to adverse effects on reproductive health and development.

Mechanism of Action: Estrogen Receptor Signaling

This compound isomers can bind to the estrogen receptor alpha (ERα), a ligand-activated transcription factor. This interaction initiates a signaling cascade that can alter the expression of estrogen-responsive genes.

Diagram of Estrogen Receptor Signaling Pathway

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DP This compound (DP) ER_DP ER-DP Complex DP->ER_DP Binding ER Estrogen Receptor (ERα) HSP Heat Shock Proteins (HSP) ER_HSP ER-HSP Complex ER_HSP->ER HSP Dissociation Dimer Dimerized ER-DP ER_DP->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binding to DNA Gene Target Gene Transcription ERE->Gene Initiation of Transcription SynthesisWorkflow start Start: Phenol & Dodecene reactants Charge Reactor with Phenol and Catalyst start->reactants reaction Alkylation Reaction (e.g., 135°C, 4h) reactants->reaction filtration Filtration to Remove Catalyst reaction->filtration distillation Vacuum Distillation filtration->distillation product Purified this compound distillation->product AnalysisWorkflow sample Sample Collection extraction Solvent Extraction sample->extraction derivatization Derivatization (optional) extraction->derivatization injection GC-MS Injection derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (Scan or SIM) separation->detection analysis Data Analysis (Identification & Quantification) detection->analysis result Isomer Composition analysis->result

References

An In-depth Technical Guide to the Synthesis of Branched Dodecylphenol for Surfactant Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dodecylphenol is a crucial chemical intermediate primarily used in the production of non-ionic and anionic surfactants, antioxidants, and additives for lubricating oils.[1][2] These surfactants are integral components in a vast array of applications, including industrial cleaners, detergents, emulsifiers, wetting agents, and textile processing aids.[3][4] The structure of this compound, featuring a twelve-carbon (dodecyl) hydrocarbon chain attached to a phenol ring, provides the necessary hydrophobic and hydrophilic moieties for surfactant activity after further modification, typically through ethoxylation.[3][5]

This guide focuses on the synthesis of branched this compound, which is commonly produced using branched olefins like propylene tetramer.[6] The branching in the alkyl chain influences the physical and performance properties of the final surfactant product, such as its wetting ability and biodegradability.[7] This document provides a comprehensive overview of the synthesis, including reaction mechanisms, detailed experimental protocols, and key process data for researchers and chemical development professionals.

Core Synthesis: Alkylation of Phenol

The primary industrial method for producing branched this compound is the Friedel-Crafts alkylation of phenol with a branched dodecene, such as tetrapropylene.[2][8] This is an electrophilic aromatic substitution reaction where the olefin is activated by an acid catalyst to form a carbocation, which then attacks the electron-rich phenol ring.

Reaction Mechanism

The reaction mechanism proceeds through several key steps:

  • Carbocation Formation : The acid catalyst protonates the branched dodecene, forming a tertiary carbocation. This is the rate-determining step.

  • Electrophilic Attack : The carbocation acts as an electrophile and attacks the phenol ring. The hydroxyl group of phenol is an activating group, directing the substitution to the ortho and para positions.[9] The para isomer is typically the major product due to reduced steric hindrance.[2]

  • Deprotonation : A proton is eliminated from the substituted ring, and the catalyst is regenerated, restoring aromaticity to the ring and yielding the final this compound product.

While C-alkylation (substitution on the carbon ring) is the desired pathway for stable surfactant precursors, O-alkylation (forming a phenolic ether) can occur as a competing reaction.[9][10] However, under acidic conditions and elevated temperatures, the ether product can rearrange to the more thermodynamically stable C-alkylated isomers.[10]

Catalysis

A variety of acid catalysts are employed for this reaction. The choice of catalyst influences reaction rate, selectivity for the para isomer, and overall process efficiency.

  • Homogeneous Catalysts : Lewis acids like aluminum chloride (AlCl₃) and Brønsted acids such as sulfuric acid have been used.[1][11]

  • Solid Acid Catalysts : These are increasingly preferred due to their ease of separation from the reaction mixture, reduced corrosion issues, and potential for regeneration. Examples include:

    • Activated Clay : A common and cost-effective catalyst.[12]

    • Cation-Exchange Resins : Polymers with sulfonic acid groups, such as Amberlyst-15, are effective catalysts.[9][10]

    • Zeolites and Molecular Sieves : These offer shape-selectivity and can enhance the yield of the desired para isomer.[2]

Experimental Protocols

The following protocols are representative examples of branched this compound synthesis based on literature procedures.

Protocol 1: Synthesis using Activated Clay Catalyst [12]

  • Apparatus Setup : Equip a 2-liter, four-necked flask with a mechanical stirrer, a thermometer, a dropping funnel, and a condenser.

  • Reactant Charging : Add 325 g of phenol and 30 g of dried activated clay to the flask.

  • Heating and Alkylation : Heat the mixture to 135°C with continuous agitation.

  • Olefin Addition : Slowly add 575 g of 1-dodecene (as a proxy for branched dodecene in this specific protocol) to the mixture via the dropping funnel over a period of 4 hours, maintaining the temperature at 135°C.

  • Reaction Completion : Continue stirring the mixture at 135°C for an additional period to ensure complete reaction.

  • Catalyst Removal : Cool the reaction mixture and filter it to remove the activated clay catalyst.

  • Purification : Purify the crude product by vacuum distillation to separate the this compound from unreacted phenol and any high-boiling byproducts, yielding approximately 537 g of this compound.[12]

Protocol 2: General Synthesis using a Solid Acid Catalyst [7][13]

  • Reactant Preparation : In a 250 mL flask, add phenol and a branched, non-terminal dodecene at a specified molar ratio (e.g., 5:1 phenol to dodecene).[13]

  • Catalyst Addition : Add the solid acid catalyst (e.g., DA330 resin) to the flask.[13]

  • Reaction Conditions : Heat the mixture in an oil bath to the desired reaction temperature (e.g., 90°C) while stirring.[13]

  • Monitoring : The reaction is timed once the target temperature is reached. The progress can be monitored by analyzing samples using Gas Chromatography (GC) to determine the conversion of dodecene.[7][13]

  • Work-up : After the reaction period (e.g., 5 hours), cool the mixture.[13]

  • Purification : Separate the catalyst by filtration. Remove excess phenol and purify the branched this compound product via vacuum distillation.

Data Presentation: Reaction Parameters and Outcomes

The efficiency of this compound synthesis is highly dependent on the reaction conditions. The following table summarizes key quantitative data from a study optimizing the reaction.

ParameterValueOutcomeReference
Reactants Phenol, Branched Non-Terminal Dodecene-[13]
Catalyst DA330 Resin-[13]
Phenol:Dodecene Molar Ratio 5:1Optimized to increase mono-substituted product yield.[7][13]
Reaction Temperature 90°COptimized for high conversion and selectivity.[13]
Reaction Time 5 hoursSufficient time to achieve high conversion.[13]
Conversion of Dodecene 98.1%High efficiency of olefin utilization.[13][14]
Selectivity for Branched this compound 95.9%High yield of the desired mono-alkylated product.[13][14]

Visualization of Synthesis and Workflow

Alkylation Reaction Pathway

The diagram below illustrates the core chemical transformation in the synthesis of branched this compound.

G phenol Phenol phenol->invis1 dodecene Branched Dodecene (e.g., Propylene Tetramer) dodecene->invis1 plus + plus->invis2 product Branched this compound invis1->plus invis2->product  Acid Catalyst (e.g., Activated Clay)

Alkylation of phenol with branched dodecene.

Experimental Workflow

The following flowchart outlines the typical laboratory or industrial workflow for producing and purifying branched this compound.

G A 1. Charge Reactants (Phenol & Catalyst) B 2. Heat to Reaction Temp (e.g., 90-135°C) A->B C 3. Add Branched Dodecene (Controlled Addition) B->C D 4. Alkylation Reaction (e.g., 5 hours) C->D E 5. Cool Reaction Mixture D->E F 6. Catalyst Removal (Filtration) E->F G 7. Purification (Vacuum Distillation) F->G H 8. Product Analysis (e.g., GC) G->H I Final Product: Branched this compound G->I

General workflow for this compound synthesis.

From this compound to Surfactant

The synthesized branched this compound serves as the hydrophobe and is the starting material for producing non-ionic surfactants. The most common derivatization is ethoxylation , where ethylene oxide is added to the hydroxyl group of the this compound in the presence of a base catalyst (e.g., potassium hydroxide).[5][14]

This reaction produces this compound ethoxylates (DPEOn), where 'n' represents the average number of ethylene oxide units.[14] The length of the polyoxyethylene chain can be controlled to create surfactants with different properties, such as varying degrees of water solubility and surface tension reduction capabilities, making them suitable for diverse applications.[14][15] For example, a branched this compound ethoxylate with 10 ethylene oxide units (b-DPEO₁₀) has been shown to be highly effective at reducing the surface tension of water.[13]

Conclusion

The synthesis of branched this compound via Friedel-Crafts alkylation of phenol is a well-established and optimized industrial process. The use of solid acid catalysts has improved the sustainability and efficiency of the synthesis by simplifying catalyst removal and reducing waste. By carefully controlling reaction parameters such as temperature, molar ratio, and catalyst type, high conversion rates and selectivity for the desired mono-alkylated product can be achieved. The resulting branched this compound is a versatile intermediate, readily converted into a range of high-performance non-ionic surfactants essential for numerous industrial and commercial applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of para-Dodecylphenol

Introduction

Para-dodecylphenol (p-DDP) is an organic compound belonging to the alkylphenol family. It is characterized by a dodecyl group (a 12-carbon alkyl chain) attached to the para position of a phenol ring. The commercial product is typically a complex mixture of isomers with branched dodecyl chains.[1][2][3][4] p-Dodecylphenol is a viscous, oily liquid at room temperature and is primarily used as a chemical intermediate in the production of various industrial products.[1][5] Its applications include the manufacturing of surfactants, lubricant additives, and phenolic resins for printing inks and varnishes.[2][5][6][7][8]

Physical and Chemical Properties

The physical and chemical properties of para-dodecylphenol are summarized in the table below. It is important to note that commercial dodecylphenol is a mixture of isomers, which can lead to variations in reported values.[1][2][3][4]

PropertyValueReference(s)
Molecular Formula C₁₈H₃₀O[2][6][9][10][11][12][13][14][15]
Molecular Weight 262.43 g/mol [2][6][10][11][13][14][15][16]
Appearance Clear, straw-colored, viscous liquid[3][4][6][16][17][18]
Odor Phenolic[3][4][16]
Melting Point Approx. -9 °C[3]
Boiling Point 310-335 °C at 760 mmHg[6][10][13][16]
Density 0.94 g/mL at 20-25 °C[3][6][10][13][16][19]
Solubility Insoluble in water; Soluble in organic solvents like alcohols, ketones, esters, and hydrocarbons.[3][4][17]
Vapor Pressure 0.009 Pa at 20 °C[1]
Flash Point >150 °C[2][3][6][9][10][12][13][16][19]
Auto-ignition Temp. Approx. 400 °C[3]
Refractive Index n20/D 1.503[10][13]
log Kow 7.14

Synthesis of para-Dodecylphenol

Para-dodecylphenol is commercially produced through the alkylation of phenol with a dodecene isomer, typically tetrapropylene.[2][3][19] The reaction is often catalyzed by an acidic catalyst, such as an ion-exchange resin or activated clay.[2][3][20]

Experimental Protocol: Friedel-Crafts Alkylation

A common laboratory-scale synthesis involves the Friedel-Crafts alkylation of phenol with dodecyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Materials:

  • Phenol

  • Dodecyl chloride

  • Aluminum chloride (AlCl₃)

  • Dilute hydrochloric acid

  • Ethyl acetate

  • 3% aqueous sodium hydroxide solution

Procedure:

  • Dodecyl chloride (16.75 g) is added dropwise to phenol (7.0 g).

  • The mixture is heated to 90°C for 30 minutes.

  • Aluminum chloride powder (12.0 g) is then added, and the reaction is continued at 100°C for 4 hours.

  • After cooling, the reaction mixture is added to dilute hydrochloric acid.

  • The product is extracted with two 50-mL portions of ethyl acetate.

  • The combined ethyl acetate extracts are washed with an 80 mL of 3% aqueous sodium hydroxide solution to remove unreacted phenol.

  • The organic layer is then washed with water, dried, and the solvent is evaporated to yield the crude product.

  • Purification can be achieved by vacuum distillation.[3]

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of para-Dodecylphenol phenol Phenol reactor Alkylation Reactor phenol->reactor dodecene Dodecene (Tetrapropylene) dodecene->reactor catalyst Acid Catalyst (e.g., Ion-Exchange Resin) catalyst->reactor crude_product Crude Alkylation Product reactor->crude_product purification Purification (Vacuum Distillation) crude_product->purification p_ddp para-Dodecylphenol purification->p_ddp

Caption: Workflow for the industrial synthesis of para-dodecylphenol.

Chemical Reactivity and Identification

The chemical reactivity of para-dodecylphenol is primarily dictated by the hydroxyl group on the aromatic ring. It undergoes reactions typical of phenols, such as etherification, esterification, and electrophilic aromatic substitution. The long alkyl chain imparts lipophilicity to the molecule.

Spectral Data
  • ¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the dodecyl chain. The aromatic region can help determine the substitution pattern (ortho, meta, para).

  • ¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.

  • IR Spectroscopy: The infrared spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the alkyl chain would appear around 2850-2960 cm⁻¹.

  • Mass Spectrometry: The mass spectrum of 4-dodecylphenol shows a molecular ion peak (M+) at m/z 262.[18] A prominent fragment ion is observed at m/z 107.[18]

Standardized Testing Methods for Properties
  • Density: ASTM D4052 is a standard test method for determining the density of liquids.[19]

  • Kinematic Viscosity: ASTM D445 is a standard test method for kinematic viscosity of transparent and opaque liquids.[19]

  • Flash Point: ASTM D93 is a standard test method for flash point by Pensky-Martens closed cup tester.[19]

  • Acute Oral Toxicity: OECD Test Guideline 401 is used for determining acute oral toxicity.[21]

Applications and Biological Relevance

Para-dodecylphenol is a versatile chemical intermediate with a range of industrial applications.

Industrial Applications Workflow

Applications Industrial Applications of para-Dodecylphenol cluster_surfactants Surfactants & Emulsifiers cluster_additives Lubricant & Fuel Additives cluster_resins Phenolic & Epoxy Resins pDDP para-Dodecylphenol detergents Detergents pDDP->detergents cleaners Industrial Cleaners pDDP->cleaners agrochemicals Agrochemicals pDDP->agrochemicals oil_additives Oil Additives pDDP->oil_additives fuel_additives Fuel Additives pDDP->fuel_additives printing_inks Printing Inks pDDP->printing_inks varnishes Varnishes pDDP->varnishes coatings Coatings pDDP->coatings

References

An In-Depth Technical Guide to Dodecylphenol: CAS Numbers, Molecular Structures, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylphenol (DP) is an organic compound belonging to the alkylphenol family. It is characterized by a phenol ring substituted with a dodecyl group (C12H25). The position of the dodecyl group on the phenol ring can vary, and the alkyl chain itself can be linear or branched, resulting in a variety of isomers. This compound and its derivatives are utilized in the manufacturing of surfactants, lubricating oil additives, and phenolic resins.[1] However, due to their environmental persistence and potential endocrine-disrupting properties, understanding their chemical characteristics and biological interactions is of significant interest to researchers in environmental science, toxicology, and drug development. This guide provides a comprehensive overview of the CAS numbers, molecular structures, physicochemical properties, synthesis methods, and biological activities of this compound isomers.

CAS Numbers and Molecular Structures

This compound exists as a complex mixture of isomers, with the most common being para-substituted. The CAS number can vary depending on the specific isomer or the mixture.

Name CAS Number Synonyms Molecular Formula
This compound (mixture of isomers)27193-86-8Phenol, dodecyl-C18H30O
p-Dodecylphenol (linear)104-43-84-n-DodecylphenolC18H30O
This compound (branched)121158-58-5Phenol, dodecyl-, branchedC18H30O
4-Dodecylphenol (branched)210555-94-5Phenol, 4-dodecyl-, branchedC18H30O
o-Dodecylphenol27193-86-82-DodecylphenolC18H30O

The fundamental molecular structure consists of a benzene ring with a hydroxyl group (-OH) and a dodecyl group (-C12H25) attached. The dodecyl group can be a straight chain (n-dodecyl) or a branched chain (iso-dodecyl or tetrapropenyl).

molecular_structures cluster_p para-Dodecylphenol (linear) cluster_o ortho-Dodecylphenol cluster_b This compound (branched example) p_this compound o_this compound b_this compound estrogenic_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DP This compound (Xenoestrogen) ER Estrogen Receptor (ER) DP->ER HSP Heat Shock Proteins (HSP) ER->HSP dissociation ER_dimer ER Dimerization ER->ER_dimer ERE Estrogen Response Element (ERE) in DNA Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Estrogen-Responsive Proteins (e.g., Vitellogenin) mRNA->Protein translation Response Physiological Response (e.g., Endocrine Disruption) Protein->Response ER_dimer->ERE binds to

References

The Environmental Fate and Toxicity of Dodecylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylphenol, a member of the alkylphenol family, is a chemical compound with significant industrial applications, primarily as an intermediate in the production of surfactants, lubricant additives, and resins.[1] Its widespread use, however, raises concerns about its environmental persistence, potential for bioaccumulation, and toxicological effects on various organisms, including humans. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and toxicity of this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of its biological activity.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. This compound is characterized by its low water solubility and high octanol-water partition coefficient, which indicate a tendency to partition from the aqueous phase into organic matrices such as soil, sediment, and biological tissues.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₃₀O[2]
Molecular Weight262.4 g/mol [2]
Water Solubility31 µg/L at 22°C (main components)[3]
log Kow (Octanol-Water Partition Coefficient)7.14[3]
Vapor Pressure0.009 Pa at 20°C[3]

Environmental Fate

The persistence and distribution of this compound in the environment are governed by a combination of transport and transformation processes, including biodegradation, photodegradation, hydrolysis, and sorption.

Biodegradation

Biodegradation is a key process in the removal of this compound from the environment. It is primarily mediated by microorganisms that utilize the compound as a source of carbon and energy.[4] However, this compound is not readily biodegradable, indicating that its breakdown in the environment is a slow process.[3] The rate of biodegradation can be influenced by various factors, including the microbial community present, temperature, and the availability of other nutrients.[5]

Experimental Protocol: Aerobic Biodegradation in Soil (based on OECD Guideline 301)

A common method to assess the aerobic biodegradation of a chemical in soil is outlined in OECD Guideline 301. This test involves the following key steps:

  • Preparation of Soil Inoculum: A well-characterized soil with a known microbial activity is used as the inoculum.

  • Test System: The test substance (this compound) is added to the soil at a specific concentration. The soil is maintained at a constant temperature (e.g., 20-25°C) and moisture content.

  • Measurement of Biodegradation: Biodegradation is typically determined by measuring the amount of carbon dioxide (CO₂) produced over time, which is a product of microbial respiration. The amount of CO₂ evolved is expressed as a percentage of the theoretical maximum CO₂ that could be produced from the complete mineralization of the test substance.

  • Data Analysis: The percentage of biodegradation is plotted against time to determine the rate and extent of degradation. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical CO₂ production (e.g., >60%) within a 28-day period.[6]

Table 2: Biodegradation of this compound

ParameterValueConditionsReference
BiodegradabilityNot readily or inherently biodegradableAquatic environment[3]
Photodegradation

Photodegradation, or the breakdown of a chemical by light, can be another important removal pathway for this compound, particularly in sunlit surface waters.[7] The rate of photodegradation is dependent on the wavelength and intensity of light, as well as the presence of other substances in the water that can act as photosensitizers.[7]

Experimental Protocol: Photodegradation in Water (based on OECD Guideline 316)

The photodegradation of a chemical in water can be assessed using methods described in OECD Guideline 316. A general procedure involves:

  • Test Solution: A solution of this compound in purified water is prepared.

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to account for any abiotic degradation not caused by light.

  • Sample Analysis: At various time intervals, samples are taken from both the irradiated and control solutions and analyzed for the concentration of this compound.

  • Data Analysis: The rate of photodegradation is determined by the decrease in the concentration of this compound over time in the irradiated samples compared to the controls. This can be used to calculate the photodegradation half-life.

Hydrolysis

Hydrolysis is a chemical reaction in which a compound is broken down by reacting with water. For this compound, the phenolic ether linkage is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9).[4] Therefore, hydrolysis is not considered a significant degradation pathway for this compound.

Experimental Protocol: Hydrolysis as a Function of pH (based on OECD Guideline 111)

The potential for hydrolysis can be evaluated according to OECD Guideline 111:

  • Test Solutions: Solutions of this compound are prepared in sterile buffer solutions at different pH values (e.g., pH 4, 7, and 9).

  • Incubation: The solutions are incubated at a constant temperature in the dark to prevent photodegradation.

  • Sample Analysis: Samples are periodically taken and analyzed for the concentration of the parent compound.

  • Data Analysis: The rate of hydrolysis is determined from the change in concentration over time.

Note: Specific hydrolysis rate constants for this compound are not available, but it is considered stable to hydrolysis.

Sorption

Due to its high lipophilicity (high log Kow), this compound is expected to strongly adsorb to organic matter in soil and sediment.[3] This partitioning behavior reduces its concentration in the water column but can lead to its accumulation in solid environmental matrices. The extent of sorption is quantified by the soil-sediment/water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc).[8]

Experimental Protocol: Adsorption/Desorption using a Batch Equilibrium Method (based on OECD Guideline 106)

The sorption behavior of a chemical can be determined using the batch equilibrium method as described in OECD Guideline 106:

  • Soil/Sediment Samples: A set of well-characterized soils or sediments with varying organic carbon content is used.

  • Equilibration: A known mass of the solid material is mixed with an aqueous solution of this compound of a known concentration. The mixture is agitated for a period sufficient to reach equilibrium.

  • Phase Separation: The solid and aqueous phases are separated by centrifugation.

  • Analysis: The concentration of this compound remaining in the aqueous phase is measured. The amount sorbed to the solid phase is calculated by difference.

  • Data Analysis: The soil-sediment/water partition coefficient (Kd) is calculated as the ratio of the concentration of the chemical in the solid phase to its concentration in the aqueous phase at equilibrium. The organic carbon-normalized partition coefficient (Koc) is then calculated by dividing Kd by the fraction of organic carbon in the solid.[8]

Table 3: Soil and Sediment Sorption of this compound

ParameterValueReference
Expected PartitioningMainly to soil and sediment[3]
Log Koc6.1[9]

Toxicity of this compound

This compound exhibits toxicity to a range of organisms, with aquatic life being particularly sensitive.[10] Its toxic effects are multifaceted and can include acute lethality, chronic reproductive impairment, and endocrine disruption.

Aquatic Toxicity

This compound is classified as very toxic to aquatic life with long-lasting effects.[10] Acute toxicity is typically expressed as the median lethal concentration (LC50) for fish or the median effective concentration (EC50) for invertebrates, which is the concentration that causes mortality or an adverse effect in 50% of the test population over a specified period. Chronic toxicity is often assessed by determining the No-Observed-Effect Concentration (NOEC), the highest concentration at which no statistically significant adverse effects are observed.

Table 4: Aquatic Toxicity of this compound

OrganismEndpointValueExposure DurationReference
FishLC500.15 mg/L96 hours[11]
Freshwater OrganismsPNEC (Predicted No-Effect Concentration)0.04 µg/L-[3]

Experimental Protocol: Acute Toxicity Test for Fish (based on OECD Guideline 203)

The acute toxicity of a chemical to fish is commonly determined using a static or semi-static test as described in OECD Guideline 203:

  • Test Organisms: A standard fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is used.

  • Test Conditions: Fish are exposed to a range of concentrations of this compound in water under controlled conditions of temperature, light, and dissolved oxygen. A control group is exposed to water without the test substance.

  • Observations: Mortalities and any sublethal effects are recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis: The LC50 value and its confidence limits are calculated at the end of the exposure period using appropriate statistical methods.

Mammalian Toxicity

This compound also poses a risk to mammals, with evidence of reproductive toxicity.[10] Acute toxicity in mammals is often characterized by the median lethal dose (LD50), the dose that is lethal to 50% of the test animals. Chronic toxicity studies aim to identify the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Table 5: Mammalian Toxicity of this compound

Route of ExposureOrganismEndpointValueReference
OralRatLD502100 mg/kg bw[12]
DermalRabbitLD5015 g/kg bw[12]
Oral (Repeated Dose)RatNOAEL (Reproductive Toxicity)5-15 mg/kg bw/day[12]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (based on OECD Guideline 425)

The acute oral toxicity of a substance can be determined using the Up-and-Down Procedure, which minimizes the number of animals required:

  • Test Animals: A single sex of a standard rodent species (usually female rats) is used.

  • Dosing: A single animal is dosed at a starting dose level.

  • Observation: The animal is observed for signs of toxicity and mortality over a period of 14 days.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher dose. If the animal dies, the next animal is dosed at a lower dose. This process is continued sequentially.

  • Data Analysis: The LD50 is calculated from the results using a maximum likelihood method.

Mechanisms of Toxicity

Endocrine Disruption

A significant concern regarding this compound is its potential to act as an endocrine-disrupting chemical (EDC).[13] EDCs can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.[13] Alkylphenols, including this compound, have been shown to mimic the action of the natural hormone estrogen, a property known as estrogenicity.[14] This can lead to a variety of adverse effects, particularly in aquatic organisms, such as the feminization of male fish.

Oxidative Stress

The toxicity of phenolic compounds can also be mediated through the induction of oxidative stress.[15] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products or repair the resulting damage.[8] ROS can damage vital cellular components such as DNA, proteins, and lipids, leading to cellular dysfunction and, ultimately, cell death.[8] While direct evidence for this compound-induced oxidative stress is limited, the redox-cycling of its phenolic structure is a plausible mechanism.[15]

Visualizations

Logical Relationship of Environmental Fate Processes

Environmental_Fate This compound This compound Water Water This compound->Water Release Degradation_Products Degradation_Products This compound->Degradation_Products Biodegradation Photodegradation Soil_Sediment Soil_Sediment Water->Soil_Sediment Sorption Biota Biota Water->Biota Uptake Soil_Sediment->Water Desorption

Caption: Environmental pathways of this compound.

Experimental Workflow for Aquatic Toxicity Testing

Aquatic_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis Test Substance Preparation Test Substance Preparation Test System Setup Test System Setup Test Substance Preparation->Test System Setup Test Organism Acclimation Test Organism Acclimation Test Organism Acclimation->Test System Setup Exposure to Concentrations Exposure to Concentrations Test System Setup->Exposure to Concentrations Control Group Control Group Test System Setup->Control Group Record Mortalities Record Mortalities Exposure to Concentrations->Record Mortalities Observe Sublethal Effects Observe Sublethal Effects Exposure to Concentrations->Observe Sublethal Effects Control Group->Record Mortalities Calculate LC50/EC50 Calculate LC50/EC50 Record Mortalities->Calculate LC50/EC50 Determine NOEC Determine NOEC Observe Sublethal Effects->Determine NOEC

Caption: Workflow for aquatic toxicity assessment.

Signaling Pathway for Endocrine Disruption (Estrogenic Effect)

Endocrine_Disruption This compound This compound EstrogenReceptor Estrogen Receptor (ER) This compound->EstrogenReceptor Binds to HormoneResponseElement Hormone Response Element (HRE) on DNA EstrogenReceptor->HormoneResponseElement Binds to GeneTranscription Gene Transcription HormoneResponseElement->GeneTranscription Initiates EstrogenicEffects Estrogenic Effects GeneTranscription->EstrogenicEffects Leads to

Caption: Estrogenic mechanism of this compound.

Conclusion

This compound is a persistent and bioaccumulative substance with demonstrated toxicity to aquatic organisms and potential for reproductive harm in mammals.[3] Its primary environmental sinks are soil and sediment, where it can persist for extended periods. The endocrine-disrupting properties of this compound represent a significant ecotoxicological concern. A comprehensive understanding of its environmental fate and toxicity, supported by robust experimental data, is essential for conducting accurate risk assessments and implementing appropriate regulatory measures to mitigate its potential impact on ecosystems and human health. Further research is warranted to fill existing data gaps, particularly concerning the quantitative aspects of its degradation kinetics and the specific molecular mechanisms underlying its toxicity.

References

An In-depth Technical Guide to the Solubility of Dodecylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylphenol, a member of the long-chain alkylphenol family, is a versatile industrial chemical with a wide range of applications, including its use as an intermediate in the synthesis of surfactants, lubricating oil additives, and phenolic resins.[1][2] Its performance in these applications is intrinsically linked to its solubility characteristics in various organic media. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, addressing the needs of researchers, scientists, and professionals in drug development and other industrial sectors. While specific quantitative solubility data is not extensively available in public literature, this guide synthesizes the existing qualitative information, outlines the physicochemical principles governing its solubility, and provides a detailed experimental protocol for determining its solubility in specific solvents of interest.

This compound is characterized by a long, nonpolar dodecyl chain attached to a polar phenol group.[3] This amphiphilic nature dictates its solubility behavior, rendering it poorly soluble in water but readily soluble in many organic solvents.[4] The principle of "like dissolves like" is central to understanding its solubility; the nonpolar alkyl tail favors interaction with nonpolar solvents, while the polar hydroxyl group can engage in hydrogen bonding with polar solvents.[4]

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the qualitative solubility of this compound in various classes of organic solvents based on available literature. It is important to note that commercial this compound is often a complex mixture of isomers, which can influence its solubility.[3]

Solvent ClassExamplesQualitative SolubilityRationale
Aliphatic Hydrocarbons Hexane, HeptaneSolubleThe long, nonpolar dodecyl chain of this compound has strong van der Waals interactions with nonpolar aliphatic hydrocarbon solvents.[4]
Aromatic Hydrocarbons Toluene, XyleneSolubleThe benzene ring of this compound interacts favorably with aromatic solvents through pi-pi stacking, in addition to the nonpolar interactions of the alkyl chain.[4]
Alcohols Methanol, EthanolSolubleThe hydroxyl group of this compound can form hydrogen bonds with the hydroxyl groups of alcohols, while the alkyl chain interacts with the alcohol's alkyl chain.[4][5]
Ketones Acetone, Methyl Ethyl KetoneSolubleThe polar carbonyl group of ketones can act as a hydrogen bond acceptor for the hydroxyl group of this compound.[4]
Esters Ethyl AcetateSolubleThe ester group provides a polar site for interaction with the phenolic hydroxyl group.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Sparingly Soluble to SolubleWhile these solvents are highly polar, they can solvate the polar head of this compound. The large nonpolar tail may limit solubility compared to less polar solvents.
Water Insoluble/Very Low SolubilityThe large, hydrophobic dodecyl group dominates the molecule's properties, leading to very limited solubility in water.[4][6]

Experimental Protocol: Determination of this compound Solubility in an Organic Solvent

The following protocol is a generalized method for determining the equilibrium solubility of this compound in a specific organic solvent. It is based on the principles outlined in the OECD Test Guideline 105 for Water Solubility, adapted for organic solvents, and the widely used shake-flask method.[7][8][9]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade or higher)

  • Analytical balance (accurate to ±0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge (optional)

  • Syringes and syringe filters (chemically compatible with the solvent and this compound)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The presence of undissolved solid this compound at the end of the equilibration period is essential to ensure that a saturated solution has been achieved.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be necessary to determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess, undissolved this compound to settle.

    • Alternatively, the sample can be centrifuged at a controlled temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.

    • Immediately filter the sample through a syringe filter that is compatible with the solvent and does not adsorb this compound. This step is crucial to remove any suspended microparticles.

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same organic solvent.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L), moles per liter (mol/L), or weight percentage (wt%).

    • It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G Experimental Workflow for this compound Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result A 1. Add excess this compound to a known volume of solvent B 2. Seal vial A->B C 3. Agitate at constant temperature (24-48h) B->C D 4. Allow to settle (24h) or centrifuge C->D E 5. Withdraw and filter supernatant D->E F 6. Dilute sample E->F G 7. Quantify using a calibrated analytical method F->G H 8. Calculate Solubility G->H

Caption: A flowchart of the shake-flask method for solubility determination.

Signaling Pathways and Logical Relationships

In the context of this compound solubility, there are no direct biological signaling pathways to diagram. However, a logical relationship diagram can illustrate the factors influencing solubility.

G Factors Influencing this compound Solubility cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solute_Polarity Polar Phenolic Head (Hydrogen Bonding) Solubility Solubility Solute_Polarity->Solubility Increases in polar solvents Solute_Nonpolar Nonpolar Dodecyl Tail (Van der Waals Forces) Solute_Nonpolar->Solubility Increases in nonpolar solvents Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility Solvent_H_Bonding Hydrogen Bonding Capacity Solvent_H_Bonding->Solubility Temperature Temperature Temperature->Solubility Generally Increases

Caption: Key factors determining the solubility of this compound.

References

Navigating the Terrain of Dodecylphenol: A Technical Guide to Health and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylphenol, a member of the alkylphenol family, is a chemical intermediate utilized in the manufacturing of various products, including surfactants, lubricant additives, and resins. Its handling in research and development settings necessitates a thorough understanding of its physicochemical properties and potential health hazards. This technical guide provides an in-depth overview of the health and safety considerations for handling this compound, with a focus on quantitative toxicity data, detailed experimental protocols for hazard assessment, and the underlying toxicological signaling pathways.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental to safe handling and storage. These properties influence its behavior in various experimental and environmental conditions.

PropertyValueReference
Molecular Formula C₁₈H₃₀O[1]
Molecular Weight 262.44 g/mol [1]
Appearance Dense, viscous, light yellow to straw-colored liquid[1]
Odor Phenolic[1]
Boiling Point 310-335 °C[1]
Flash Point 160 °C / 320 °F[1]
Autoignition Temperature 380 °C / 716 °F[1]
Density / Specific Gravity 0.93 g/cm³[1]
Water Solubility Insoluble[1]
Vapor Density 9.0 (Air = 1.0)[1]

Health Hazard Information

This compound is classified as a hazardous substance with the potential to cause severe skin burns, serious eye damage, and reproductive toxicity.[1]

Acute Toxicity

The acute toxicity of this compound has been evaluated through oral and dermal routes of exposure.

EndpointValueSpeciesReference
LD50 (Oral) 2140 mg/kgRat[1]
LD50 (Dermal) >2000 mg/kgRabbit[1][2]

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.

Hazard Classifications

The following table summarizes the GHS hazard classifications for this compound.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1CCauses severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1Causes serious eye damage
Reproductive Toxicity1BMay damage fertility or the unborn child

Experimental Protocols for Toxicity Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical toxicity. The following sections detail the methodologies for key toxicity studies relevant to this compound.

Acute Dermal Toxicity (OECD Guideline 402)

This test provides information on health hazards likely to arise from a short-term dermal exposure to a substance.[3][4]

Methodology:

  • Test Animals: Healthy young adult rats (e.g., Wistar strain) are used.[5] Both males and females are tested.[5]

  • Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.[5]

  • Dose Level: For a limit test, a dose of 2000 mg/kg body weight is typically used.[5][6]

  • Application of Test Substance: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area.[5] The area is then covered with a porous gauze dressing and non-irritating tape.[5]

  • Exposure Duration: The exposure period is 24 hours.[5][6]

  • Observations: Animals are observed for mortality and clinical signs of toxicity at least once daily for 14 days.[5][6] Body weight is recorded weekly.[5]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[4]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.[7][8][9]

Methodology:

  • Test Animal: The albino rabbit is the preferred species.[7][10]

  • Application of Test Substance: A small area of skin (approximately 6 cm²) is clipped.[7] 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to the test site and covered with a gauze patch.[7]

  • Exposure Duration: The exposure period is typically 4 hours.[7]

  • Observation Period: Skin reactions are evaluated for up to 14 days.[7][9]

  • Scoring: Irritation is scored for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[7]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[11][12][13]

Methodology:

  • Test Animal: Healthy young adult albino rabbits are used.[11]

  • Procedure: The test substance is instilled into the conjunctival sac of one eye of the animal.[11][12] The other eye remains untreated and serves as a control.[11]

  • Dose: A single dose of 0.1 mL of liquid or 0.1 g of solid material is typically used.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[12] The observation period may be extended up to 21 days to assess the reversibility of effects.[11][14]

  • Scoring: Ocular lesions of the cornea, iris, and conjunctiva are scored at each examination.[11][14]

Reproductive/Developmental Toxicity Screening (OECD Guideline 422)

This screening test provides information on the potential effects of a substance on reproductive performance and fetal development.[15][16][17]

Methodology:

  • Test Animals: Rats are typically used.[15]

  • Dosing: The test substance is administered daily in graduated doses to several groups of males and females for a minimum of four weeks for males and throughout the study for females (approximately 63 days).[15]

  • Mating: Animals are mated one male to one female.[15]

  • Observations: Clinical observations, body weight, food and water consumption, and estrous cycles are monitored.[15] Offspring are observed for viability, growth, and any developmental abnormalities.[17]

  • Pathology: Gross necropsy and histopathology of reproductive organs are performed on the parent animals and offspring.[15][16]

Signaling Pathways of this compound Toxicity

The endocrine-disrupting effects of this compound and other alkylphenols are primarily mediated through their interaction with estrogen signaling pathways.

Estrogen Receptor-Mediated Signaling

This compound can act as a xenoestrogen by binding to estrogen receptors (ERα and ERβ), mimicking the effects of the natural hormone estradiol. This interaction can disrupt normal endocrine function.

Estrogen_Receptor_Signaling This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to Dimerization Dimerization ER->Dimerization Dissociates from HSP and dimerizes HSP Heat Shock Proteins HSP->ER Nucleus Nucleus Dimerization->Nucleus Translocates to ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Transcription Gene Transcription ERE->Transcription Cellular_Response Altered Cellular Response Transcription->Cellular_Response

Estrogen Receptor-Mediated Signaling Pathway for this compound.
G Protein-Coupled Estrogen Receptor (GPER) Signaling

This compound can also exert its effects through a non-genomic pathway involving the G protein-coupled estrogen receptor (GPER). This rapid signaling cascade can lead to the activation of downstream kinases like ERK.[18][19][20][21][22]

GPER_Signaling This compound This compound GPER GPER This compound->GPER Activates G_protein G Protein GPER->G_protein Activates Src Src Kinase G_protein->Src Activates MMP Matrix Metalloproteinases (MMP) Src->MMP Activates pro_HBEGF pro-HB-EGF MMP->pro_HBEGF Cleaves HBEGF HB-EGF pro_HBEGF->HBEGF EGFR EGFR HBEGF->EGFR Binds & Activates MAPK_Pathway MAPK/ERK Pathway EGFR->MAPK_Pathway Transactivates Cellular_Effects Cellular Effects (e.g., Proliferation) MAPK_Pathway->Cellular_Effects

GPER-Mediated Signaling Pathway for this compound.

Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical splash goggles and a face shield.[5]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a chemical-resistant apron or suit.[5]

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate.[5]

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

First Aid Measures
  • After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

  • After Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately.[5]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical aid immediately.[5]

  • After Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[5]

Handling and Storage
  • Wash hands thoroughly after handling.[5]

  • Avoid contact with eyes, skin, and clothing.[5]

  • Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[5]

Accidental Release Measures
  • Evacuate the area and ventilate it.

  • Wear appropriate personal protective equipment.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

  • Avoid runoff into storm sewers and ditches.[5]

Conclusion

This compound is a valuable chemical intermediate that poses significant health and safety risks if not handled properly. A thorough understanding of its hazardous properties, adherence to established experimental protocols for its assessment, and knowledge of its mechanisms of toxicity are paramount for ensuring the safety of researchers and the integrity of scientific investigations. By implementing the engineering controls, personal protective measures, and safe handling practices outlined in this guide, the risks associated with this compound can be effectively managed.

References

mechanism of dodecylphenol as a chemical intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Dodecylphenol as a Chemical Intermediate

Abstract

This compound (DDP) is a significant chemical intermediate belonging to the alkylphenol family. It is characterized by a twelve-carbon alkyl chain attached to a phenol ring, a structure that imparts versatile properties making it a crucial precursor in the synthesis of a wide range of commercially important chemicals. This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and primary applications of this compound, with a focus on its role as an intermediate. Detailed experimental protocols, quantitative data, and process visualizations are provided to support researchers, scientists, and professionals in the chemical and drug development industries.

Introduction

This compound is a viscous, light-yellow liquid that is typically a mixture of isomers, with the para-substituted isomer being the most common.[1] The lipophilic dodecyl group combined with the hydrophilic phenolic ring gives DDP its surfactant-like properties and makes it a versatile building block.[1] It is synthesized primarily through the Friedel-Crafts alkylation of phenol. The resulting DDP serves as a key intermediate in the production of surfactants, lubricant additives, and resins.[2][3][4] This guide delves into the core chemical principles governing its synthesis and subsequent reactions.

Synthesis of this compound: The Alkylation of Phenol

The industrial production of this compound is achieved by the alkylation of phenol with a C12 olefin, such as 1-dodecene or a propylene tetramer, in the presence of an acidic catalyst.[2][5] This reaction is a classic example of electrophilic aromatic substitution.

Reaction Mechanism: Friedel-Crafts Alkylation

The synthesis proceeds via the Friedel-Crafts alkylation mechanism. The key steps involve the generation of a carbocation electrophile from the alkene, followed by the electrophilic attack on the electron-rich phenol ring.[4][6] The hydroxyl group of phenol is a strongly activating, ortho-para directing group, leading primarily to the formation of ortho- and para-dodecylphenol.

The general mechanism can be summarized as follows:

  • Formation of the Electrophile: The acid catalyst protonates the dodecene, forming a secondary carbocation. This carbocation can undergo rearrangement to form a more stable carbocation.[7]

  • Electrophilic Attack: The phenol ring acts as a nucleophile and attacks the carbocation. This results in the formation of a resonance-stabilized intermediate known as an arenium ion.[4]

  • Deprotonation: A base (such as the conjugate base of the catalyst) removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated phenol product.[4][6]

G cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Dodecene Dodecene (C₁₂H₂₄) Carbocation Dodecyl Carbocation (C₁₂H₂₅⁺) Dodecene->Carbocation Protonation Phenol Phenol H_plus H⁺ (from Catalyst) Arenium_ion Arenium Ion Intermediate (Resonance Stabilized) Phenol->Arenium_ion Nucleophilic Attack DDP This compound Arenium_ion->DDP Loss of H⁺ H_plus_out H⁺

Caption: Mechanism of Friedel-Crafts Alkylation for this compound Synthesis.
Experimental Protocols for this compound Synthesis

Several catalytic systems can be employed for the alkylation of phenol. Below are detailed protocols for two common methods.

Protocol 1: Synthesis using Activated Clay Catalyst [8]

  • Apparatus Setup: Assemble a 2-liter, four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a condenser.

  • Charging Reactants: To the flask, add 325 g of phenol and 30 g of dried activated clay (e.g., Galeonite #136).

  • Reaction: Heat the mixture to 135°C with agitation.

  • Addition of Alkene: Add 575 g of 1-dodecene dropwise from the dropping funnel over a period of 4 hours while maintaining the temperature at 135°C.

  • Reaction Completion: Continue stirring the mixture at 135°C for an additional hour after the addition is complete.

  • Work-up: Cool the reaction mixture to below 100°C and filter to remove the activated clay catalyst.

  • Purification: The crude product is purified by vacuum distillation to separate the this compound isomers from unreacted phenol and any high-boiling point byproducts.

Protocol 2: Synthesis using Lewis Acid Catalyst (AlCl₃)

  • Apparatus Setup: Use a similar setup as in Protocol 1, ensuring the apparatus is dry and protected from atmospheric moisture.

  • Charging Reactants: Add 7.0 g of phenol to the flask and heat to 90°C.

  • Addition of Alkyl Halide: Add 16.75 g of dodecyl chloride dropwise over 30 minutes.

  • Catalyst Addition: Cautiously add 12.0 g of anhydrous AlCl₃ powder in portions to the mixture. An exothermic reaction will occur.

  • Reaction: Heat the mixture to 100°C and maintain for 4 hours with stirring.

  • Work-up: Cool the reaction mixture to room temperature and slowly pour it into a beaker containing 100 ml of dilute hydrochloric acid and ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with two 50-ml portions of ethyl acetate.

  • Purification: Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A1 Assemble Dry Glassware A2 Charge Phenol & Catalyst A1->A2 B1 Heat to Reaction Temp A2->B1 B2 Add Alkylating Agent (Dodecene/Dodecyl Chloride) B1->B2 B3 Stir for Specified Time B2->B3 C1 Cool Reaction Mixture B3->C1 C2 Filter Catalyst / Quench with Dilute Acid C1->C2 C3 Vacuum Distillation C2->C3

Caption: General Experimental Workflow for this compound Synthesis.
Quantitative Data for Synthesis

The efficiency of the synthesis is highly dependent on the catalyst and reaction conditions.

ParameterMethod 1 (Activated Clay)[8]Method 2 (Branched Olefin/Resin)[9][10]
Alkene 1-DodeceneBranched Dodecene
Catalyst Activated ClayAcidic Ion Exchange Resin
Temperature 135 °C90 °C
Reaction Time 4 hours5 hours
Alkene Conversion Not specified98.1%
Selectivity to DDP Not specified95.9%
Yield ~59.9% (Calculated)High (not specified)

Key Reactions of this compound as an Intermediate

This compound's utility stems from the reactivity of its phenolic hydroxyl group and the aromatic ring.

Ethoxylation

The most significant reaction of this compound is ethoxylation, where it reacts with ethylene oxide to produce this compound ethoxylates. These are non-ionic surfactants widely used in detergents, emulsifiers, and industrial cleaners.[11]

Mechanism: The reaction is typically base-catalyzed (e.g., with KOH).[11] The base deprotonates the phenol to form a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the ethylene oxide ring, causing it to open and form an ethoxy group attached to the phenol. The resulting alkoxide can then attack another ethylene oxide molecule, leading to the formation of a polyoxyethylene chain. The length of the chain (n) can be controlled by the stoichiometry of the reactants.

Reaction: R-C₆H₄-OH + n(C₂H₄O) → R-C₆H₄-O-(CH₂CH₂O)ₙ-H (where R = C₁₂H₂₅)

Experimental Protocol: Base-Catalyzed Ethoxylation

  • Catalyst Activation: Charge this compound and a catalytic amount of potassium hydroxide (KOH) into a pressure reactor.

  • Inerting: Heat the mixture to >100°C under a vacuum or nitrogen sparge to remove water, which facilitates the formation of the potassium phenoxide active species.

  • Reaction: Pressurize the reactor with nitrogen, then heat to the reaction temperature (typically 150-180°C).[11]

  • Ethylene Oxide Addition: Feed a controlled amount of liquid ethylene oxide into the reactor. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.[11]

  • Digestion: After all the ethylene oxide is added, hold the mixture at the reaction temperature to ensure complete reaction.

  • Neutralization: Cool the reactor and neutralize the KOH catalyst with an acid (e.g., acetic or phosphoric acid).

  • Purification: The final product is typically used without further purification, but filtration may be employed to remove the catalyst salts.

Formation of Lubricant Additives

This compound is a precursor for various lubricant additives. For example, it can be reacted with calcium hydroxide to form calcium phenates.[12] These additives act as detergents and dispersants in engine oils, neutralizing acidic combustion byproducts and keeping sludge suspended.[12]

Physicochemical Properties

The properties of this compound can vary depending on the isomeric composition, which is determined by the synthesis method.

PropertyValueReference
Molecular Formula C₁₈H₃₀O[2][13]
Molar Mass 262.43 g/mol [2][13]
Appearance Dense, viscous, light yellow liquid[2]
Boiling Range 300 - 340 °C[2]
Density (at 20°C) ~0.94 g/cm³[2]
Water Solubility Very low (e.g., 1.54 mg/dm³)[2]
Log Kₒw 7.14[3]

Applications Summary

As a chemical intermediate, this compound is integral to the manufacturing of numerous products:

  • Surfactants and Emulsifiers: this compound ethoxylates are used in industrial cleaners, detergents, and agricultural chemicals.[4]

  • Lubricant and Fuel Additives: Used to produce phenate detergents that improve engine performance and longevity.[2]

  • Resins and Polymers: It is a raw material for formaldehyde and epoxy resins.[2]

  • Other Uses: It also finds application in the synthesis of fungicides, bactericides, dyes, and rubber chemicals.[7]

Conclusion

This compound is a foundational chemical intermediate whose synthesis via Friedel-Crafts alkylation is a cornerstone of industrial organic chemistry. Its versatile reactivity, primarily through ethoxylation and salt formation, allows for the production of a diverse array of high-value products essential to the lubricant, detergent, and polymer industries. Understanding the mechanisms of its synthesis and subsequent reactions is critical for optimizing production processes and developing new applications for this important compound.

References

Dodecylphenol in Polymer Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylphenol (DDP), an organic compound characterized by a twelve-carbon alkyl chain attached to a phenol ring, is a versatile building block and additive in polymer chemistry. Its unique combination of a hydrophobic dodecyl tail and a reactive phenolic head allows it to impart a range of desirable properties to various polymer systems. This technical guide provides a comprehensive overview of the core applications of this compound in polymer chemistry, focusing on its role in the synthesis and modification of polymers, as well as its function as a performance-enhancing additive.

Core Applications of this compound in Polymer Systems

This compound finds utility in several key areas of polymer chemistry, primarily as a monomer in the synthesis of specialized resins and as a functional additive to improve the performance and durability of existing polymers.

Monomer for Phenolic and Epoxy Resins

This compound is a key component in the synthesis of modified phenolic and epoxy resins, where its long alkyl chain enhances solubility and flexibility.

This compound-Modified Novolac and Phenolic Resins:

This compound can be used to produce modified phenolic resins with good solubility and high viscosity.[1] These resins are valuable in applications such as high-speed printing inks and as binders in varnishes.[1]

This compound-Based Epoxy Resins:

This compound can be incorporated into epoxy resin formulations. It can be used as a component in the synthesis of dodecyl phenol novolac epoxy resins. Furthermore, this compound can act as a curing agent component in epoxy systems, finding use in applications like epoxy floor paints and caulking agents.[1]

Polymer Additive for Enhanced Performance

The chemical structure of this compound makes it an effective additive for improving the stability and longevity of various polymers.

Antioxidant and Thermal Stabilizer:

Phenolic compounds, including this compound, are well-known antioxidants that protect polymers from degradation caused by heat and oxidation.[2][3] The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thus inhibiting the auto-oxidative degradation cycle of the polymer. This is particularly crucial during high-temperature processing and for long-term thermal stability of the final product. The effectiveness of phenolic antioxidants is influenced by factors such as their molecular weight, structure, and the number and type of substituents on the phenol ring.[2]

Quantitative Data on the Effects of this compound

The incorporation of this compound into polymer matrices can significantly influence their physical and chemical properties. The following tables summarize available quantitative data on these effects.

Table 1: Properties of this compound-Modified Novolac Epoxy Resin Coatings

PropertyDPFAC-5 (with TPP catalyst)
Drying TimeGood
AdhesionGood
HardnessGood
Impact ResistanceGood
Acid ResistanceGood
Storage StabilityGood

Source: Synthesis of Dodecyl Phenol Novolac Epoxy Resin and Physical Properties of Coatings Note: "Good" indicates that the performance was deemed satisfactory in the cited study, which focused on the synthesis and qualitative assessment of the coating's physical properties.

Table 2: Effect of Phenolic Antioxidants on the Mechanical Properties of Low-Density Polyethylene (LDPE) After Aging

SampleAging Time (h)Tensile Strength Decline (%)Elongation at BreakCarbonyl Index (CI) Increase (%)
LDPE (Control)7256.3-128.1
LDPE + Antioxidant 31147255.8-128.8
LDPE + Antioxidant 10107257.0-168.9
LDPE + Antioxidant 102472No significant decline~480% (constant)9.2

Source: Investigation of hindered phenol antioxidant effects on the aging performance of cross-linked LDPE in the presence of copper[2] Note: While this study does not use this compound directly, it provides a clear quantitative comparison of the performance of different hindered phenolic antioxidants in stabilizing LDPE, demonstrating the significant impact such additives can have on maintaining mechanical properties and resisting oxidative degradation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of this compound-containing polymers.

Protocol 1: Synthesis of Dodecyl Phenol Novolac Epoxy Resin

This protocol is based on the synthesis described in "Synthesis of Dodecyl Phenol Novolac Epoxy Resin and Physical Properties of Coatings".

Step 1: Synthesis of Dodecyl Phenol Novolac Compound (DPC)

  • Reactants: Dodecyl phenol (DP) and formaldehyde.

  • Molar Ratio: The equivalent ratio of DP to formaldehyde is maintained between 1.25:1.0 and 1.333:1.0.

  • Procedure: The condensation reaction is carried out to produce a dodecyl phenol novolac compound with an average of 3.0 to 5.0 benzene rings per molecule.

  • Purification: The resulting DPC is purified to remove unreacted monomers and byproducts.

Step 2: Synthesis of Dodecyl Phenol Novolac Epoxy Resin

  • Reactants: Dodecyl phenol novolac compound (from Step 1) and a bisphenol A type epoxy resin (e.g., YD-128).

  • Molar Ratio: The equivalent ratio of DPC to the bisphenol A epoxy resin is 1.0:2.0.

  • Procedure: The DPC and bisphenol A epoxy resin are reacted in a crosslinking reaction to form the dodecyl phenol novolac epoxy resin.

Step 3: Fatty Acid Modification (Optional)

  • Reactant: A fatty acid is introduced to the dodecyl phenol novolac epoxy resin from Step 2.

  • Procedure: The reaction is carried out to produce a fatty acid-modified dodecyl phenol novolac epoxy resin (DPFA).

Curing and Coating Formulation:

  • Curing Agent: An appropriate amine curing agent is used.[4] The optimal loading of the curing agent is when the number of moles of epoxy groups is equal to the number of moles of active hydrogen in the amine.[4]

  • Catalyst: A ring-opening catalyst, such as triphenylphosphine (TPP), can be used.

  • Formulation: The synthesized resin is blended with pigments (e.g., white pigment) and other additives to formulate a coating.

Visualizations

Logical Workflow for the Synthesis of this compound-Modified Novolac Epoxy Resin

SynthesisWorkflow cluster_step1 Step 1: DPC Synthesis cluster_step2 Step 2: Epoxy Resin Synthesis cluster_step3 Step 3: Coating Formulation DP This compound (DP) Condensation Condensation Reaction DP->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation DPC Dodecyl Phenol Novolac Compound (DPC) Condensation->DPC Crosslinking Crosslinking Reaction DPC->Crosslinking Epoxy_Resin Bisphenol A Epoxy Resin Epoxy_Resin->Crosslinking DP_Epoxy Dodecyl Phenol Novolac Epoxy Resin Crosslinking->DP_Epoxy Final_Coating Final Coating Product DP_Epoxy->Final_Coating Curing_Agent Amine Curing Agent Curing_Agent->Final_Coating Catalyst Catalyst (e.g., TPP) Catalyst->Final_Coating Pigment Pigment Pigment->Final_Coating

Caption: Workflow for the synthesis of a this compound-modified novolac epoxy resin and its formulation into a coating.

Mechanism of Action for Phenolic Antioxidants

AntioxidantMechanism Polymer Polymer Chain (PH) Radical Polymer Radical (P•) Polymer->Radical Initiation (Heat, Light) Peroxy_Radical Peroxy Radical (POO•) Radical->Peroxy_Radical Propagation + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide Propagation + PH Phenol This compound (ArOH) Peroxy_Radical->Phenol Inhibition Degradation Degradation Products Hydroperoxide->Degradation Decomposition Phenoxy_Radical Phenoxy Radical (ArO•) (Stabilized) Phenol->Phenoxy_Radical Radical Scavenging Phenoxy_Radical->Peroxy_Radical Termination Phenoxy_Radical->Phenoxy_Radical Termination

References

The Evolution of Dodecylphenol Synthesis: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Chemical Professionals on the Historical and Technological Advancements in Dodecylphenol Production

This compound, a key intermediate in the production of surfactants, lubricant additives, and phenolic resins, has seen a significant evolution in its synthesis methodologies over the past several decades. This technical guide provides a comprehensive overview of the historical development of this compound synthesis, with a focus on the core chemical principles, comparative analysis of different catalytic systems, and detailed experimental protocols. The progression from hazardous and non-selective homogeneous catalysts to more environmentally benign and efficient heterogeneous catalysts marks a pivotal shift in the industrial production of this important alkylphenol.

From Corrosive Acids to Shape-Selective Catalysts: A Historical Perspective

The synthesis of this compound is primarily achieved through the Friedel-Crafts alkylation of phenol with a C12 olefin, typically dodecene. The historical development of this process can be broadly categorized by the type of catalyst employed.

Early Stages: Homogeneous Lewis Acid Catalysts

The initial commercial production of this compound relied on traditional homogeneous Lewis acid catalysts, such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃).[1] These catalysts, while effective in promoting the alkylation reaction, presented significant drawbacks. Their highly corrosive nature demanded specialized and expensive equipment. Furthermore, the reactions often exhibited poor selectivity, leading to a mixture of ortho-, meta-, and para-isomers of this compound, as well as polyalkylated byproducts. The separation of the catalyst from the product stream was also a cumbersome and environmentally challenging process, often involving quenching with water, which generated large volumes of acidic wastewater.

The Rise of Solid Acid Catalysts: A Move Towards Greener Chemistry

To overcome the limitations of homogeneous catalysts, the chemical industry shifted its focus towards solid acid catalysts. This transition marked a significant step towards more sustainable and cost-effective production methods.

  • Activated Clay: Among the early solid acid catalysts used was activated clay.[2] This natural material offered a less corrosive alternative to Lewis acids and could be more easily separated from the reaction mixture by filtration. However, its catalytic activity and selectivity were often moderate.

  • Acidic Ion-Exchange Resins: A major advancement came with the introduction of acidic ion-exchange resins.[3] These sulfonated polystyrene-divinylbenzene copolymers provided a significant improvement in terms of handling, reduced corrosion, and catalyst recyclability. They offer good catalytic activity and can be used in fixed-bed reactors, allowing for continuous processing. The selectivity towards the desired para-isomer is generally better than with homogeneous catalysts, although it can be influenced by factors such as the degree of cross-linking and pore size of the resin.[4][5]

  • Zeolites and Other Metal Oxides: The quest for higher selectivity, particularly for the commercially valuable p-dodecylphenol, led to the exploration of shape-selective catalysts like zeolites.[6][7] The well-defined pore structures of zeolites can sterically hinder the formation of bulkier ortho-isomers, thereby favoring the production of the linear para-isomer. Various zeolite frameworks, such as H-Mordenite and ZSM-5, have been investigated.[8][9][10] Additionally, other solid acids like sulfated zirconia and niobium phosphate have been explored as potential catalysts, offering varying degrees of activity and selectivity.[8][11]

Comparative Analysis of this compound Synthesis Methods

The choice of catalyst and reaction conditions significantly impacts the yield and isomeric distribution of the this compound product. The following tables summarize key quantitative data from various synthesis methods.

Table 1: Comparison of Catalysts for this compound Synthesis

CatalystAlkylating AgentTemperature (°C)Reaction Time (h)Dodecene Conversion (%)This compound Selectivity (%)Para-Isomer Selectivity (%)Reference
AlCl₃Dodecyl Chloride1004--High (not specified)
Activated Clay1-Dodecene1354---[2]
Acidic Ion-Exchange ResinPropylene Tetramer--HighHigh-[3]
HY ZeoliteLauric Acid/Anisole--86.3 (Anisole)100 (for acylated intermediate)High (final product)[6]
Sulfated Zirconium Oxide1-Dodecene---Mixture of o/p (50-65/35-50)35-50[8]
H-Mordenite1-Dodecene---Majorly ortho-isomerLow[8]

Note: Direct comparison is challenging due to variations in experimental conditions and reporting standards in the literature. This table provides a qualitative and quantitative summary based on available data.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in this compound synthesis, compiled from various sources.

Experiment 1: Synthesis of this compound using a Homogeneous Catalyst (Aluminum Chloride)

Objective: To synthesize 4-dodecylphenol via Friedel-Crafts alkylation of phenol with dodecyl chloride using aluminum chloride as a catalyst.

Materials:

  • Phenol (7.0 g)

  • Dodecyl chloride (16.75 g)

  • Aluminum chloride (AlCl₃), anhydrous powder (12.0 g)

  • Dilute hydrochloric acid

  • Ethyl acetate

  • 3% aqueous sodium hydroxide solution

  • Concentrated hydrochloric acid

Procedure:

  • In a reaction flask, 7.0 g of phenol is heated to 90°C.

  • 16.75 g of dodecyl chloride is added dropwise to the molten phenol. The mixture is allowed to react for 30 minutes at 90°C.

  • The reaction mixture is cooled slightly, and 12.0 g of anhydrous AlCl₃ powder is carefully added in portions.

  • The resulting mixture is then heated to 100°C and maintained at this temperature for 4 hours with stirring.

  • After cooling to room temperature, the reaction mixture is slowly added to dilute hydrochloric acid to decompose the catalyst complex.

  • The product is extracted with two 50-ml portions of ethyl acetate.

  • The combined organic layers are washed with 80 ml of 3% aqueous sodium hydroxide solution to remove unreacted phenol.

  • The aqueous layer is separated and acidified with concentrated hydrochloric acid to a pH of 2 to precipitate any phenolic products.

  • The crude product is further purified by distillation or crystallization.

Experiment 2: Synthesis of this compound using a Heterogeneous Catalyst (Activated Clay)

Objective: To prepare this compound by the alkylation of phenol with 1-dodecene using activated clay as a catalyst.[2]

Materials:

  • Phenol (325 g)

  • 1-Dodecene (575 g)

  • Dried activated clay (e.g., Galeonite #136) (30 g)

Procedure:

  • A 2-liter four-necked flask is charged with 325 g of phenol and 30 g of dried activated clay.

  • The mixture is heated to 135°C with agitation.

  • 575 g of 1-dodecene is added dropwise to the mixture over a period of time while maintaining the temperature at 135°C.

  • The reaction is continued for 4 hours at 135°C with continuous stirring.

  • After the reaction is complete, the mixture is cooled, and the activated clay is removed by filtration.

  • The filtrate is then subjected to vacuum distillation to isolate the this compound product.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the core reaction pathway and a generalized experimental workflow for this compound synthesis.

G phenol Phenol intermediate Carbocation Intermediate phenol->intermediate Electrophilic Attack dodecene Dodecene catalyst Acid Catalyst (e.g., AlCl3, Ion-Exchange Resin, Zeolite) dodecene->catalyst catalyst->intermediate Generates This compound This compound (o-, m-, p- isomers) intermediate->this compound Alkylation

Caption: Friedel-Crafts alkylation of phenol with dodecene.

G cluster_reactants Reactant Preparation cluster_reaction Alkylation Reaction cluster_purification Product Purification phenol Phenol reactor Reactor with Catalyst phenol->reactor dodecene Dodecene dodecene->reactor filtration Catalyst Separation (Filtration/Decantation) reactor->filtration distillation Vacuum Distillation filtration->distillation product This compound distillation->product

Caption: Generalized workflow for this compound synthesis.

Conclusion

The historical development of this compound synthesis showcases a clear trend towards more sustainable and selective manufacturing processes. The transition from homogeneous to heterogeneous catalysts has not only mitigated environmental concerns associated with corrosion and waste disposal but has also enabled the development of more controlled and efficient production methods. While ion-exchange resins are widely used commercially, ongoing research into novel solid acid catalysts, including advanced zeolites and mixed metal oxides, continues to push the boundaries of selectivity and catalyst longevity. For researchers and professionals in the field, a thorough understanding of this evolution is crucial for the development of next-generation catalysts and processes for the production of this compound and other valuable alkylphenols.

References

Methodological & Application

Application Note: High-Sensitivity Detection of Dodecylphenol in Aqueous Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Dodecylphenol, a member of the alkylphenol group, is an industrial chemical used in the manufacturing of surfactants, fuel additives, and lubricating oil additives. Due to its potential as an endocrine-disrupting compound and its persistence in the environment, monitoring its presence in water sources is of significant importance. This document provides detailed protocols for the sensitive and reliable quantification of this compound in water using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). Both methods employ Solid-Phase Extraction (SPE) for sample preparation, ensuring effective concentration and cleanup of the analyte from the aqueous matrix.

Method 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method provides high selectivity and sensitivity for the determination of this compound. Due to the polar hydroxyl group, this compound requires a derivatization step to increase its volatility and thermal stability, making it amenable to GC analysis.[1][2] Silylation, which replaces the active hydrogen on the phenol group with a non-polar trimethylsilyl (TMS) group, is a common and effective derivatization technique.[1][2][3] Subsequent analysis by GC-MS allows for the separation and confident identification and quantification of the derivatized analyte.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Water Sample (1L) pH_Adjust 2. Adjust to pH < 2 Sample->pH_Adjust SPE_Condition 3. Condition SPE Cartridge pH_Adjust->SPE_Condition Sample_Load 4. Load Sample SPE_Condition->Sample_Load Wash_Dry 5. Wash & Dry Cartridge Sample_Load->Wash_Dry Elute 6. Elute with Methylene Chloride Wash_Dry->Elute Concentrate 7. Concentrate Eluate Elute->Concentrate Derivatize 8. Derivatize with BSTFA Concentrate->Derivatize GCMS 9. GC-MS Analysis Derivatize->GCMS Data 10. Data Processing GCMS->Data

Caption: Workflow for this compound Analysis by SPE-GC-MS.

Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE) This protocol is adapted from EPA Method 528 for the extraction of phenols from drinking water.[4][5]

  • Sample Collection & Preservation: Collect a 1 L water sample. Dechlorinate if necessary with sodium sulfite. Acidify the sample to a pH < 2 with 6N HCl.[5][6]

  • SPE Cartridge Conditioning: Use a polystyrene-divinylbenzene (PS-DVB) or C18 SPE cartridge (e.g., 500 mg).[4]

    • Pass 10 mL of methylene chloride through the cartridge, followed by 10 mL of methanol. Do not allow the cartridge to go dry.

    • Finally, pass 20 mL of reagent water (pH < 2) through the cartridge, leaving a thin layer of water above the sorbent bed.[6]

  • Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Drying: After the entire sample has passed through, dry the cartridge by drawing a vacuum for 10-20 minutes.

  • Elution: Elute the trapped analytes by passing 10 mL of methylene chloride through the cartridge.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. Derivatization Protocol: Silylation This procedure uses N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form TMS derivatives.[3][7]

  • Transfer the 1 mL concentrated extract to a 2 mL autosampler vial.

  • Add 100 µL of BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to the vial.[3] For compounds that react slowly, a catalyst such as 1% TMCS (trimethylchlorosilane) can be included with the BSTFA.[1]

  • Cap the vial tightly and heat at 70-75°C for 30-45 minutes to ensure the reaction goes to completion.[2]

  • Cool the vial to room temperature. The sample is now ready for GC-MS injection. The derivatized sample should be analyzed promptly to avoid degradation of the derivatives.[7]

3. GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
Injection ModeSplitless (1 min)
Injector Temperature275°C[8]
Carrier GasHelium, constant flow at 1.5 mL/min[8]
ColumnTraceGOLD TG-5SilMS (or equivalent 5% phenyl polysiloxane), 30 m x 0.25 mm, 0.25 µm film[8]
Oven Program60°C (hold 5 min), ramp at 8°C/min to 300°C, hold 10 min[8]
Mass Spectrometer
Transfer Line Temp300°C[8]
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) for quantification, Full Scan for identification
Monitored IonsTo be determined from the mass spectrum of derivatized this compound

Method 2: Analysis by High-Performance Liquid Chromatography (HPLC-DAD)

Principle: HPLC offers a direct method for the analysis of this compound without the need for derivatization.[9] This method is suitable for screening and quantification, particularly when coupled with a Diode-Array Detector (DAD) which provides spectral information to aid in peak identification and purity assessment. Reversed-phase chromatography is typically employed for the separation of phenolic compounds.[10]

Experimental Workflow for HPLC-DAD Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Water Sample (250 mL) pH_Adjust 2. Adjust to pH 2.0 Sample->pH_Adjust SPE_Condition 3. Condition SPE Cartridge pH_Adjust->SPE_Condition Sample_Load 4. Load Sample SPE_Condition->Sample_Load Wash_Dry 5. Wash & Dry Cartridge Sample_Load->Wash_Dry Elute 6. Elute with Methanol/THF Wash_Dry->Elute Concentrate 7. Reconstitute in Mobile Phase Elute->Concentrate HPLC 8. HPLC-DAD Analysis Concentrate->HPLC Data 9. Data Processing HPLC->Data

Caption: Workflow for this compound Analysis by SPE-HPLC-DAD.

Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE) This protocol is adapted from methods for extracting various phenols from water for HPLC analysis.[11][12]

  • Sample Collection & Preservation: Collect a 250-500 mL water sample. Adjust the sample pH to 2.0 with phosphoric or sulfuric acid.[11][13]

  • SPE Cartridge Conditioning: Use a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa or Waters Oasis HLB).

    • Precondition the cartridge with 3-5 mL of methanol, followed by 3-5 mL of reagent water.[11] Do not allow the sorbent to dry.

  • Sample Loading: Pass the acidified water sample through the cartridge at a flow rate of 5 mL/min.[11]

  • Cartridge Washing & Drying: Wash the cartridge with 2-5 mL of reagent water to remove interferences. Dry the cartridge thoroughly under vacuum for 3-5 minutes.[11]

  • Elution: Elute the analytes with 3-5 mL of methanol or tetrahydrofuran (THF).[11]

  • Solvent Exchange: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in 0.5-1.0 mL of the initial mobile phase (e.g., a mixture of acetonitrile and water).[11] Filter through a 0.45-µm filter before injection.[11]

2. HPLC-DAD Instrumental Parameters

ParameterSetting
HPLC System
ColumnEclipse XDB-C18 (or equivalent), 150 mm x 4.6 mm, 5 µm particle size[12]
Column Temperature20-25°C[12]
Mobile Phase A0.1% Phosphoric Acid in Water[12]
Mobile Phase BAcetonitrile[12]
Flow Rate0.6 - 1.0 mL/min[9][12]
Gradient ProgramStart at 60% B, increase to 90% B over 15 min, hold for 5 min[9]
Injection Volume20 µL[9]
Diode-Array Detector
Detection WavelengthMonitor at 226 nm and 280 nm[9][12]
Bandwidth4 nm
Reference Wavelength360 nm

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of alkylphenols in water using the described methodologies. Values are representative and should be established by each laboratory.

ParameterGC-MS MethodHPLC-DAD Method
Limit of Detection (LOD) 2.5 - 27.5 ng/L[7]0.25 µg/L (250 ng/L)[9]
Limit of Quantification (LOQ) 4.38 - 167 ng/L[12]Typically 3x LOD
Linear Dynamic Range 0.1 - 15 µg/L[4]1.0 - 25.0 µg/L[9]
Recovery (%) > 90%[7]86 - 95%[12]
Precision (RSD %) < 15%[7]< 15%[9]

Note: The performance of GC-MS methods can be highly sensitive, with some studies reporting detection limits in the low ng/L range.[7] HPLC methods provide robust quantification in the low-to-mid µg/L range.[9]

Conclusion

Both GC-MS and HPLC-DAD provide reliable and sensitive methods for the determination of this compound in water samples. The choice of method depends on the required sensitivity, available instrumentation, and the complexity of the sample matrix.

  • SPE-GC-MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification and confirmatory analysis, though it requires an additional derivatization step.

  • SPE-HPLC-DAD is a robust and straightforward technique that avoids derivatization, making it well-suited for routine monitoring and screening applications.

Proper sample preparation using Solid-Phase Extraction is critical for both methods to achieve the necessary concentration and remove interfering matrix components.

References

Application Note: Quantification of Dodecylphenol Isomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of dodecylphenol isomers. Dodecylphenols are a group of organic compounds with various industrial applications, and their accurate quantification is crucial for quality control, environmental monitoring, and safety assessment. This document provides a comprehensive protocol for the separation and quantification of these isomers using a reversed-phase HPLC (RP-HPLC) method, complete with detailed experimental procedures, data presentation, and a workflow visualization.

Introduction

Dodecylphenols are alkylphenols characterized by a phenol ring substituted with a dodecyl group (C12H25). They exist as a complex mixture of isomers, with the dodecyl group attached at different positions on the phenol ring and with varying degrees of branching in the alkyl chain.[1] These compounds are utilized in the manufacturing of lubricating oil additives, surfactants, and antioxidants. Due to their potential environmental and health impacts, a reliable analytical method for the quantification of this compound isomers is essential. This application note presents a validated HPLC method suitable for this purpose.

Experimental Protocols

This section outlines the detailed methodology for the quantification of this compound isomers using a reversed-phase HPLC system.

Materials and Reagents
  • This compound isomer standards (e.g., 4-n-dodecylphenol, technical grade this compound mixture)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Phosphoric acid or Acetic acid (analytical grade)

  • 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Quaternary or Binary pump

  • Autosampler

  • Column oven

  • Diode Array Detector (DAD) or Fluorescence Detector (FLD)

  • Data acquisition and processing software

Chromatographic Conditions
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid is recommended for optimal separation. A typical starting point is a mixture of acetonitrile and water (e.g., 85:15 v/v) with 0.1% phosphoric acid or acetic acid.[2][3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection:

    • DAD: 278 nm[3]

    • FLD: Excitation at 220 nm, Emission at 315 nm[4][5]

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of the this compound isomer standard(s) in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at concentrations ranging from, for example, 0.1 µg/mL to 10 µg/mL.

Sample Preparation:

  • Accurately weigh the sample containing this compound isomers.

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile. The choice of solvent should be compatible with the reversed-phase HPLC method.

  • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.[3]

  • Filter the final sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared calibration standards in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.

  • Determine the concentration of this compound isomers in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data

The following tables summarize typical quantitative data that can be obtained using the described HPLC method for the analysis of alkylphenol isomers. The data presented here is based on literature values for similar compounds and serves as a reference.[4][5]

Table 1: Linearity and Range

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
This compound Isomer Mix0.025 - 0.5 (DAD)> 0.995
0.0008 - 0.1 (FLD)> 0.995

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)Detector
This compound Isomer Mix515DAD

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC quantification of this compound isomers.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Standard_Injection Standard Injection Standard_Prep->Standard_Injection Sample_Prep Sample Preparation Sample_Injection Sample Injection Sample_Prep->Sample_Injection System_Equilibration System Equilibration System_Equilibration->Standard_Injection Calibration_Curve Calibration Curve Construction Standard_Injection->Calibration_Curve Quantification Quantification Sample_Injection->Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC analysis of this compound isomers.

Signaling Pathway Diagram

While signaling pathways are more relevant to biological processes, a logical relationship diagram for method development can be visualized.

Method_Development_Logic cluster_objective Objective cluster_variables Method Variables cluster_optimization Optimization cluster_validation Validation Objective Separate and Quantify This compound Isomers Column Stationary Phase (e.g., C18, Phenyl) Objective->Column Mobile_Phase Mobile Phase (Solvent Ratio, Additives) Objective->Mobile_Phase Detector Detector (DAD, FLD) Objective->Detector Resolution Resolution Column->Resolution Mobile_Phase->Resolution Sensitivity Sensitivity Detector->Sensitivity Run_Time Analysis Time Resolution->Run_Time Sensitivity->Run_Time Validation Method Validation (Linearity, LOD, LOQ) Run_Time->Validation

Caption: Logical flow for HPLC method development and validation.

Conclusion

The described reversed-phase HPLC method provides a reliable and robust approach for the quantification of this compound isomers. The method is sensitive, linear over a practical concentration range, and can be readily implemented in most analytical laboratories. Proper sample preparation is critical for accurate results, especially for complex matrices. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of dodecylphenols.

References

GC-MS analysis of dodecylphenol in environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Analysis of Dodecylphenol in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound is an alkylphenol used in the manufacturing of lubricating oil additives, surfactants, and antioxidants. Due to its widespread use, it can be released into the environment, leading to the contamination of water and soil. As a potential endocrine-disrupting chemical, the monitoring of this compound in environmental matrices is of significant concern. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of organic compounds in complex environmental samples.[1] This application note provides a detailed protocol for the analysis of this compound in water and soil samples using GC-MS, including sample preparation, derivatization, and instrument parameters.

Experimental Protocols

Sample Preparation

a) Water Samples (Adapted from EPA Method 528)

This protocol is suitable for the extraction of this compound from drinking water and other aqueous matrices.[2]

  • Sample Collection: Collect 1-liter water samples in clean glass containers.[2]

  • Preservation: If residual chlorine is present, dechlorinate the sample by adding 40-50 mg of sodium sulfite. Acidify the sample to a pH of less than 2 with 6 N hydrochloric acid. Store samples at or below 6°C until extraction.[2]

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) according to the manufacturer's instructions.

    • Pass the 1-liter water sample through the conditioned SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the trapped this compound with an appropriate solvent, such as methylene chloride or a mixture of hexane and acetone.[2][3]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for derivatization.

b) Soil and Sediment Samples

This protocol is suitable for the extraction of this compound from solid environmental matrices.

  • Sample Collection: Collect soil or sediment samples in clean glass containers and store them at 4°C.

  • Microwave-Assisted Extraction (MAE):

    • Weigh 5-10 g of the homogenized soil sample into a microwave extraction vessel.

    • Add a suitable extraction solvent, such as a 1:1 mixture of hexane and acetone.[4][5]

    • Perform microwave extraction according to the instrument's operational parameters.

  • Solvent Exchange and Concentration:

    • After extraction, filter the extract to remove particulate matter.

    • Concentrate the extract to 1 mL. If the extraction solvent is not suitable for the derivatization step, perform a solvent exchange into a compatible solvent like acetone.[6]

Derivatization

To improve the volatility and thermal stability of this compound for GC-MS analysis, a derivatization step is performed. Silylation is a common method for this purpose.[6][7]

  • Reaction Setup: In a clean, dry glass vial, add the 1 mL concentrated sample extract.

  • Reagent Addition: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[8]

  • Reaction Conditions: Cap the vial tightly and heat at 70°C for 30 minutes.[8]

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following instrumental parameters can be used for the analysis of derivatized this compound.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 275°C
Injection Mode Splitless (1 min)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 60°C (hold 5 min), ramp at 8°C/min to 300°C (hold 10 min)[9]
Transfer Line Temp. 300°C
Mass Spectrometer Agilent 7000D TQ MS or equivalent
Ion Source Temp. 280°C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range 50-500 amu
Solvent Delay 5 min

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound, based on performance data for similar alkylphenols like nonylphenol and octylphenol.

Parameter Water Soil Reference
Limit of Detection (LOD) 0.05 µg/L1.0 µg/kg[4]
Limit of Quantification (LOQ) 0.15 µg/L3.0 µg/kg[4]
Recovery 85-110%80-105%[10]
Linear Range 0.1 - 20 µg/L5 - 100 µg/kg[10]

Note: The values presented are estimates based on published data for structurally similar compounds and may vary depending on the specific instrumentation and matrix effects.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection Sample Collection (Water/Soil) extraction Extraction (SPE for Water, MAE for Soil) sample_collection->extraction concentration Concentration extraction->concentration derivatization Derivatization (Silylation with BSTFA) concentration->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: Experimental workflow for GC-MS analysis of this compound.

fragmentation_pathway parent This compound-TMS Derivative (M+) frag1 [M-CH3]+ (Loss of a methyl group) parent->frag1 frag2 Benzylic Cleavage Ion parent->frag2 frag3 Tropylium Ion (m/z 91) frag2->frag3

Caption: Proposed fragmentation of silylated this compound in EI-MS.

References

Application Notes: Synthesis of Dodecylphenol via Phenol Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dodecylphenol is a significant chemical intermediate belonging to the alkylphenol family. It is primarily utilized in the manufacturing of lubricating oil additives, non-ionic and anionic surfactants, and as a component in fuel additive packages.[1][2] The synthesis of this compound is typically achieved through the alkylation of phenol with an olefin, most commonly 1-dodecene or propylene tetramer.[2] This reaction is an example of electrophilic aromatic substitution, where an alkyl group is introduced onto the aromatic ring of the phenol molecule.[3]

Reaction Mechanism and Catalysis

The alkylation of phenol proceeds via a Friedel-Crafts alkylation mechanism.[3] This process can be catalyzed by both homogeneous and heterogeneous acid catalysts.[4]

  • Homogeneous Catalysts: Traditional homogeneous catalysts include Lewis acids like aluminum chloride (AlCl₃) and Brønsted acids such as sulfuric acid (H₂SO₄) and hydrofluoric acid (HF).[3][4] The general mechanism involves the activation of the alkylating agent by the catalyst to form a carbocation electrophile. This electrophile is then attacked by the electron-rich phenol ring.[3] Following the addition of the alkyl group, the catalyst is regenerated by the removal of a proton, which restores the aromaticity of the ring.[3]

  • Heterogeneous Catalysts: To address the environmental and separation challenges associated with homogeneous catalysts, various solid acid catalysts have been developed.[4] These include activated clays, cation-exchange resins (like Amberlyst-15), zeolites, and metal oxides.[4][5][6] Heterogeneous catalysts offer advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosive waste.[4]

The position of the alkyl group on the phenol ring (ortho, para, or meta) and the extent of alkylation (mono- vs. di-alkylation) can be influenced by the choice of catalyst and reaction conditions.[4][7] For instance, O-alkylation to form a phenolic ether can also occur, particularly at lower temperatures, while C-alkylation is favored at higher temperatures on stronger acid sites.[4]

Experimental Protocols

Below are two distinct protocols for the synthesis of this compound, employing a heterogeneous activated clay catalyst and a homogeneous aluminum chloride catalyst.

Protocol 1: Alkylation using Activated Clay Catalyst

This protocol is adapted from a procedure utilizing activated clay as a heterogeneous catalyst for the reaction between phenol and 1-dodecene.[5]

Materials:

  • Phenol (325 g)

  • 1-Dodecene (575 g)

  • Dried Activated Clay (e.g., Galeonite #136) (30 g)[5]

  • 2-Liter four-necked flask equipped with a mechanical stirrer, dropping funnel, condenser, and thermometer.

Procedure:

  • Add 325 g of phenol and 30 g of dried activated clay to the 2-liter four-necked flask.[5]

  • Heat the mixture to 135°C with agitation.[5]

  • Slowly add 575 g of 1-dodecene to the mixture via the dropping funnel over a period of 4 hours, maintaining the temperature at 135°C.[5]

  • After the addition is complete, continue to stir the reaction mixture at 135°C for an additional period to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the activated clay catalyst.[5]

  • Purify the filtrate by vacuum distillation to isolate the this compound product.[5]

Protocol 2: Alkylation using Aluminum Chloride Catalyst

This protocol describes a Friedel-Crafts alkylation using dodecyl chloride as the alkylating agent and aluminum chloride (AlCl₃) as the homogeneous catalyst.

Materials:

  • Phenol (7.0 g)

  • Dodecyl chloride (16.75 g)

  • Aluminum chloride (AlCl₃) powder (12.0 g)

  • Dilute hydrochloric acid

  • Ethyl acetate

  • 3% Aqueous sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Reaction vessel with stirring and temperature control.

Procedure:

  • To a suitable reaction vessel, add 7.0 g of phenol.

  • Dropwise, add 16.75 g of dodecyl chloride to the phenol.

  • Heat the resulting mixture to 90°C and maintain for 30 minutes.

  • Cool the mixture slightly and then carefully add 12.0 g of AlCl₃ powder.

  • Heat the reaction mixture to 100°C and hold for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding it to dilute hydrochloric acid.

  • Perform an extraction using two 50-mL portions of ethyl acetate.

  • Combine the organic layers and wash with 80 mL of 3% aqueous sodium hydroxide solution. Separate the aqueous layer.

  • Acidify the separated aqueous layer with concentrated hydrochloric acid to a pH of 2 to precipitate the 4-dodecylphenol product.

  • Filter the precipitate and wash with water to obtain the final product.

Data Presentation

The following table summarizes the key quantitative parameters from the described protocols.

ParameterProtocol 1: Activated Clay[5]Protocol 2: Aluminum Chloride
Phenol Quantity 325 g7.0 g
Alkylating Agent 1-DodeceneDodecyl Chloride
Alkylating Agent Qty 575 g16.75 g
Catalyst Activated ClayAluminum Chloride (AlCl₃)
Catalyst Quantity 30 g12.0 g
Reaction Temperature 135°C90°C, then 100°C
Reaction Time 4 hours4.5 hours
Purification Method Filtration & Vacuum DistillationExtraction & Precipitation
Reported Yield 537 g (crude product)7.50 g (of 4-dodecylphenol after a reduction step from an intermediate)

Workflow and Signaling Pathway Diagrams

The following diagram illustrates the general experimental workflow for the production of this compound via phenol alkylation.

G Experimental Workflow for this compound Synthesis cluster_prep 1. Raw Material Preparation cluster_reaction 2. Alkylation Reaction cluster_purification 3. Product Purification A Phenol D Charge Reactants & Catalyst to Reactor A->D B Alkene (e.g., 1-Dodecene) B->D C Catalyst (e.g., Activated Clay) C->D E Heat to Reaction Temperature (e.g., 60-135°C) D->E Start Heating F React with Agitation (e.g., 4 hours) E->F Maintain Temp G Cool Reaction Mixture F->G Reaction Complete H Catalyst Removal (e.g., Filtration) G->H I Crude this compound H->I Filtrate J Purification (e.g., Vacuum Distillation) I->J K Final this compound Product J->K

Caption: General workflow for this compound synthesis.

References

Application Notes and Protocols: Dodecylphenol in Lubricating Oil Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylphenol, a C12 alkylphenol, is a critical chemical intermediate in the synthesis of various lubricating oil additives.[1][2] Its long, branched dodecyl chain provides excellent oil solubility, while the phenolic head group offers a reactive site for further chemical modification. These derivatives primarily function as detergents, antioxidants, and antiwear agents in engine oils and industrial lubricants.[3][4][5] This document provides detailed application notes, experimental protocols for performance evaluation, and an overview of the mechanisms of action for this compound-based lubricant additives.

Core Applications and Mechanisms of Action

This compound is not typically used directly as a lubricant additive but is a precursor to more complex molecules, most notably sulfurized calcium alkyl phenates.[3] These additives are multifunctional, providing detergency, acid neutralization, and antioxidant properties.[1][4]

Detergency and Acid Neutralization

This compound-derived detergents, such as calcium phenates, are essential for maintaining engine cleanliness.[1][4] They function by neutralizing acidic byproducts of combustion and preventing the agglomeration of soot and sludge, keeping them suspended in the oil.[1][6] Overbased phenates contain a colloidal dispersion of calcium carbonate, which provides a reserve of alkalinity (Total Base Number or TBN) to neutralize acids over an extended period.[6][7]

Mechanism of Detergency and Acid Neutralization:

Overbased calcium phenate detergents form micelles in the lubricating oil. The lipophilic dodecyl chains orient outwards into the oil, while the polar core, containing calcium carbonate, encapsulates polar contaminants like soot, sludge, and acidic molecules. This encapsulation prevents the particles from depositing on engine surfaces. The calcium carbonate core readily reacts with and neutralizes corrosive acids formed during combustion.

Detergency_Mechanism cluster_micelle Overbased Calcium Phenate Micelle cluster_surfactant cluster_contaminants Contaminants in Oil Core CaCO3 (Alkaline Core) s1 Core->s1 s2 Core->s2 s3 Core->s3 s4 Core->s4 s5 Core->s5 s6 Core->s6 s7 Core->s7 s8 Core->s8 t1 This compound 'Tail' s1->t1 t2 This compound 'Tail' s1->t2 t3 This compound 'Tail' s1->t3 t4 This compound 'Tail' s1->t4 t5 This compound 'Tail' s1->t5 t6 This compound 'Tail' s1->t6 t7 This compound 'Tail' s1->t7 t8 This compound 'Tail' s1->t8 s2->t1 s2->t2 s2->t3 s2->t4 s2->t5 s2->t6 s2->t7 s2->t8 s3->t1 s3->t2 s3->t3 s3->t4 s3->t5 s3->t6 s3->t7 s3->t8 s4->t1 s4->t2 s4->t3 s4->t4 s4->t5 s4->t6 s4->t7 s4->t8 s5->t1 s5->t2 s5->t3 s5->t4 s5->t5 s5->t6 s5->t7 s5->t8 s6->t1 s6->t2 s6->t3 s6->t4 s6->t5 s6->t6 s6->t7 s6->t8 s7->t1 s7->t2 s7->t3 s7->t4 s7->t5 s7->t6 s7->t7 s7->t8 s8->t1 s8->t2 s8->t3 s8->t4 s8->t5 s8->t6 s8->t7 s8->t8 Oil Lubricating Oil t1->Oil Solubilization Soot Soot & Sludge Soot->Core Encapsulation & Neutralization Acids Acidic Byproducts Acids->Core Encapsulation & Neutralization

Detergency and Acid Neutralization Mechanism.
Antioxidant Activity

The phenolic structure of this compound derivatives allows them to act as radical scavengers, inhibiting the oxidation of the lubricating oil.[8] Sulfurized phenates exhibit enhanced antioxidant performance due to the presence of sulfur bridges, which can decompose peroxides, a key step in the oxidation chain reaction.[9]

Mechanism of Antioxidant Activity:

Phenolic antioxidants donate a hydrogen atom from their hydroxyl group to reactive peroxy radicals (ROO•), which are formed during the initial stages of lubricant oxidation. This neutralizes the radical and forms a stable phenoxy radical, which does not readily propagate the oxidation chain. Sulfurized phenates can also decompose hydroperoxides (ROOH) into non-radical species, further inhibiting oxidation.

Antioxidant_Mechanism cluster_lubricant Lubricant Oxidation Cycle cluster_antioxidant This compound Additive Intervention cluster_sulfur Sulfurized Phenate Action RH Lubricant (RH) R_dot Alkyl Radical (R•) RH->R_dot Initiation (Heat, Metal Catalysts) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O2 ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH ArOH This compound Derivative (ArOH) ROO_dot->ArOH Radical Scavenging ROOH->R_dot Decomposition (Chain Branching) S_Phenate Sulfurized Phenate ROOH->S_Phenate Peroxide Decomposition ArO_dot Stable Phenoxy Radical (ArO•) ArOH->ArO_dot H• Donation ArO_dot->ROO_dot Non-propagating NonRadical Non-Radical Products S_Phenate->NonRadical

Antioxidant Mechanism of this compound Derivatives.
Antiwear Properties

While not their primary function, this compound-derived additives, particularly sulfurized calcium phenates, contribute to antiwear performance.[5][10] They form a protective film on metal surfaces under boundary lubrication conditions, reducing friction and wear.[11]

Data Presentation

The performance of this compound-based additives is evaluated through various standardized tests. The following tables summarize typical data, demonstrating the efficacy of these additives.

Table 1: Detergency and Dispersancy Performance

Additive (2% wt. in Lube Oil)Dispersion Power (%) (Spot Test)
Lube Oil (without additive)32
Neutral Non-Sulfurized Calcium Dodecyl Phenate61
Neutral Sulfurized Calcium Dodecyl Phenate85
Basic Sulfurized Calcium Dodecyl Phenate92
Overbased Sulfurized Calcium Dodecyl Phenate97

Source: Data adapted from a study on metallic lube oil additives.[7][12] The dispersion power indicates the ability of the additive to keep sludge and solid particles suspended in the oil.[7]

Table 2: Antioxidant Performance (Indiana Stirring Oxidation Test)

Lubricant SampleTest Duration (hours)Viscosity Ratio (V/Vo)Change in Total Acid Number (ΔT.A.N.)
Lube Oil (without additive)721.853.5
Lube Oil + 2% Neutral Non-Sulfurized Calcium Dodecyl Phenate721.452.1
Lube Oil + 2% Neutral Sulfurized Calcium Dodecyl Phenate721.201.2
Lube Oil + 2% Overbased Sulfurized Calcium Dodecyl Phenate721.150.8

Source: Data interpreted from graphical representations in a study on metallic lube oil additives.[7] A lower viscosity ratio and a smaller change in the total acid number indicate better oxidation stability.[12]

Table 3: Physicochemical Properties of this compound-Based Additives

AdditiveTBN (mg KOH/g)Calcium (wt %)Sulfur (wt %)
Neutral Non-Sulfurized Calcium Dodecyl Phenate35.52.980
Neutral Sulfurized Calcium Dodecyl Phenate57.64.055.586
Basic Sulfurized Calcium Dodecyl Phenate~150~5.5~3.0
Overbased Sulfurized Calcium Dodecyl Phenate277.98.543.2

Source: Data compiled from studies on the preparation and evaluation of metallic lube oil additives.[6][7]

Experimental Protocols

Synthesis of Overbased Sulfurized Calcium Dodecyl Phenate

This protocol describes a representative synthesis of an overbased sulfurized calcium dodecyl phenate detergent.

Materials:

  • This compound

  • Calcium hydroxide

  • Sulfur

  • Ethylene glycol (promoter)

  • Diluent oil

  • Carbon dioxide

Procedure:

  • Sulfurization and Neutralization:

    • Charge a four-necked round bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and gas inlet with this compound (0.1 mole), calcium hydroxide (0.05 mole), and variable amounts of sulfur (e.g., 0.15 mole).[7]

    • Heat the mixture to 130°C with stirring.[7]

    • Gradually increase the temperature to 160°C and maintain for 2 hours.[7]

    • Further, increase the temperature to 190°C and maintain for another 2 hours.[7]

    • Add diluent oil (33% of the reactant volume) to the mixture.[7]

  • Overbasing:

    • To the sulfurized calcium phenate, add a promoter such as ethylene glycol.

    • Introduce an excess of calcium hydroxide.

    • Heat the mixture to approximately 160-170°C.

    • Bubble carbon dioxide gas through the mixture until no more is absorbed. This reaction forms a colloidal dispersion of calcium carbonate within the phenate micelles.

    • Add additional diluent oil as needed.

    • Filter the final product to remove any unreacted solids.

Synthesis_Workflow cluster_synthesis Synthesis of Overbased Sulfurized Calcium Dodecyl Phenate Start Reactants: This compound Ca(OH)2 Sulfur Sulfurization Sulfurization & Neutralization (130-190°C) Start->Sulfurization Promoter Add Promoter (e.g., Ethylene Glycol) Sulfurization->Promoter Overbasing Add Excess Ca(OH)2 & Carbonation (CO2) (160-170°C) Promoter->Overbasing Dilution Add Diluent Oil Overbasing->Dilution Filtration Filtration Dilution->Filtration Product Final Product: Overbased Sulfurized Calcium Dodecyl Phenate Filtration->Product

Synthesis Workflow for Overbased Sulfurized Calcium Dodecyl Phenate.
Performance Evaluation Protocols

1. Oxidation Stability Test (Indiana Stirring Oxidation Test)

This method evaluates the resistance of a lubricant to oxidation under accelerated conditions.[12]

Apparatus:

  • Oxidation cell with a stirrer, condenser, and air inlet tube.

  • Heating bath capable of maintaining 165.5°C.

  • Air supply with a flow meter.

  • Copper and iron strips as catalysts.

Procedure:

  • Prepare lubricant samples: a base oil and the base oil blended with 2% by weight of the this compound-based additive.

  • Place 300 mL of the sample into the oxidation cell.

  • Add cleaned and polished copper and iron strips to the oil.

  • Assemble the apparatus and immerse the cell in the heating bath at 165.5°C.

  • Start the stirrer and pass air through the sample at a specified rate.

  • The test duration is typically 72 hours.[7]

  • At 24-hour intervals, withdraw samples for analysis.[7]

  • Analyze the samples for:

    • Kinematic Viscosity: According to ASTM D445. Calculate the viscosity ratio (V/Vo), where V is the viscosity after oxidation and Vo is the initial viscosity.

    • Total Acid Number (T.A.N.): According to ASTM D974 or D664. Calculate the change in T.A.N. (ΔT.A.N.).

2. Antiwear Performance (Four-Ball Wear Test - ASTM D4172)

This test evaluates the wear-preventive characteristics of a lubricating fluid.[13][14]

Apparatus:

  • Four-Ball Wear Test Machine.

  • AISI E-52100 steel balls (12.7 mm diameter).[14]

Procedure:

  • Clean four new steel balls with a suitable solvent and dry them.

  • Assemble the four-ball test pot with three stationary balls and the test lubricant, ensuring the balls are fully submerged.

  • Place the fourth ball in the chuck of the test machine.

  • Apply a specified load (e.g., 392 N or 40 kgf) and set the rotational speed (e.g., 1200 rpm).[14]

  • Run the test for a specified duration (e.g., 60 minutes) at a set temperature (e.g., 75°C).[14]

  • After the test, disassemble the apparatus, clean the three stationary balls, and measure the diameter of the wear scars on each ball using a microscope.

  • Calculate the average wear scar diameter. A smaller diameter indicates better antiwear performance.

Experimental_Workflow cluster_oxidation Oxidation Stability Test Workflow cluster_wear Antiwear Performance Test Workflow O_Start Prepare Lubricant (with/without additive) O_Test Indiana Oxidation Test (165.5°C, 72h, catalysts) O_Start->O_Test O_Sample Sample at 24h intervals O_Test->O_Sample O_Analysis Analyze: - Kinematic Viscosity (ASTM D445) - Total Acid Number (ASTM D974) O_Sample->O_Analysis O_Result Evaluate Oxidation Stability O_Analysis->O_Result W_Start Prepare Lubricant (with/without additive) W_Test Four-Ball Wear Test (ASTM D4172) W_Start->W_Test W_Measure Measure Wear Scar Diameter W_Test->W_Measure W_Result Evaluate Antiwear Properties W_Measure->W_Result

Experimental Workflows for Performance Evaluation.

Conclusion

This compound is a fundamental building block for a versatile class of lubricating oil additives. Its derivatives, particularly overbased sulfurized calcium phenates, provide essential multifunctional performance characteristics, including detergency, acid neutralization, and antioxidant and antiwear properties. The protocols and data presented herein provide a framework for the synthesis and evaluation of these critical lubricant components. Further research can focus on optimizing the synthesis process to enhance specific performance attributes and to develop novel this compound-based additives with improved efficacy and environmental profiles.

References

Application Notes and Protocols: Dodecylphenol Ethoxylates in Industrial Cleaning Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dodecylphenol Ethoxylates (DPEs) as nonionic surfactants in industrial cleaning formulations. This document details their chemical properties, mechanism of action, formulation guidelines, and protocols for performance evaluation.

Introduction to this compound Ethoxylates

This compound ethoxylates are a class of nonionic surfactants synthesized through the ethoxylation of this compound.[1] The general structure consists of a hydrophobic this compound group and a hydrophilic polyethylene oxide (ethoxylate) chain. The length of this ethoxylate chain is a critical determinant of the surfactant's properties, such as its solubility, detergency, and foaming characteristics.[2] DPEs are valued in industrial cleaning for their excellent emulsifying, dispersing, and wetting capabilities, making them effective in removing a wide range of soils, including oils, greases, and particulate matter.[1] They are utilized in various applications, including metal cleaning, textile processing, and hard surface cleaning.[3]

Physicochemical Properties and Performance Characteristics

The performance of a this compound ethoxylate in a cleaning formulation is directly related to its degree of ethoxylation, typically denoted by the number of ethylene oxide (EO) units in the hydrophilic chain. A lower number of EO units results in a more lipophilic surfactant, while a higher number increases its hydrophilicity.

Table 1: Physicochemical Properties of this compound Ethoxylates

PropertyDPE with 4-6 EO MolesDPE with 7-9 EO MolesDPE with 10-12 EO Moles
Appearance Oily liquidViscous liquidWaxy solid
Solubility in Water DispersibleSolubleReadily Soluble
Hydrophile-Lipophile Balance (HLB) 8 - 1112 - 1313 - 15
Cloud Point (1% aqueous solution) LowMediumHigh
Primary Function Emulsification, DegreasingDetergency, WettingWetting, Dispersing

Table 2: Performance Data of a Representative Branched this compound Ethoxylate (b-DPEO₁₀)

ParameterValue
Critical Micelle Concentration (CMC) 1.3 x 10⁻² g/L
Surface Tension at CMC 31.55 mN/m

Note: The data in Table 2 is for a specific branched this compound ethoxylate with 10 moles of ethylene oxide and should be considered as a representative example. Performance will vary based on the specific structure and degree of ethoxylation of the DPE.

Mechanism of Action in Industrial Cleaning

The cleaning action of this compound ethoxylates is a multi-step process driven by their amphiphilic nature.

G cluster_0 Cleaning Mechanism Wetting 1. Wetting of Surface Penetration 2. Penetration of Soil Wetting->Penetration Surfactant lowers surface tension Emulsification 3. Emulsification & Solubilization Penetration->Emulsification Hydrophobic tails interact with soil Suspension 4. Suspension of Soil Emulsification->Suspension Micelle formation encapsulates soil Removal 5. Removal by Rinsing Suspension->Removal Prevents redeposition G cluster_0 Formulation Workflow Define Define Cleaning Application (e.g., Degreasing, General Purpose) Select Select DPE based on HLB (Low HLB for oily soils) Define->Select Determine Determine Concentration (Typically 1-10%) Select->Determine Additives Incorporate Additives (Builders, Solvents, etc.) Determine->Additives Optimize Optimize Formulation (Performance & Stability Testing) Additives->Optimize G cluster_0 Performance Evaluation Workflow Prepare Prepare Test Formulation Soil Apply Standardized Soil to Substrate Prepare->Soil Clean Clean with Test Formulation (Controlled Conditions) Soil->Clean Evaluate Evaluate Cleaning Efficiency (e.g., ASTM D4488) Clean->Evaluate Foam Measure Foam Properties (e.g., Ross-Miles Test) Clean->Foam Analyze Analyze and Compare Results Evaluate->Analyze Foam->Analyze

References

Application Notes & Protocols: Synthesis of Dodecylphenol-Based Phenolic Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of phenolic resins derived from dodecylphenol. The inclusion of a long alkyl chain from this compound imparts unique properties to the resulting resins, such as improved flexibility, solubility in non-polar solvents, and enhanced compatibility with various polymers. These characteristics make them valuable in a range of applications, including coatings, adhesives, printing inks, and as intermediates for other chemical products.[1][2]

This document outlines the synthesis of two primary types of this compound-based phenolic resins: novolac and resol resins. Novolac resins are produced under acidic catalysis with a molar excess of the phenol component, resulting in thermoplastic polymers. In contrast, resol resins are synthesized with an excess of formaldehyde under basic conditions, leading to thermosetting polymers.[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound Novolac Resin

This protocol describes the synthesis of a novolac-type phenolic resin using this compound and formaldehyde under acidic catalysis.

Materials:

  • This compound (DP)

  • Formaldehyde (37% aqueous solution)

  • Oxalic acid (catalyst)

  • Toluene (solvent)

  • Round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel.

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a four-necked round-bottom flask, combine this compound and a co-monomer like phenol if desired (e.g., 0.3 mol this compound and 1 mol phenol).[5] Add toluene as a solvent.

  • Heating and Catalyst Addition: Heat the mixture to 100°C while stirring until the this compound is completely melted and a homogenous solution is formed.[5] Add an acidic catalyst such as p-toluenesulfonic acid or oxalic acid.[5][6]

  • Formaldehyde Addition: Slowly add formaldehyde (e.g., 0.67 mol) dropwise to the reaction mixture, maintaining the temperature at 100°C.[5] The molar ratio of total phenols to formaldehyde should be greater than 1.

  • Reaction and Dehydration: After the addition of formaldehyde is complete, raise the temperature to 160°C and allow the reaction to proceed under reflux for 60 minutes.[5]

  • Purification: Following the reaction, remove water and any remaining volatile components by vacuum distillation for 30 minutes to obtain the final this compound-phenol-formaldehyde novolac resin.[5]

Protocol 2: Synthesis of this compound Resol Resin

This protocol details the synthesis of a resol-type phenolic resin, which involves a two-stage reaction under basic and then acidic conditions to produce hydroxymethyl-functionalized oligomers that can later crosslink.

Materials:

  • p-Dodecylphenol

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (NaOH, basic catalyst)

  • p-Toluenesulfonic acid (PTSA, acidic catalyst)

  • Phenol

  • Toluene (solvent)

  • Reaction vessel as described in Protocol 1.

Procedure:

  • First Stage (Base Catalysis): Add this compound, toluene, and a basic catalyst like sodium hydroxide to the reaction flask.[5] Heat the mixture to 70°C.

  • Initial Formaldehyde Addition: Add the first portion of formaldehyde to the reaction mixture and allow it to react at 80°C for 2 hours to form hydroxymethyl this compound.[5]

  • Second Stage (Acid Catalysis): After the initial reaction, add molten phenol and an acidic catalyst like p-toluenesulfonic acid to the mixture.[5]

  • Second Formaldehyde Addition and Reaction: Raise the temperature to 100°C and add the second portion of formaldehyde dropwise under reflux. Maintain these conditions for 60 minutes after the addition is complete.[5]

  • Dehydration and Isolation: Increase the temperature to 160°C for atmospheric distillation, followed by vacuum distillation to remove water and obtain the final alkylphenol-modified resol resin.[5]

Data Presentation

The following table summarizes typical quantitative data for this compound-based phenolic resins synthesized under varying conditions.

Resin TypeMolar Ratio (Phenol:this compound:Formaldehyde)CatalystSoftening Point (°C)Free Phenol (%)Free this compound (%)Reference
Novolac1 : 0.3 : 0.67p-Toluenesulfonic acid1021.14.5[5]
NovolacNot SpecifiedOxalic Acid120Not SpecifiedNot Specified[6]

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product This compound This compound Reaction Reaction in Solvent (e.g., Toluene) This compound->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Catalyst Catalyst (Acid or Base) Catalyst->Reaction Heating Heating and Reflux Reaction->Heating Dehydration Vacuum Distillation Heating->Dehydration Resin This compound Phenolic Resin Dehydration->Resin

Caption: Workflow for the synthesis of this compound phenolic resin.

Chemical Reaction Diagram (Novolac Formation)

Novolac_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound (with excess) Catalyst Acid Catalyst (e.g., H+) Formaldehyde Formaldehyde Novolac This compound Novolac Resin (Thermoplastic) Catalyst->Novolac Polycondensation Heat Heat

Caption: General reaction scheme for this compound novolac resin synthesis.

References

Application Note: Laboratory Scale Synthesis of p-Dodecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p-Dodecylphenol is an alkylphenol of significant industrial interest, primarily serving as a chemical intermediate in the production of lubricating oil additives, surfactants, and phenolic resins.[1][2][3][4] The synthesis of p-dodecylphenol is typically achieved through the Friedel-Crafts alkylation of phenol with a C12 alkylating agent.[5][6] This application note provides detailed protocols for the laboratory-scale preparation of p-dodecylphenol, focusing on the widely utilized Friedel-Crafts alkylation reaction. The protocols outlined below utilize different dodecylating agents and catalysts, offering flexibility based on available reagents and equipment.

Chemical Structures

  • Phenol: C₆H₅OH

  • 1-Dodecene: C₁₂H₂₄

  • Dodecyl Chloride: C₁₂H₂₅Cl

  • p-Dodecylphenol: C₁₈H₃₀O

Reaction Scheme (Friedel-Crafts Alkylation)

The fundamental reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring of phenol with a dodecyl group, predominantly at the para position due to steric hindrance and directing effects of the hydroxyl group.

Experimental Protocols

Two primary methods for the laboratory synthesis of p-dodecylphenol are detailed below.

Method 1: Alkylation of Phenol with 1-Dodecene using Activated Clay Catalyst

This method, adapted from a patented procedure, employs an acidic activated clay as a catalyst, which is a milder and potentially more environmentally benign alternative to traditional Lewis acids.[7]

Materials and Equipment:

  • Phenol (325 g)

  • 1-Dodecene (575 g)[7]

  • Dried Activated Clay (e.g., Galeonite #136, 30 g)[7]

  • 2-liter four-necked flask equipped with a mechanical stirrer, dropping funnel, condenser, and thermometer

  • Heating mantle

  • Filtration apparatus

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: To a 2-liter four-necked flask, add 325 g of phenol and 30 g of dried activated clay.[7]

  • Addition of Alkylating Agent: While stirring the mixture, heat it to 135°C.[7]

  • Slowly add 575 g of 1-dodecene to the reaction mixture from a dropping funnel over 4 hours, maintaining the temperature at 135°C.[7]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 135°C for an additional period to ensure the reaction goes to completion.

  • Catalyst Removal: Cool the reaction mixture and filter to remove the activated clay catalyst.[7]

  • Purification: The crude dodecylphenol is then purified by vacuum distillation to yield the final product.[7]

Method 2: Alkylation of Phenol with Dodecyl Chloride using Aluminum Chloride Catalyst

This protocol utilizes a classic Friedel-Crafts catalyst, aluminum chloride (AlCl₃), with dodecyl chloride as the alkylating agent.

Materials and Equipment:

  • Phenol (7.0 g)

  • Dodecyl chloride (16.75 g)

  • Aluminum chloride (AlCl₃) powder (12.0 g)

  • Reaction flask with a stirrer and heating capabilities

  • Dilute hydrochloric acid

  • Ethyl acetate

  • 3% aqueous sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Initial Reaction: In a suitable reaction flask, add 7.0 g of phenol. Slowly add 16.75 g of dodecyl chloride dropwise to the phenol.

  • Heat the resulting mixture to 90°C and maintain for 30 minutes.

  • Catalyst Addition: Carefully add 12.0 g of AlCl₃ powder to the mixture.

  • Main Reaction: Increase the temperature to 100°C and continue the reaction for 4 hours.

  • Quenching and Extraction: Cool the reaction mixture and add it to dilute hydrochloric acid.

  • Extract the product from the acidic aqueous mixture using two 50-ml portions of ethyl acetate.

  • Base Extraction: To the combined ethyl acetate extracts, add 80 ml of a 3% aqueous sodium hydroxide solution to separate the phenolic product into the aqueous layer.

  • Precipitation: Separate the aqueous layer and acidify it to a pH of 2 with concentrated hydrochloric acid to precipitate the p-dodecylphenol.

  • Isolation and Washing: Filter the precipitated solid and wash it with water to obtain the final product.

Quantitative Data Summary

The following table summarizes the quantitative data from the described protocols.

ParameterMethod 1 (1-Dodecene)Method 2 (Dodecyl Chloride)
Reactants
Phenol325 g7.0 g
1-Dodecene575 g[7]-
Dodecyl Chloride-16.75 g
Catalyst
Activated Clay30 g[7]-
Aluminum Chloride-12.0 g
Reaction Conditions
Temperature135°C[7]90°C then 100°C
Reaction Time4 hours[7]4.5 hours
Product
This compound Yield537 g[7]Not explicitly stated, but an intermediate ketone yield was 9.35g, leading to 7.50g of the reduced product.

Experimental Workflow Diagram

G cluster_method1 Method 1: Alkylation with 1-Dodecene cluster_method2 Method 2: Alkylation with Dodecyl Chloride M1_Start Start: Phenol and Activated Clay M1_Reactant_Add Add 1-Dodecene at 135°C M1_Start->M1_Reactant_Add M1_Reaction React for 4 hours M1_Reactant_Add->M1_Reaction M1_Filter Filter to Remove Catalyst M1_Reaction->M1_Filter M1_Purify Vacuum Distillation M1_Filter->M1_Purify M1_End p-Dodecylphenol M1_Purify->M1_End M2_Start Start: Phenol and Dodecyl Chloride M2_Initial_React React at 90°C for 30 min M2_Start->M2_Initial_React M2_Catalyst_Add Add AlCl3 M2_Initial_React->M2_Catalyst_Add M2_Main_React React at 100°C for 4 hours M2_Catalyst_Add->M2_Main_React M2_Quench Quench with dilute HCl M2_Main_React->M2_Quench M2_Extract Extract with Ethyl Acetate M2_Quench->M2_Extract M2_Base_Extract Extract with NaOH solution M2_Extract->M2_Base_Extract M2_Precipitate Acidify with conc. HCl M2_Base_Extract->M2_Precipitate M2_Isolate Filter and Wash M2_Precipitate->M2_Isolate M2_End p-Dodecylphenol M2_Isolate->M2_End

Caption: Experimental workflows for the synthesis of p-dodecylphenol.

Safety Precautions

  • Phenol is toxic and corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Aluminum chloride is a corrosive solid that reacts violently with water. It should be handled in a dry environment.

  • Hydrochloric acid is corrosive and should be handled with care.

  • The reactions should be conducted in a fume hood to avoid inhalation of any volatile organic compounds.

References

Application Notes and Protocols: Dodecylphenol in Rubber Antioxidant Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylphenol, an alkylated phenol, serves as a key intermediate in the synthesis of high-performance antioxidants for the rubber industry. Its long alkyl chain enhances solubility and reduces migration within the rubber matrix, leading to persistent antioxidant protection. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of two major classes of this compound-based antioxidants: Styrenated this compound and Sulfurized this compound . These antioxidants are particularly valued for their non-staining characteristics, making them suitable for light-colored rubber applications.

Antioxidant Mechanisms

Phenolic antioxidants, such as those derived from this compound, function as primary antioxidants, or chain-breaking antioxidants. They interrupt the free-radical chain reactions that lead to the oxidative degradation of rubber. The antioxidant molecule donates a hydrogen atom from its hydroxyl group to a peroxy radical, neutralizing it and forming a stable phenoxy radical that does not propagate the chain reaction.

Sulfurized this compound exhibits a dual-function antioxidant mechanism. In addition to the radical scavenging activity of the phenolic hydroxyl groups, the sulfur bridges can decompose hydroperoxides into non-radical products, thus preventing chain initiation. This synergistic effect provides enhanced thermal-oxidative stability to the rubber vulcanizates.

Experimental Protocols

Protocol 1: Synthesis of Styrenated this compound

This protocol details the synthesis of styrenated this compound via a Friedel-Crafts alkylation reaction.

Materials:

  • p-Dodecylphenol

  • Styrene

  • Sulfuric acid (98%)

  • Toluene

  • Sodium hydroxide solution (10% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Reaction flask with reflux condenser, dropping funnel, and magnetic stirrer

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 1 mole of p-dodecylphenol in toluene.

  • Slowly add 0.05 moles of concentrated sulfuric acid to the stirred solution at room temperature.

  • Heat the mixture to 80°C.

  • Add 1.5 moles of styrene dropwise from the dropping funnel over a period of 1 hour, maintaining the reaction temperature at 80-85°C.

  • After the addition is complete, continue stirring at 85°C for an additional 3 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature and wash it with a 10% sodium hydroxide solution to neutralize the acid catalyst, followed by washing with distilled water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the toluene solvent under reduced pressure using a rotary evaporator to obtain the styrenated this compound product as a viscous liquid.

Protocol 2: Synthesis of Sulfurized this compound

This protocol describes the synthesis of sulfurized this compound using sulfur dichloride as the sulfurizing agent.

Materials:

  • p-Dodecylphenol

  • Sulfur dichloride (SCl₂)

  • Heptane

  • Calcium hydroxide

  • Methanol

  • Pale oil (100 P)

  • Nitrogen gas supply

  • Reaction flask with dropping funnel and stirrer

Procedure:

  • Charge 192 parts by weight of this compound and 840 parts of heptane into a 3-liter four-neck reaction flask.[1]

  • Bubble nitrogen gas through the mixture at a rate of 400 ml/min.[1]

  • Slowly add 51 parts of SCl₂ via an addition funnel, maintaining the reaction temperature near room temperature.[1]

  • After the addition is complete, stir the reactants for 5 minutes and then heat the reaction to 80°C for 30 minutes.[1]

  • Cool the reactants to 45°C.[1]

  • Add 216 parts of 100 P pale oil, 115 parts of methanol, and 105 parts of Ca(OH)₂.[1]

  • Discontinue the nitrogen gas flow and stir the mixture for one hour at 55-57°C.[1]

  • The resulting product is a sulfurized calcium phenate of this compound. For rubber applications, the product can be used as is or further purified.

Data Presentation: Performance in Rubber Formulations

The following tables present illustrative quantitative data on the performance of the synthesized this compound-based antioxidants in a typical natural rubber (NR) formulation.

Table 1: Rubber Formulation

IngredientParts per hundred rubber (phr)
Natural Rubber (SMR 20)100
Zinc Oxide5
Stearic Acid2
N330 Carbon Black45
Processing Oil3
Antioxidant2
CBS (Accelerator)1.5
Sulfur2.5

Table 2: Physical and Mechanical Properties of Rubber Vulcanizates (Unaged)

PropertyBlank (No Antioxidant)Styrenated this compoundSulfurized this compound
Tensile Strength (MPa)22.524.825.3
Elongation at Break (%)550580595
Modulus at 300% (MPa)10.210.811.1
Hardness (Shore A)606263

Table 3: Properties after Accelerated Aging (72 hours @ 100°C)

PropertyBlank (No Antioxidant)Styrenated this compoundSulfurized this compound
Tensile Strength (MPa)12.820.122.5
Elongation at Break (%)310490530
% Retention Tensile Strength56.9%81.0%88.9%
% Retention Elongation56.4%84.5%89.1%

Visualizations

Signaling Pathways and Experimental Workflows

Antioxidant_Mechanism cluster_Oxidation Rubber Oxidation Chain Reaction cluster_Antioxidant Antioxidant Intervention Initiation Initiation (Heat, Light, Stress) R_radical Rubber Radical (R•) Initiation->R_radical ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O₂ O2 Oxygen (O₂) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH Degradation Degradation (Chain Scission, Crosslinking) ROO_radical->Degradation DDP_OH This compound-Antioxidant (ArOH) ROO_radical->DDP_OH ROOH_stable ROOH_stable ROO_radical->ROOH_stable → ROOH (stable product) RH Rubber (RH) ROOH->R_radical → R• + ... ROOH->Degradation Sulfur_Bridge Sulfur Bridge (-S-) ROOH->Sulfur_Bridge Non_Radical Non-Radical Products ROOH->Non_Radical Decomposition DDP_O_radical Stable Phenoxy Radical (ArO•) DDP_OH->DDP_O_radical + ROO• DDP_O_radical->DDP_O_radical Sulfur_Bridge->Non_Radical

Caption: Antioxidant mechanism of this compound derivatives.

Synthesis_Workflow cluster_Styrenated Styrenated this compound Synthesis cluster_Sulfurized Sulfurized this compound Synthesis St_Start Start: p-Dodecylphenol & Toluene St_Acid Add H₂SO₄ Catalyst St_Start->St_Acid St_Heat Heat to 80°C St_Acid->St_Heat St_Styrene Dropwise Addition of Styrene St_Heat->St_Styrene St_React React for 3 hours at 85°C St_Styrene->St_React St_Cool Cool to Room Temperature St_React->St_Cool St_Neutralize Neutralize & Wash St_Cool->St_Neutralize St_Dry Dry Organic Layer St_Neutralize->St_Dry St_Evaporate Solvent Evaporation St_Dry->St_Evaporate St_Product Product: Styrenated this compound St_Evaporate->St_Product Su_Start Start: this compound & Heptane Su_N2 Purge with N₂ Su_Start->Su_N2 Su_SCl2 Add SCl₂ Su_N2->Su_SCl2 Su_Heat Heat to 80°C Su_SCl2->Su_Heat Su_Cool Cool to 45°C Su_Heat->Su_Cool Su_Additives Add Oil, Methanol, Ca(OH)₂ Su_Cool->Su_Additives Su_React Stir for 1 hour at 55-57°C Su_Additives->Su_React Su_Product Product: Sulfurized this compound Su_React->Su_Product

Caption: Experimental workflow for antioxidant synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Para-Dodecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the synthesis of para-dodecylphenol, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My overall yield of dodecylphenol is low. What are the potential causes and solutions?

Low overall yield can stem from several factors, including incomplete reaction, suboptimal reaction conditions, or loss of product during workup and purification.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The alkylation of phenol is not instantaneous and requires adequate time and energy to proceed to completion.

    • Solution: Increase the reaction time or temperature within the recommended range for your specific catalyst. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion.

  • Catalyst Deactivation:

    • Cause: The catalyst may be poisoned by impurities in the reactants or may have a limited lifespan. Water in the reaction mixture can also deactivate certain acid catalysts.

    • Solution: Ensure reactants are pure and dry. For instance, dehydrating the olefin raw materials using a molecular sieve before the reaction can improve catalyst performance and product yield.[1] If catalyst deactivation is suspected, consider using a fresh batch of catalyst.

  • Suboptimal Reactant Ratio:

    • Cause: The molar ratio of phenol to dodecene influences the reaction equilibrium and the formation of byproducts.

    • Solution: An excess of phenol is often used to favor the formation of mono-alkylated products and suppress the formation of poly-alkylated phenols. Experiment with varying the phenol to 1-dodecene molar ratio, for example, in the range of 3:1 to 5:1.[1]

Q2: The selectivity for the para-isomer is poor, with significant amounts of ortho and meta isomers. How can I improve para-selectivity?

Achieving high para-selectivity is a common challenge in Friedel-Crafts alkylation of phenols. The choice of catalyst and reaction conditions are critical.

  • Catalyst Choice:

    • Cause: The type of catalyst used has a major impact on the isomeric distribution of the product. Some catalysts favor the formation of ortho or meta isomers. For example, some zeolite catalysts like H-Mordenite may favor the formation of the o-alkylphenol.[2][3]

    • Solution: Employ shape-selective catalysts that sterically hinder the formation of the ortho isomer and favor the formation of the para product. Catalysts such as certain metal compound-loaded nano-carriers (e.g., containing Zr, Mo, Ce) or specific cation exchange resins have been shown to improve para-selectivity.[1][4]

  • Reaction Temperature:

    • Cause: Higher reaction temperatures can sometimes lead to a decrease in selectivity due to isomerization or other side reactions.

    • Solution: Control the reaction temperature carefully. The optimal temperature for high para-selectivity is typically in the range of 60-120°C, depending on the catalyst system.[1]

Q3: I am observing the formation of significant amounts of byproducts, such as polyalkylated phenols. How can this be minimized?

The formation of di- and tri-dodecylphenols is a common side reaction that reduces the yield of the desired mono-alkylated product.

  • Molar Ratio of Reactants:

    • Cause: A low ratio of phenol to dodecene can lead to multiple alkylations on the same phenol ring.

    • Solution: Use a molar excess of phenol relative to 1-dodecene. A common ratio is between 3:1 and 5:1 (phenol:dodecene).[1] This ensures that there is a higher probability of an olefin reacting with an un-substituted phenol molecule.

Q4: The final product is discolored. What causes this and how can it be prevented?

Phenols and alkylphenols are susceptible to oxidation, which can lead to the formation of colored compounds.

  • Oxidation:

    • Cause: Exposure to oxygen, light, and trace metal ions can promote the oxidation of the product, especially at elevated temperatures during purification.[1]

    • Solution:

      • Add a Stabilizer: Before the final purification step (rectification/distillation), add a stabilizer to the crude product mixture.[1] Examples of stabilizers include phosphorus-containing compounds, hydrazine-based compounds, and amino acid-based compounds.[1]

      • Inert Atmosphere: Perform the purification, especially high-temperature distillation, under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

Q5: How should I purify the crude para-dodecylphenol?

Purification is essential to remove unreacted starting materials, the catalyst, and byproducts.

  • Filtration and Distillation:

    • Method: After the reaction is complete, the solid catalyst (like activated clay or ion exchange resin) should be filtered off.[5] The crude product is then purified by vacuum distillation (rectification).[1][4]

    • Procedure: A two-stage distillation process can be effective. The first rectification column can be used to separate unreacted phenol and dodecene, which can be recycled. The second column, operating at a higher temperature, separates the para-dodecylphenol from heavier byproducts like polyalkylphenols.[1]

Data Presentation: Reaction Parameters and Outcomes

Table 1: Influence of Catalyst on this compound Synthesis

Catalyst TypeTypical ReactantsKey Advantages/DisadvantagesSelectivityReference
Cation Exchange ResinPhenol, 1-Dodecene/TetrapropenylEnvironmentally friendly, but may have lower thermal stability.Good selectivity for para-isomer.[4][4][6]
Activated ClayPhenol, 1-DodeceneCost-effective.Mixture of isomers.[5][7]
Metal Compound on Nano Carrier (e.g., Zr)Phenol, Dehydrated OlefinHigh selectivity and yield, long catalyst life.Can produce >90% para-isomer content.[1]
Sulfated Zirconium OxidePhenol, 1-DodeceneSuperacid catalyst.Produces a mixture of ortho/para isomers (~50-65% ortho, ~35-50% para).[2][3]
H-Mordenite (Zeolite)Phenol, 1-DodeceneShape-selective potential.Major product is often the ortho-isomer.[2][3]
Aluminum Trichloride (AlCl₃)Phenol, Dodecyl ChlorideTraditional Friedel-Crafts catalyst.Can lead to complex product mixtures.

Table 2: Effect of Reaction Conditions on Alkylation with Metal Compound Catalyst

ParameterCondition RangeEffect on Yield/SelectivityNotesReference
Reaction Temperature 60 - 120 °CControlling temperature in this range improves the yield of p-dodecylphenol and reduces ortho/meta conversion.Optimal temperature is catalyst-dependent.[1]
Phenol:Olefin Molar Ratio 3:1 to 5:1A higher ratio of phenol promotes the formation of the desired mono-alkylated product and reduces polyalkylation.Helps to improve product purity.[1]
Rectification Pressure (Column 1) 1 - 5 kPaLow pressure allows for the separation of volatile unreacted raw materials at a lower temperature.For recovery of phenol and dodecene.[1]
Rectification Temperature (Column 2) Bottom: 200-240°C, Top: 180-215°CAllows for the separation of high-purity p-dodecylphenol from heavy byproducts.Final product purification step.[1]

Experimental Protocols

Protocol 1: Alkylation of Phenol with 1-Dodecene using Activated Clay Catalyst

This protocol is based on a general method for this compound synthesis.[5]

  • Setup: To a 2-liter, four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add phenol (325 g) and dried activated clay (30 g).

  • Reaction: Heat the mixture to 135°C with agitation.

  • Addition of Olefin: Add 1-dodecene (575 g) dropwise to the mixture over a period of 4 hours while maintaining the temperature at 135°C.

  • Reaction Completion: Continue stirring the mixture at 135°C for an additional hour after the addition is complete.

  • Catalyst Removal: Cool the reaction mixture to below 100°C and filter to remove the activated clay catalyst.

  • Purification: The resulting crude this compound can be purified by vacuum distillation to obtain the final product.

Protocol 2: High-Selectivity Synthesis using a Metal-Based Catalyst System

This protocol describes a method designed for high para-isomer purity.[1]

  • Dehydration of Olefin: Add the olefin raw material (1-dodecene) to a vessel containing a metal hydroxide-loaded molecular sieve. Dehydrate the olefin to remove trace water.

  • Alkylation Reaction:

    • In a suitable reactor, charge the dehydrated 1-dodecene and phenol in a molar ratio between 1:3 and 1:5.

    • Add the catalyst, which is a metal compound (e.g., based on Zr) loaded on a nano carrier.

    • Heat the reaction mixture to between 60-120°C and maintain with stirring until the reaction is complete (monitor by GC).

  • Stabilization: Cool the reaction mixture and add a stabilizer (e.g., a phosphorus-containing compound) to the alkylation crude product.

  • Purification by Rectification:

    • Transfer the stabilized crude product to a two-column vacuum distillation system.

    • In the first column, remove unreacted phenol and 1-dodecene under vacuum (1-5 kPa).

    • Transfer the bottom product from the first column to the second column.

    • Distill under vacuum, maintaining a bottom temperature of 200-240°C and a top temperature of 180-215°C, to collect the high-purity p-dodecylphenol product.[1]

Visualizations

G s1 Raw Materials (Phenol, 1-Dodecene) s2 Olefin Dehydration (Molecular Sieves) s1->s2 1-Dodecene s3 Alkylation Reaction (Catalyst, 60-120°C) s1->s3 Phenol s2->s3 s4 Catalyst Removal (Filtration) s3->s4 s5 Crude Product Stabilization (Add Stabilizer) s4->s5 s6 Purification Stage 1 (Vacuum Rectification) Remove Unreacted Materials s5->s6 s7 Purification Stage 2 (Vacuum Rectification) Isolate Product s6->s7 Bottoms s9 Recycle Raw Materials s6->s9 Distillate s8 Final Product (High-Purity p-Dodecylphenol) s7->s8 Distillate

Caption: General experimental workflow for the synthesis of para-dodecylphenol.

G start Low Yield or Purity Issue q1 Check Isomer Ratio (GC Analysis) start->q1 a1_low_para Low para-Selectivity q1->a1_low_para Yes q2 High Amount of Unreacted Phenol? q1->q2 No sol1 1. Change Catalyst to Shape-Selective Type 2. Optimize Temperature (60-120°C) a1_low_para->sol1 end Improved Yield/Purity sol1->end a2_yes Incomplete Reaction q2->a2_yes Yes q3 High Amount of Heavy Byproducts? q2->q3 No sol2 1. Increase Reaction Time 2. Check Catalyst Activity 3. Ensure Reactants are Dry a2_yes->sol2 sol2->end a3_yes Polyalkylation Occurred q3->a3_yes Yes sol3 Increase Phenol:Dodecene Molar Ratio (e.g., >3:1) a3_yes->sol3 sol3->end

Caption: Troubleshooting decision tree for this compound synthesis.

G reactants Phenol + 1-Dodecene intermediate Carbocation Intermediate reactants->intermediate Alkylation catalyst Acid Catalyst catalyst->intermediate ortho ortho-dodecylphenol (Kinetic Product) intermediate->ortho para para-dodecylphenol (Thermodynamic Product) intermediate->para meta meta-dodecylphenol (Minor Product) intermediate->meta

Caption: Simplified reaction pathway showing isomer formation.

References

Technical Support Center: Navigating the Challenges of Dodecylphenol Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis and separation of dodecylphenol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The main difficulty in separating this compound isomers lies in their similar physicochemical properties. This compound is a complex mixture of isomers, primarily differing in the branching of the C12 alkyl chain and its point of attachment (ortho, meta, para) to the phenol ring. This structural similarity results in nearly identical polarities, boiling points, and solubilities, making their separation by common chromatographic techniques challenging. Co-elution of multiple isomers is a frequent issue, complicating accurate quantification and identification.

Q2: Which analytical techniques are most suitable for the separation of this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common and effective techniques for separating this compound isomers. Supercritical Fluid Chromatography (SFC) is also emerging as a powerful "green" alternative, offering fast and efficient separations. The choice between these techniques often depends on the specific isomers of interest, the complexity of the sample matrix, and the desired level of resolution.

Q3: What type of HPLC column is recommended for this compound isomer separation?

A3: For reversed-phase HPLC, a standard C18 column is a common starting point. However, due to the subtle structural differences between isomers, achieving baseline separation can be difficult. Phenyl-based columns, such as Phenyl-Hexyl or Biphenyl, often provide enhanced selectivity for aromatic compounds like this compound isomers through π-π interactions. For normal-phase HPLC, silica-based columns can be effective. In some cases, specialized columns like those with cyclodextrin-based stationary phases may be necessary to resolve particularly challenging isomer pairs.

Q4: How can I optimize the mobile phase for better HPLC separation of this compound isomers?

A4: Mobile phase optimization is critical for resolving this compound isomers. In reversed-phase HPLC, a typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol. Adjusting the ratio of the organic solvent can significantly impact retention times and resolution. The use of buffers to control the pH of the mobile phase is also crucial, as it can affect the ionization state of the phenolic hydroxyl group and influence interactions with the stationary phase. Experimenting with different organic modifiers and pH values is key to achieving optimal separation.

Q5: What are the common causes of peak tailing when analyzing this compound isomers?

A5: Peak tailing in the chromatography of phenolic compounds like this compound is often due to secondary interactions between the polar hydroxyl group of the analyte and active sites (e.g., residual silanols) on the silica-based stationary phase. Other causes can include column overload, the presence of a void at the column inlet, or a partially blocked frit. To mitigate peak tailing, consider using a well-end-capped column, lowering the mobile phase pH to suppress silanol ionization, or adding a competing base like triethylamine to the mobile phase in small concentrations.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of this compound isomers using HPLC and GC.

HPLC Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor Resolution / Co-eluting Peaks Inappropriate column chemistry.Switch to a column with a different selectivity, such as a Phenyl-Hexyl or Biphenyl phase, to introduce alternative separation mechanisms like π-π interactions.
Suboptimal mobile phase composition.Systematically vary the organic solvent-to-water ratio. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). Adjust the mobile phase pH to alter the ionization of the isomers.
High flow rate.Reduce the flow rate to allow for more interaction time between the analytes and the stationary phase, which can improve resolution.
Peak Tailing Secondary interactions with the stationary phase.Use a modern, high-purity, end-capped column. Lower the mobile phase pH (e.g., by adding 0.1% formic acid) to suppress silanol activity. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.
Column overload.Dilute the sample or inject a smaller volume to avoid overloading the column.
Column degradation.Replace the column if it has been used extensively or subjected to harsh conditions.
Variable Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including the use of a buffer to maintain a stable pH.
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature throughout the analysis.
Insufficient column equilibration.Allow the column to equilibrate with the mobile phase for an adequate amount of time before starting the analytical run.
GC Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Incomplete Separation of Isomers Inadequate column selectivity.Utilize a high-resolution capillary column with a stationary phase that offers good selectivity for isomers. Phenyl-substituted polysiloxane phases are often a good choice. For very difficult separations, consider columns with liquid crystalline stationary phases.
Incorrect temperature program.Optimize the temperature ramp rate. A slower ramp rate can often improve the separation of closely eluting isomers.
Carrier gas flow rate is not optimal.Adjust the carrier gas flow rate to the optimal linear velocity for the column dimensions and carrier gas being used (e.g., helium or hydrogen).
Peak Broadening Injection port temperature is too low.Increase the injector temperature to ensure rapid and complete volatilization of the this compound isomers.
Column contamination.Bake out the column at a high temperature (within its specified limits) to remove contaminants. If necessary, trim a small portion from the column inlet.
Ghost Peaks Contamination in the syringe, injector, or gas lines.Clean the syringe thoroughly between injections. Clean the injector liner and replace the septum. Ensure high-purity carrier gas is used.
Sample carryover.Implement a thorough wash step for the syringe and injector between runs.

Experimental Protocols

The following are detailed methodologies for the separation of this compound isomers by HPLC and GC-MS. These protocols serve as a starting point and may require further optimization based on the specific sample matrix and instrumentation.

HPLC Method for this compound Isomer Separation

Objective: To achieve baseline separation of this compound isomers using reversed-phase HPLC.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

Parameter Condition 1: C18 Column Condition 2: Phenyl-Hexyl Column
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 80% B to 95% B over 20 min75% B to 90% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 35 °C35 °C
Detection Wavelength 275 nm275 nm
Injection Volume 10 µL10 µL

Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

GC-MS Method for this compound Isomer Analysis

Objective: To separate and identify this compound isomers using gas chromatography-mass spectrometry.

Instrumentation:

  • Gas chromatograph with a capillary column inlet

  • Mass spectrometer (e.g., single quadrupole or time-of-flight)

  • Autosampler

Chromatographic and MS Conditions:

Parameter Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Temperature Program Initial temperature 150 °C, hold for 2 min, ramp to 280 °C at 5 °C/min, hold for 10 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z

Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent such as hexane or dichloromethane to a concentration of approximately 100 µg/mL.

  • (Optional) Derivatization: For improved peak shape and volatility, the phenolic hydroxyl group can be derivatized (e.g., silylation with BSTFA).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Derivatization Derivatization (Optional for GC) Filtration->Derivatization Injection Inject into HPLC or GC Filtration->Injection Derivatization->Injection Separation Isomer Separation on Column Injection->Separation Detection Detect with UV/DAD or MS Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Identification Isomer Identification (MS) Integration->Identification

Caption: A generalized experimental workflow for the separation and analysis of this compound isomers.

Troubleshooting_Logic Start Poor Isomer Separation Check_Column Is the column chemistry appropriate? Start->Check_Column Check_Mobile_Phase Is the mobile phase optimized? Check_Column->Check_Mobile_Phase Yes Change_Column Select column with different selectivity (e.g., Phenyl-Hexyl) Check_Column->Change_Column No Check_Flow_Rate Is the flow rate optimal? Check_Mobile_Phase->Check_Flow_Rate Yes Optimize_MP Adjust organic solvent ratio and pH Check_Mobile_Phase->Optimize_MP No Adjust_Flow Reduce flow rate Check_Flow_Rate->Adjust_Flow No Good_Separation Achieved Good Separation Check_Flow_Rate->Good_Separation Yes Change_Column->Check_Mobile_Phase Optimize_MP->Check_Flow_Rate Adjust_Flow->Good_Separation

Caption: A troubleshooting decision tree for addressing poor separation of this compound isomers in HPLC.

Technical Support Center: Dodecylphenol Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of dodecylphenol during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is an organic compound used as an intermediate in the synthesis of various materials, including surfactants, emulsifiers, and additives for lubricating oils.[1][2] Its stability is crucial because degradation, primarily through oxidation, can lead to the formation of impurities that may compromise the quality and performance of the final products.

Q2: What are the primary factors that cause this compound to oxidize?

A2: The main contributors to the oxidation of this compound are exposure to oxygen (air), light (especially UV radiation), and elevated temperatures.[3][4] Contamination with incompatible materials, such as strong oxidizing agents, can also accelerate degradation.[3][5]

Q3: What are the visible signs of this compound oxidation?

A3: While not always visually apparent without analytical testing, signs of significant oxidation can include a change in color (e.g., yellowing) and a change in viscosity. The formation of degradation products can also be detected using analytical techniques like HPLC.[6][7]

Q4: What are the ideal storage conditions for this compound?

A4: To minimize oxidation, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[8][9] It should be protected from direct sunlight and heat sources.[3][9] For long-term storage, blanketing the container with an inert gas like nitrogen or argon is recommended to displace oxygen.[4][10]

Q5: Are there any materials that should not be stored near this compound?

A5: Yes, this compound should be stored away from strong oxidizing agents and strong reducing substances.[3][5][11] Contact with these materials can lead to hazardous reactions.

Troubleshooting Guide

Issue 1: Suspected Oxidation of this compound Stock

  • Possible Cause: Improper storage conditions, such as exposure to air, light, or heat over time.[3][4]

  • Troubleshooting Steps:

    • Visual Inspection: Check for any noticeable changes in color or consistency.

    • Analytical Confirmation: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the purity of the this compound and identify any degradation products.[7][12]

    • Review Storage Practices: Ensure that the material is being stored according to the recommended guidelines (see FAQs).

    • Implement Corrective Actions: If storage conditions are suboptimal, transfer the this compound to a suitable container, purge with an inert gas, and store in a cool, dark place.[4]

Issue 2: Inconsistent Experimental Results

  • Possible Cause: Degradation of this compound leading to a lower concentration of the active molecule and the presence of interfering byproducts.

  • Troubleshooting Steps:

    • Use Fresh Aliquots: Whenever possible, use fresh this compound for each experiment.

    • Quality Control Check: Regularly test the purity of your this compound stock using a validated analytical method like HPLC.[7]

    • Consider Antioxidants: For applications where this compound is used in a formulation susceptible to oxidation, consider the addition of a suitable antioxidant.

Data on this compound Stability

The following table summarizes key factors affecting the stability of this compound and recommended preventative measures.

FactorEffect on this compoundRecommended Prevention Method
Oxygen (Air) Major contributor to the oxidation of the phenolic hydroxyl group.[4]Store in tightly sealed containers; purge with an inert gas (e.g., Nitrogen, Argon) for long-term storage.[4][10]
Light (UV) Can initiate photo-oxidation.[3][4]Store in amber or opaque containers, and keep in a dark location.[4]
Temperature Higher temperatures accelerate the rate of oxidation.[3][4]Store in a cool, well-ventilated area, away from direct heat sources.[8][9] Refrigeration (2-8 °C) is often recommended.[4]
Incompatible Materials Strong oxidizing agents can cause rapid degradation.[3][5]Store separately from incompatible chemicals.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting degradation products. Method optimization may be required based on the specific equipment and degradation products of interest.

  • Instrumentation: A standard HPLC system with a UV detector is suitable.[13]

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M potassium monohydrogenphosphate, pH adjusted to 3 with phosphoric acid) and an organic solvent like methanol or acetonitrile is typical. A gradient elution may be necessary to separate all components.[13]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[13]

  • Detection: UV detection at a wavelength where this compound and its expected degradation products absorb, such as 254 nm, can be used.[13]

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase or a suitable solvent.

  • Analysis: Inject the sample onto the HPLC system. The purity of this compound can be determined by the relative area of its peak compared to the total area of all peaks. Degradation products will appear as separate peaks.

Visualizations

This compound Oxidation Pathway This compound This compound Phenoxy_Radical Phenoxy Radical This compound->Phenoxy_Radical Oxidation Quinone_Products Quinone-type Products (Colored) Phenoxy_Radical->Quinone_Products Further Oxidation Initiators Initiators: - Oxygen (O2) - Light (hv) - Heat (Δ) Initiators->this compound Initiation

Caption: Simplified pathway of this compound oxidation.

Troubleshooting this compound Storage Start Suspected This compound Degradation Visual_Check Visually Inspect: Color Change? Viscosity Change? Start->Visual_Check Analytical_Test Perform HPLC Analysis Visual_Check->Analytical_Test Yes No_Degradation No Significant Degradation Visual_Check->No_Degradation No Degradation_Confirmed Degradation Confirmed? Analytical_Test->Degradation_Confirmed Review_Storage Review Storage Conditions: - Airtight? - Dark? - Cool? Degradation_Confirmed->Review_Storage Yes Degradation_Confirmed->No_Degradation No Implement_Changes Implement Correct Storage Procedures Review_Storage->Implement_Changes End Continue Use Implement_Changes->End No_Degradation->End

Caption: Workflow for troubleshooting this compound degradation.

References

troubleshooting dodecylphenol synthesis reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dodecylphenol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

1. Why is my this compound yield lower than expected?

Low yields in this compound synthesis can stem from several factors. Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and molar ratio of reactants are critical. For instance, a molar ratio of phenol to dodecene of 4:1 at 90°C for 5 hours has been shown to achieve a high conversion rate.[1][2] Deviations from optimal conditions can lead to reduced product formation.

  • Catalyst Issues: The choice and condition of the catalyst are crucial. Acidic catalysts like mineral acids, while effective, can cause corrosion and are difficult to separate from the reaction mixture.[3] Solid acid catalysts such as acidified clays or ion exchange resins can be used, but their activity may decrease over time.[3][4] In some preparations, a metal compound loaded on a nano carrier is used to improve yield and selectivity.[5]

  • Impure Starting Materials: The purity of phenol and the dodecylating agent (e.g., dodecene or dodecyl chloride) is important. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Moisture in the Reaction: Water can deactivate certain catalysts and interfere with the reaction. A dehydration step, for example, using a molecular sieve for the olefin raw material, can improve the yield.[5]

  • Product Loss During Workup and Purification: this compound can be lost during extraction and distillation steps. Ensure efficient extraction and careful distillation to minimize loss.

2. What are the common impurities and side products in this compound synthesis?

The primary impurities and side products in this compound synthesis include:

  • Isomers: The alkylation of phenol can result in a mixture of ortho-, meta-, and para- this compound. The para isomer is often the desired product due to its properties.[5] The choice of catalyst and reaction conditions can influence the regioselectivity of the reaction. Some catalysts, like certain ionic liquids or cation exchange resins, have been reported to have low para-selectivity.[5]

  • Multi-substituted Products: Dialkylated or even trialkylated phenols can form, especially if the molar ratio of the dodecylating agent to phenol is too high.[2] Using an excess of phenol can help to minimize the formation of these multi-substituted products.[2]

  • Unreacted Starting Materials: Incomplete reactions will leave unreacted phenol and dodecylating agent in the product mixture.

  • Oxidation Products: The alkylation product can be susceptible to oxidation, especially at elevated temperatures. The use of a stabilizer, such as a phosphorus-containing compound, can reduce side reactions like oxidation.[5]

3. How can I increase the selectivity for p-dodecylphenol?

Achieving high selectivity for the para isomer is a common goal. Strategies to improve para-selectivity include:

  • Catalyst Selection: Certain catalysts exhibit higher para-selectivity. For example, using a metal compound loaded on a nano carrier, with the metal element being Zr, Mo, or Ce, has been shown to favor the formation of p-dodecylphenol.[5]

  • Reaction Temperature: Optimizing the reaction temperature can influence the isomer distribution.

  • Steric Hindrance: While not always controllable, the bulky nature of the dodecyl group can sterically hinder ortho-substitution, naturally favoring the para-position to some extent.

4. My catalyst seems to be inactive or has low activity. What could be the reason?

Catalyst deactivation can be caused by:

  • Poisoning: Impurities in the reactants or solvent can "poison" the catalyst by blocking active sites.

  • Coking: At high temperatures, organic molecules can decompose and deposit carbonaceous material (coke) on the catalyst surface, blocking pores and active sites.

  • Leaching: For supported catalysts, the active component may leach into the reaction mixture, reducing the catalyst's effectiveness over time.

  • Mechanical Degradation: Solid catalysts can physically break down over time, leading to a loss of surface area and activity.

Regeneration of the catalyst, if possible, or using a fresh batch is recommended.

5. What is the best method for purifying the crude this compound product?

The most common and effective method for purifying this compound is vacuum distillation .[3][4] This technique separates this compound from less volatile impurities (like multi-substituted products and catalyst residues) and more volatile components (like unreacted phenol).

Other purification techniques that can be employed include:

  • Extraction: An initial extraction step can be used to remove certain impurities. For example, washing with a dilute acid can remove basic impurities, while an alkaline wash can help separate the phenolic product from non-acidic byproducts.

  • Column Chromatography: For achieving very high purity on a smaller scale, column chromatography can be effective.

Quantitative Data Summary

The following tables summarize quantitative data from various this compound synthesis experiments.

Table 1: Reaction Conditions and Yields for this compound Synthesis

CatalystDodecylating AgentPhenol:Dodecylating Agent Molar RatioTemperature (°C)Time (h)Conversion Rate (%)Selectivity to this compound (%)Yield (%)Reference
DA330 (5% wt)Branched non-terminal dodecene4:190598.195.9 (for b-DP)-[1][2]
Dried Activated Clay1-Dodecene-1354--59.9[3]
AlCl₃Dodecyl chloride-1004---
Metal Compound on Nano Carrier (Zr)Olefin1:(3-5)60-1202-4-High para-selectivityHigh[5]

Note: "b-DP" refers to branched this compound. Data was not always available for all parameters in the cited literature.

Experimental Protocols

Protocol 1: Synthesis of this compound using Activated Clay Catalyst [3]

Materials:

  • Phenol (325 g)

  • 1-Dodecene (575 g)

  • Dried Activated Clay (e.g., Galeonite #136) (30 g)

Procedure:

  • To a 2-liter four-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, add phenol and dried activated clay.

  • Heat the mixture to 135°C with agitation.

  • Slowly add 1-dodecene to the mixture over a period of 4 hours.

  • Maintain the reaction at 135°C for the entire 4-hour duration.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the activated clay.

  • Purify the filtrate by vacuum distillation to obtain this compound.

Protocol 2: Synthesis of 4-Dodecylphenol using Aluminum Chloride Catalyst

Materials:

  • Phenol (7.0 g)

  • Dodecyl chloride (16.75 g)

  • Aluminum chloride (AlCl₃) powder (12.0 g)

  • Dilute hydrochloric acid

  • Ethyl acetate

  • 3% aqueous sodium hydroxide solution

  • Concentrated hydrochloric acid

Procedure:

  • In a suitable reaction vessel, add phenol.

  • Dropwise, add dodecyl chloride to the phenol and react the mixture at 90°C for 30 minutes.

  • Carefully add AlCl₃ powder to the mixture and continue the reaction at 100°C for 4 hours.

  • Cool the reaction mixture and pour it into dilute hydrochloric acid.

  • Extract the product with two 50-ml portions of ethyl acetate.

  • Wash the combined ethyl acetate extracts with 80 ml of 3% aqueous sodium hydroxide solution and separate the aqueous layer.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2 to precipitate the product.

  • Filter the precipitate and wash with water to obtain the crude product.

  • Further purification can be achieved through recrystallization or vacuum distillation.

Visualizations

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Low_Yield start Low this compound Yield check_reaction_conditions Review Reaction Conditions (Temp, Time, Ratio) start->check_reaction_conditions conditions_ok Conditions Match Optimized Protocol? check_reaction_conditions->conditions_ok check_reagents Verify Purity of Starting Materials (Phenol, Dodecene) reagents_ok Reagents Pure and Anhydrous? check_reagents->reagents_ok check_catalyst Examine Catalyst Activity and Handling catalyst_ok Catalyst Active and Handled Properly? check_catalyst->catalyst_ok check_workup Analyze Workup & Purification Steps workup_ok Minimal Loss During Extraction/Distillation? check_workup->workup_ok conditions_ok->check_reagents Yes optimize_conditions Optimize Reaction Parameters conditions_ok->optimize_conditions No reagents_ok->check_catalyst Yes purify_reagents Purify/Dry Reagents reagents_ok->purify_reagents No catalyst_ok->check_workup Yes replace_catalyst Use Fresh/Different Catalyst catalyst_ok->replace_catalyst No refine_workup Refine Purification Technique workup_ok->refine_workup No end Improved Yield workup_ok->end Yes optimize_conditions->end purify_reagents->end replace_catalyst->end refine_workup->end

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

General this compound Synthesis Workflow

Dodecylphenol_Synthesis_Workflow cluster_reactants Reactants phenol Phenol reaction Alkylation Reaction phenol->reaction dodecylating_agent Dodecylating Agent (e.g., Dodecene) dodecylating_agent->reaction catalyst Acid Catalyst catalyst->reaction crude_product Crude this compound (Mixture of isomers, byproducts) reaction->crude_product purification Purification crude_product->purification final_product Purified this compound purification->final_product

Caption: A generalized workflow for the synthesis of this compound.

References

Technical Support Center: Optimization of Catalyst for Dodecylphenol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the catalytic synthesis of dodecylphenol.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, focusing on catalyst-related issues.

Problem 1: Low Conversion of Phenol or Dodecene

Possible Causes:

  • Catalyst Deactivation: This is a primary suspect for a decline in conversion. Deactivation can occur through several mechanisms:

    • Poisoning: Impurities in the feedstock, such as sulfur and nitrogen compounds, can irreversibly bind to the active sites of the catalyst. Alkali and alkaline earth metal ions can also act as poisons, particularly for zeolite catalysts.[1]

    • Coking/Fouling: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores. This is a common issue with acidic catalysts like zeolites and ion-exchange resins when processing hydrocarbons at elevated temperatures.[2]

    • Thermal Degradation: Excessive reaction temperatures can lead to irreversible damage to the catalyst structure, such as the collapse of zeolite frameworks or the desulfonation of ion-exchange resins. For some zeolites, thermal degradation can begin at temperatures as low as 500-600°C.[3]

  • Insufficient Catalyst Activity: The chosen catalyst may not be active enough for the reaction under the current operating conditions.

  • Mass Transfer Limitations: Inefficient mixing or high viscosity of the reaction mixture can limit the access of reactants to the catalyst surface.

  • Presence of Water: Water in the feedstock can negatively impact the performance of many solid acid catalysts.[4][5]

Troubleshooting Steps & Solutions:

  • Verify Feedstock Purity: Analyze the phenol and dodecene feedstocks for common poisons like sulfur, nitrogen, and water. If impurities are detected, purify the feedstocks before use.

  • Evaluate Catalyst Condition:

    • For solid catalysts, perform a visual inspection for any changes in color, which might indicate coking.

    • Conduct characterization analyses such as BET surface area analysis to check for a reduction in surface area, which could indicate thermal degradation or fouling.[2]

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature within the catalyst's stable range. Be cautious of exceeding the thermal stability limit.

    • Catalyst Loading: Increase the amount of catalyst to see if conversion improves.

    • Agitation: Ensure vigorous stirring to minimize mass transfer limitations.

  • Catalyst Regeneration: If deactivation is suspected, attempt to regenerate the catalyst. (See detailed protocols below).

Problem 2: Poor Selectivity towards para-Dodecylphenol

Possible Causes:

  • Catalyst Type: The choice of catalyst significantly influences the regioselectivity of the alkylation reaction. Some catalysts may favor the formation of ortho or meta isomers. For instance, some zeolite catalysts like H-Mordenite have been reported to favor the formation of o-alkylphenol.[5][6]

  • Reaction Temperature: Higher temperatures can sometimes lead to isomerization and the formation of undesired byproducts.

  • Steric Hindrance: The pore structure of the catalyst can play a role in determining which isomer is preferentially formed.

Troubleshooting Steps & Solutions:

  • Catalyst Selection:

    • Consider using catalysts known for high para-selectivity, such as certain modified zeolites or specific acidic ion-exchange resins.[7]

    • A patent suggests that a metal compound (e.g., Zr, Mo, Ce) loaded on a nano carrier can improve the yield of p-dodecylphenol.[7]

  • Optimize Reaction Temperature: Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity. Lower temperatures often favor the thermodynamically more stable para isomer.

  • Explore Different Catalysts: If poor selectivity persists, it may be necessary to screen different types of solid acid catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound production?

A1: The most frequently used catalysts are solid acids, including:

  • Acidic Ion-Exchange Resins: (e.g., Amberlyst-15) These are widely used due to their high acidity and ease of separation from the reaction products.[8][9]

  • Zeolites: These microporous aluminosilicates offer shape selectivity and high thermal stability. HY zeolite is a commonly cited example.

  • Activated Clay: Dried activated clay can be used as a cost-effective catalyst.

  • Metal Compound Loaded Nano Carriers: Recent developments include the use of metal compounds (e.g., Zr, Mo, Ce) on nano-structured supports to enhance para-selectivity.[7]

  • Lewis Acids: Homogeneous catalysts like aluminum chloride (AlCl₃) are also used, but they can be more difficult to separate from the product mixture.

Q2: How can I tell if my catalyst is deactivated?

A2: Signs of catalyst deactivation include:

  • A noticeable decrease in the reaction rate and conversion over time.

  • A change in product selectivity.

  • An increase in the formation of byproducts or color in the reaction mixture.

  • For solid catalysts, a visible change in appearance, such as darkening due to coke deposition.

Q3: Can I regenerate a deactivated catalyst?

A3: Yes, in many cases, deactivated catalysts can be regenerated to restore their activity. The appropriate regeneration method depends on the type of catalyst and the cause of deactivation. Common methods include:

  • Solvent Washing: To remove physically adsorbed impurities and some organic foulants.[8]

  • Acid/Alkali Treatment: To remove certain types of poisons or to restore the acidity of the catalyst.[8]

  • Calcination: Heating the catalyst in the presence of air or an inert gas to burn off coke deposits. This is a common method for regenerating zeolites.[2]

Q4: What is the effect of water in the feedstock on the reaction?

A4: Water can have a detrimental effect on the performance of many solid acid catalysts used in this compound synthesis. It can lead to a decrease in catalyst activity and may also promote side reactions.[4][5] It is recommended to use dry reactants and solvents. A dehydration step for the olefin raw material using a molecular sieve has been proposed to improve the purity of the final product.[7]

Q5: How can I improve the selectivity towards the para isomer?

A5: Improving para-selectivity can be achieved by:

  • Careful Catalyst Selection: Choose a catalyst with a pore structure and active site distribution that favors the formation of the para isomer.

  • Optimizing Reaction Conditions: Lowering the reaction temperature can often improve selectivity for the thermodynamically favored para product.

  • Using Shape-Selective Catalysts: Zeolites with appropriate pore sizes can sterically hinder the formation of the bulkier ortho and meta isomers.

Data Presentation

Table 1: Comparison of Catalysts for this compound Production

Catalyst TypeTypical Reaction Temperature (°C)Key AdvantagesPotential Issues
Acidic Ion-Exchange Resin 80 - 120High activity, easy to separateLower thermal stability, prone to fouling
Zeolite (e.g., HY) 150 - 250High thermal stability, shape selectivityCan be susceptible to coking and poisoning
Activated Clay 130 - 160Low costLower activity and selectivity compared to others
Metal Loaded Nano Carrier 60 - 120High para-selectivity, high efficiencyHigher cost, potential for metal leaching
Aluminum Chloride (AlCl₃) 90 - 110High activityHomogeneous (difficult to separate), corrosive

Table 2: Troubleshooting Summary

SymptomPossible CauseRecommended Action
Low Conversion Catalyst deactivation (poisoning, coking, thermal)Check feedstock purity, regenerate or replace catalyst, optimize temperature.
Insufficient catalyst activityIncrease catalyst loading, switch to a more active catalyst.
Mass transfer limitationIncrease agitation speed.
Poor para-Selectivity Inappropriate catalyst choiceScreen different catalysts (e.g., shape-selective zeolites).
High reaction temperatureLower the reaction temperature.
Gradual Drop in Activity Coking/FoulingImplement a regeneration cycle (e.g., calcination for zeolites).
Sudden Drop in Activity Catalyst poisoningIdentify and remove the source of impurities in the feedstock.

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis using a Solid Acid Catalyst

  • Catalyst Activation (if required): For catalysts like zeolites, activate by heating under a flow of dry nitrogen or in a vacuum oven at a specified temperature (e.g., 300-500°C) for several hours to remove adsorbed water.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add phenol and the activated solid acid catalyst.

  • Reactant Addition: Heat the mixture to the desired reaction temperature with vigorous stirring. Once the temperature is stable, slowly add dodecene to the reaction mixture over a period of time.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete (as determined by the consumption of the limiting reactant), cool the mixture to room temperature.

  • Catalyst Separation: Separate the solid catalyst from the reaction mixture by filtration.

  • Product Isolation: The liquid product can be purified by vacuum distillation to remove unreacted starting materials and isolate the this compound isomers.

Protocol 2: Regeneration of a Fouled Acidic Ion-Exchange Resin

  • Solvent Wash: Wash the spent resin with a suitable organic solvent (e.g., methanol or acetone) to remove any physically adsorbed organic residues.[8]

  • Acid Treatment: Stir the washed resin in a dilute solution of a strong acid (e.g., 20% sulfuric acid) overnight.[7] This helps to remove any ion-exchanged metal poisons and to re-protonate the sulfonic acid groups.

  • Water Wash: Filter the resin and wash it thoroughly with deionized water until the washings are neutral (pH 5-6).[7]

  • Drying: Dry the regenerated resin in a vacuum oven at a moderate temperature (e.g., 90°C) for several hours.[7] The resin is now ready for reuse.

Mandatory Visualization

ReactionPathway Phenol Phenol Intermediate Carbocation Intermediate Phenol->Intermediate Alkylation Dodecene Dodecene Dodecene->Intermediate Catalyst Solid Acid Catalyst Catalyst->Intermediate Ortho_DP ortho-Dodecylphenol Intermediate->Ortho_DP Para_DP para-Dodecylphenol Intermediate->Para_DP Byproducts Byproducts Intermediate->Byproducts

Caption: Reaction pathway for the synthesis of this compound.

TroubleshootingWorkflow Start Low Conversion or Poor Selectivity CheckFeed Check Feedstock Purity (Water, S, N content) Start->CheckFeed IsFeedPure Feed Pure? CheckFeed->IsFeedPure CheckConditions Verify Reaction Conditions (Temp, Pressure, Stirring) AreConditionsOptimal Conditions Optimal? CheckConditions->AreConditionsOptimal AnalyzeCatalyst Analyze Spent Catalyst (Coking, Surface Area) IsCatalystDeactivated Catalyst Deactivated? AnalyzeCatalyst->IsCatalystDeactivated IsFeedPure->CheckConditions Yes PurifyFeed Purify Feedstock IsFeedPure->PurifyFeed No AreConditionsOptimal->AnalyzeCatalyst Yes AdjustConditions Adjust Conditions AreConditionsOptimal->AdjustConditions No RegenerateCatalyst Regenerate or Replace Catalyst IsCatalystDeactivated->RegenerateCatalyst Yes End Problem Resolved IsCatalystDeactivated->End No (Consider new catalyst) PurifyFeed->CheckFeed AdjustConditions->CheckConditions RegenerateCatalyst->End

Caption: Troubleshooting workflow for catalyst optimization.

CatalystOptimization cluster_catalyst Catalyst Selection cluster_conditions Reaction Conditions cluster_feedstock Feedstock Quality CatalystType Catalyst Type (Zeolite, Resin, etc.) Performance Optimal Performance (High Conversion & Selectivity) CatalystType->Performance PoreSize Pore Size & Structure PoreSize->Performance Acidity Acidity (Strength & Density) Acidity->Performance Temperature Temperature Temperature->Performance Pressure Pressure Pressure->Performance ReactantRatio Reactant Ratio ReactantRatio->Performance CatalystLoading Catalyst Loading CatalystLoading->Performance Purity Purity of Phenol & Dodecene Purity->Performance Impurities Absence of Poisons (S, N, H₂O) Impurities->Performance

Caption: Key factors for catalyst optimization.

References

minimizing by-product formation in dodecylphenol alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during dodecylphenol alkylation experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound alkylation, offering potential causes and solutions in a question-and-answer format.

Issue 1: High Levels of Polyalkylation Products

Q1: My final product contains a significant amount of di- and tri-dodecylphenol. How can I reduce this?

High levels of polyalkylation are a common issue. The primary cause is the alkylation of the desired mono-dodecylphenol product.

Potential Causes and Solutions:

  • Incorrect Molar Ratio: An insufficient excess of phenol allows the dodecylating agent to react with the already formed this compound.

    • Solution: Increase the molar ratio of phenol to the dodecylating agent (e.g., 1-dodecene). A common starting point is a molar ratio of 3:1 to 5:1 of phenol to olefin.[1]

  • Localized High Concentration of Alkylating Agent: Poor mixing can lead to areas with a high concentration of the dodecylating agent, promoting polyalkylation.

    • Solution: Ensure efficient stirring throughout the reaction.[2] Consider a slower, dropwise addition of the alkylating agent to maintain a low instantaneous concentration.

  • High Reaction Temperature: Elevated temperatures can sometimes increase the rate of subsequent alkylation reactions.

    • Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote undesirable side reactions.[2]

Issue 2: Undesirable Isomer Distribution (Low Para-Selectivity)

Q2: I am observing a high proportion of ortho- and meta-dodecylphenol in my product mixture. How can I improve the selectivity for the para-isomer?

The formation of different isomers is influenced by the catalyst and reaction conditions. While some applications may tolerate a mixture of isomers, many require a high purity of the para-dodecylphenol.

Potential Causes and Solutions:

  • Non-Selective Catalyst: Some catalysts, particularly strong Lewis acids, may not provide high selectivity for the para position.

    • Solution: Employ shape-selective catalysts. Zeolites, particularly those with specific pore structures like BEA, MOR, and FAU, can favor the formation of the para-isomer due to steric hindrance within the catalyst pores. Modified clays and solid acid catalysts are also options to explore for improved para-selectivity.[3][4]

  • Reaction Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the product distribution.

    • Solution: Systematically vary the reaction temperature to find the optimal balance for para-selectivity. The alkylation is often carried out at temperatures ranging from 60-120°C.[1]

Issue 3: Formation of O-Alkylation By-products (Dodecyl Phenyl Ether)

Q3: My analysis shows the presence of dodecyl phenyl ether. What causes this and how can it be minimized?

O-alkylation is a competing reaction where the alkyl group attaches to the hydroxyl oxygen of the phenol instead of the aromatic ring (C-alkylation).

Potential Causes and Solutions:

  • Reaction Conditions Favoring O-Alkylation: O-alkylation can be kinetically favored at lower temperatures.[4]

    • Solution: Increasing the reaction temperature can favor the thermodynamically more stable C-alkylated product.[4] In some cases, O-alkylation can be reversible, and longer reaction times at elevated temperatures may promote rearrangement to the desired C-alkylated product.[4]

  • Catalyst Choice: Certain catalysts may favor O-alkylation.

    • Solution: Screen different catalysts. For instance, in the alkylation of phenol with 1-octene, FAU zeolites were found to favor O-alkylation, while BEA and MOR zeolites favored C-alkylation.

Issue 4: Presence of Heavy Oils and Colored Impurities

Q4: The crude product is dark and contains heavy, high-boiling point residues. What is the source of these impurities?

The formation of heavy oils and colored impurities can result from side reactions such as oxidation and polymerization.

Potential Causes and Solutions:

  • Oxidation of Phenolic Products: Phenols and their alkylated derivatives can be susceptible to oxidation, especially at elevated temperatures in the presence of air.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] The addition of a stabilizer, such as a phosphorus-containing compound, before the final purification step can also inhibit oxidation and discoloration during distillation.[1]

  • High Reaction Temperature or Prolonged Reaction Time: These conditions can lead to polymerization and degradation of reactants and products.

    • Solution: Optimize the reaction time and temperature to ensure complete conversion of the limiting reactant without causing significant degradation. Monitor the reaction progress using techniques like GC or TLC.[5]

  • Catalyst Degradation: Some catalysts may promote side reactions if they are not stable under the reaction conditions.

    • Solution: Ensure the chosen catalyst is robust for the intended reaction conditions.

Frequently Asked Questions (FAQs)

Q5: What are the most common by-products in this compound alkylation?

Common by-products include:

  • Positional Isomers: Ortho- and meta-dodecylphenol.

  • Polyalkylated Products: Di-dodecylphenol and tri-dodecylphenol.

  • O-Alkylated Products: Dodecyl phenyl ether.

  • Heavy Oils: High molecular weight compounds formed from polymerization and other side reactions.

  • Unreacted Starting Materials: Phenol and the dodecylating agent (e.g., 1-dodecene).

Q6: How does the choice of alkylating agent affect by-product formation?

The structure of the dodecylating agent (e.g., 1-dodecene vs. a branched dodecene isomer) can influence the reactivity and the isomer distribution of the final product. The purity of the alkylating agent is also critical, as impurities can lead to the formation of undesired by-products.

Q7: What is the role of a stabilizer in the production of this compound?

A stabilizer is often added to the crude alkylation product before distillation. Its primary role is to prevent oxidation and thermal degradation of the this compound at the high temperatures required for purification.[1] This helps to reduce the formation of colored impurities and heavy by-products, leading to a higher purity final product.[1]

Q8: What analytical techniques are recommended for monitoring the reaction and analyzing the final product?

  • Gas Chromatography (GC): This is the most common technique for monitoring the progress of the reaction by quantifying the consumption of reactants and the formation of products and by-products.[6] A flame ionization detector (FID) is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the structure of unknown by-products.

  • High-Performance Liquid Chromatography (HPLC): Can also be used for reaction monitoring and product analysis, particularly for less volatile compounds.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of reactants and the appearance of products by observing changes in characteristic functional group absorptions.[6]

Data Presentation

Table 1: Typical Reaction Conditions for this compound Alkylation

ParameterTypical RangeReference
Reaction Temperature 60 - 120 °C[1]
Pressure Atmospheric to slightly elevated[7]
Phenol to Olefin Molar Ratio 3:1 to 5:1[1]
Catalyst Loading Varies with catalyst type

Table 2: Influence of Catalyst on Product Selectivity in Phenol Alkylation

Catalyst TypePredominant Product(s)Key CharacteristicsReference
Zeolites (e.g., BEA, MOR) C-Alkylated Products (ortho/para isomers)Shape-selective, favoring specific isomers.
Zeolite (FAU) O-Alkylated Product (Ether)Favors O-alkylation.
Zr-containing Beta Zeolites 2,4-dialkylphenolActive Brønsted and Lewis acid sites.[8]
Solid Acid Catalysts (e.g., Amberlyst-15) C-Alkylated ProductsEasier to separate from the reaction mixture.[4]
Lewis Acids (e.g., AlCl₃) Mixture of isomers and polyalkylated productsHighly active but can be less selective.[4]
Acidic Ion Exchange Resin High selectivity for this compoundUsed in industrial processes.[9]

Experimental Protocols

General Protocol for this compound Alkylation

  • Reactor Setup: A batch reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet is charged with phenol and the chosen solvent (if any).[6]

  • Catalyst Activation (for solid catalysts): Solid catalysts like zeolites are typically activated by heating under vacuum or a flow of inert gas to remove adsorbed water.[5][6]

  • Reaction Initiation: The reactor is heated to the desired temperature under a nitrogen atmosphere. The catalyst is added, followed by the slow, dropwise addition of the dodecylating agent (e.g., 1-dodecene).[6]

  • Reaction Monitoring: Aliquots of the reaction mixture are withdrawn at regular intervals and analyzed by GC to monitor the conversion of reactants and the formation of products.[6]

  • Workup: Upon completion, the reaction mixture is cooled. If a solid catalyst is used, it is removed by filtration. The excess phenol and solvent are removed by vacuum distillation.

  • Purification: The crude product is purified by fractional vacuum distillation (rectification) to separate the desired this compound isomer from unreacted starting materials and by-products.[1]

Protocol for Sample Analysis by Gas Chromatography (GC)

  • Sample Preparation: A small aliquot of the reaction mixture is quenched (e.g., by cooling and dilution with a suitable solvent like dichloromethane or acetone). An internal standard (e.g., dodecane) is added for quantitative analysis.[6]

  • GC Conditions:

    • Column: A capillary column suitable for separating aromatic compounds (e.g., HP-PONA).[1]

    • Injector and Detector: Use a split/splitless injector and a Flame Ionization Detector (FID).

    • Temperature Program: A typical temperature program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 300°C) to elute all components.[1]

    • Carrier Gas: Helium or hydrogen.

  • Data Analysis: The peak areas of the reactants, products, and by-products are integrated. The concentrations are calculated based on calibration curves or relative response factors to the internal standard.

Visualizations

Byproduct_Formation_Pathway Phenol Phenol invis1 Phenol->invis1 Dodecene Dodecene PolyDP Poly-dodecylphenol (By-product) Dodecene->PolyDP Dodecene->PolyDP Dodecene->invis1 PDDP p-Dodecylphenol (Desired Product) PDDP->PolyDP HeavyOils Heavy Oils/ Degradation Products PDDP->HeavyOils Oxidation/ Degradation ODP o-Dodecylphenol (Isomer By-product) ODP->PolyDP MDP m-Dodecylphenol (Isomer By-product) Ether Dodecyl Phenyl Ether (O-Alkylation By-product) invis1->PDDP C-Alkylation (para-selective catalyst) invis1->ODP C-Alkylation invis1->MDP C-Alkylation invis1->Ether O-Alkylation invis2

By-product formation pathways in this compound alkylation.

Troubleshooting_Workflow Start High By-product Formation Identified by GC CheckPoly High Polyalkylation? Start->CheckPoly CheckIsomers High o-/m- Isomers? CheckOther Ether or Heavy Oils? CheckIsomers->CheckOther No Sol_Isomers Use Shape-Selective Catalyst (e.g., Zeolite) Optimize Temperature CheckIsomers->Sol_Isomers Yes CheckPoly->CheckIsomers No Sol_Poly Increase Phenol:Olefin Ratio Slow Olefin Addition Ensure Good Mixing CheckPoly->Sol_Poly Yes Sol_Ether Increase Temperature Increase Reaction Time CheckOther->Sol_Ether Ether Sol_Heavy Use Inert Atmosphere Add Stabilizer Before Distillation Optimize Temp/Time CheckOther->Sol_Heavy Heavy Oils End Minimized By-products CheckOther->End No Sol_Isomers->CheckOther Sol_Poly->CheckIsomers Sol_Ether->End Sol_Heavy->End

Troubleshooting workflow for by-product minimization.

Experimental_Workflow Setup 1. Reactor Setup (Phenol, N2 Atmosphere) Heat 2. Heat to Reaction Temp. Setup->Heat Catalyst 3. Add Catalyst Heat->Catalyst Alkylation 4. Add Dodecene (Slowly) Catalyst->Alkylation Monitor 5. Monitor by GC Alkylation->Monitor Monitor->Alkylation Reaction Incomplete Workup 6. Cool & Filter Catalyst Monitor->Workup Reaction Complete Purify 7. Vacuum Distillation (Rectification) Workup->Purify Product Pure this compound Purify->Product

General experimental workflow for this compound alkylation.

References

Technical Support Center: Purification of Crude Dodecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude dodecylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized through the alkylation of phenol with dodecene or tetrapropylene, may contain several impurities. These can include:

  • Unreacted Starting Materials: Residual phenol and dodecene/tetrapropylene.

  • Isomers: A mixture of this compound isomers, with the para-isomer usually being the major component.[1][2]

  • Byproducts: Dialkylated phenols and other side-reaction products.

  • Catalyst Residues: Traces of the acidic catalyst used in the alkylation reaction.[1][3]

  • Solvents: Residual solvents used during the synthesis or initial work-up.

Q2: Which purification techniques are most effective for crude this compound?

A2: The choice of purification technique depends on the scale of the experiment and the desired purity. The most common and effective methods are:

  • Vacuum Distillation: Ideal for large-scale purification of this compound, which is a high-boiling point oil.[1][3][4]

  • Column Chromatography: A versatile technique suitable for small to medium-scale purification and for separating isomers with different polarities.[4][5]

  • Crystallization: Can be employed if the this compound product is a solid or can be derivatized to a crystalline compound.[4][5]

  • High-Performance Liquid Chromatography (HPLC): Primarily used for analytical purposes to check purity, but can be scaled for preparative separation to isolate specific isomers or remove impurities.[6]

Q3: How can I assess the purity of my this compound sample?

A3: Purity assessment is crucial after each purification step. Common analytical methods include:

  • Gas Chromatography (GC): An effective method for analyzing the purity of volatile and thermally stable compounds like this compound.[7][8]

  • High-Performance Liquid Chromatography (HPLC): A widely used technique for separating and quantifying components in a mixture.[6]

  • Spectroscopic Methods: Techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities.

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause(s) Solution(s)
Poor Separation / Low Purity of Distillate 1. Inefficient fractionating column.2. Vacuum is not low enough.3. Heating rate is too high.1. Use a fractionating column with a higher number of theoretical plates.2. Ensure all connections are sealed and the vacuum pump is functioning correctly. A typical pressure range is 1-5 kPa.[9]3. Reduce the heating rate to allow for proper equilibration between liquid and vapor phases.
Bumping / Unstable Boiling 1. Lack of boiling chips or inadequate stirring.2. Superheating of the liquid.1. Add fresh boiling chips or use a magnetic stirrer.2. Ensure uniform heating of the distillation flask.
Product Solidifies in the Condenser 1. The condenser cooling water is too cold.1. Use warmer cooling water or insulate the condenser.
No Product Distilling Over 1. The boiling point has not been reached at the applied vacuum.2. The vacuum is too high, and the boiling point is below the temperature of the condenser.1. Gradually increase the heating mantle temperature. The bottom temperature of the rectification column can range from 170 to 240°C.[9]2. Slightly reduce the vacuum.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation of Isomers 1. Inappropriate solvent system.2. Column overloading.1. Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve better separation between the spots of the isomers.2. Reduce the amount of crude this compound loaded onto the column.
Compound is not Eluting from the Column 1. The solvent system is not polar enough.1. Gradually increase the polarity of the eluting solvent.[10]
Cracked or Channeled Column Bed 1. Improper packing of the stationary phase.1. Repack the column carefully, ensuring a uniform and compact bed.
Compound Decomposes on the Column 1. The stationary phase (e.g., silica gel) is too acidic.1. Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent.[10]

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude this compound

This protocol is based on typical laboratory procedures for purifying high-boiling point liquids.

1. Apparatus Setup:

  • Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
  • Ensure all glassware joints are properly sealed with vacuum grease.

2. Procedure:

  • Place the crude this compound into the round-bottom flask along with boiling chips or a magnetic stir bar.
  • Gradually apply vacuum, aiming for a pressure of 1-5 kPa.[9]
  • Begin heating the flask gently with a heating mantle.
  • Collect the initial fraction (forerun), which will contain lower-boiling impurities.
  • Increase the temperature to distill the this compound. The top temperature of the column should be in the range of 150-215°C, with the bottom temperature between 170-240°C, depending on the pressure.[9]
  • Collect the main fraction in a clean receiving flask.
  • Stop the distillation before all the material in the distillation flask has vaporized to avoid the concentration of high-boiling impurities.

3. Purity Analysis:

  • Analyze the collected fractions using GC or HPLC to determine their purity.

Protocol 2: Column Chromatography of Crude this compound

This protocol provides a general guideline for the chromatographic purification of this compound.

1. Preparation:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives good separation of the desired this compound isomer from impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using the selected non-polar solvent.

2. Procedure:

  • Dissolve the crude this compound in a minimal amount of the non-polar solvent.
  • Load the sample onto the top of the column.
  • Begin eluting with the selected solvent system, starting with a lower polarity.
  • Collect fractions and monitor their composition using TLC.
  • Gradually increase the polarity of the eluent to elute the this compound and any more polar impurities.

3. Purity Analysis:

  • Combine the fractions containing the pure product and evaporate the solvent.
  • Confirm the purity of the final product using HPLC or GC.

Quantitative Data Summary

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Appearance Viscous, light yellow liquid[1][2]
Boiling Range Approx. 300 – 340 °C (at atmospheric pressure)[1]
Boiling Point 310-335 °C (lit.)
Density Approx. 0.94 g/cm³ at 20-25 °C[1]
Molecular Weight 262.43 g/mol

Table 2: Typical Vacuum Distillation Parameters for p-Dodecylphenol Purification

ParameterFirst Rectifying ColumnSecond Rectifying ColumnReference
Pressure 1 - 5 kPa1 - 4 kPa[9]
Bottom Temperature 170 - 230 °C200 - 240 °C[9]
Top Temperature 150 - 175 °C180 - 215 °C[9]

Visualizations

experimental_workflow crude Crude this compound distillation Vacuum Distillation crude->distillation Large Scale chromatography Column Chromatography crude->chromatography Small/Medium Scale analysis Purity Analysis (GC/HPLC) distillation->analysis chromatography->analysis hplc Preparative HPLC pure_product Pure this compound hplc->pure_product analysis->chromatography Further Purification analysis->hplc High Purity Isomer Isolation analysis->pure_product Purity > 95%

Caption: General experimental workflow for the purification of crude this compound.

troubleshooting_distillation start Low Purity of Distillate check_vacuum Check Vacuum Level (1-5 kPa?) start->check_vacuum check_heating Check Heating Rate (Too high?) check_vacuum->check_heating No adjust_vacuum Adjust Vacuum check_vacuum->adjust_vacuum Yes check_column Check Fractionating Column (Efficient?) check_heating->check_column No reduce_heating Reduce Heating Rate check_heating->reduce_heating Yes use_better_column Use More Efficient Column check_column->use_better_column Yes solution Improved Purity check_column->solution No adjust_vacuum->solution reduce_heating->solution use_better_column->solution

Caption: Troubleshooting logic for low purity in vacuum distillation.

References

Technical Support Center: Stability of Dodecylphenol in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability challenges of dodecylphenol in various formulations. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental work.

Troubleshooting Guides

This section addresses common stability issues encountered when formulating with this compound.

Issue 1: Discoloration of the Formulation (Yellowing/Browning)

Question: My this compound-containing cream/lotion is turning yellow or brown over time. What is causing this and how can I prevent it?

Answer:

Discoloration, typically yellowing or browning, is a common indicator of this compound degradation, primarily due to oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be initiated or accelerated by several factors:

  • Exposure to Air (Oxygen): The primary culprit is atmospheric oxygen, which leads to the formation of colored quinone-type structures.

  • Presence of Metal Ions: Trace metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of phenols. These ions can be introduced as impurities from raw materials or from processing equipment.

  • High pH: Alkaline conditions can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.

  • Exposure to Light: UV radiation can provide the energy to initiate and propagate oxidative reactions (photodegradation).

Troubleshooting Steps:

  • Incorporate Antioxidants: Add chelating agents like Ethylenediaminetetraacetic acid (EDTA) to sequester metal ions. Introduce antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Vitamin E (alpha-tocopherol) to scavenge free radicals and inhibit the oxidation chain reaction.

  • Control pH: Buffer the formulation to a slightly acidic pH (ideally between 4 and 6) to maintain the stability of the phenolic group.

  • Use Opaque Packaging: Protect the formulation from light by using amber or opaque packaging.

  • Minimize Headspace: During manufacturing and packaging, minimize the air in the container to reduce oxygen exposure. Consider packaging under an inert gas like nitrogen.

Issue 2: Phase Separation in Emulsions

Question: My oil-in-water (o/w) emulsion containing this compound is separating. What could be the cause and how do I fix it?

Answer:

Phase separation in emulsions can manifest as creaming (a layer of dispersed phase at the top), sedimentation (settling of the dispersed phase), or coalescence (merging of droplets), eventually leading to complete breaking of the emulsion.[1][2] this compound, being a surface-active molecule, can influence the interfacial film, but instability can still arise from several factors:

  • Inadequate Emulsifier System: The type or concentration of the emulsifier may not be sufficient to stabilize the oil droplets.

  • Droplet Size: Large or non-uniform droplet sizes can increase the rate of creaming or coalescence.

  • Viscosity of the Continuous Phase: A low-viscosity external phase allows for easier movement and aggregation of droplets.

  • Incompatibility with Other Ingredients: this compound may interact with other formulation components, disrupting the interfacial film.

Troubleshooting Steps:

  • Optimize Emulsifier System:

    • Ensure the Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system is appropriate for your oil phase.

    • Consider using a combination of emulsifiers (e.g., a non-ionic surfactant like Polysorbate 80 with a fatty alcohol) to create a more robust interfacial film.[3]

  • Reduce Droplet Size: Improve your homogenization process by increasing the speed, time, or pressure to achieve a smaller and more uniform droplet size distribution.

  • Increase Viscosity: Incorporate a thickening agent or rheology modifier like xanthan gum or carbomer into the aqueous phase to hinder droplet movement.[4]

  • Assess Compatibility: Conduct compatibility studies with individual excipients to identify any adverse interactions with this compound.

Issue 3: Crystallization or Precipitation in Formulations

Question: I am observing crystal growth or precipitation in my this compound formulation upon storage. What is the cause and what are the solutions?

Answer:

Crystallization or precipitation of this compound can occur if its concentration exceeds its solubility in the formulation's vehicle, a phenomenon that can be triggered by changes in temperature or solvent composition.

Troubleshooting Steps:

  • Solubility Assessment: Determine the saturation solubility of this compound in the formulation base at various temperatures. Ensure the concentration used is below the saturation point at the intended storage temperatures.

  • Co-solvents: Introduce a co-solvent in which this compound is more soluble to increase the overall solubilizing capacity of the vehicle.

  • Control Cooling Rate: During manufacturing, a rapid cooling process can sometimes shock the system and induce crystallization. A slower, more controlled cooling rate may prevent this.[5]

  • Incorporate Crystal Growth Inhibitors: Certain polymers can act as crystal growth inhibitors by adsorbing onto the crystal surface and preventing further growth.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are oxidation and photodegradation .

  • Oxidative Degradation: This is the most common pathway, where the phenolic hydroxyl group is oxidized to form phenoxy radicals. These radicals can then couple to form dimers and oligomers, or be further oxidized to form colored quinone and benzoquinone-type structures. This process is accelerated by oxygen, light, heat, and the presence of metal ions.

  • Photodegradation: Exposure to UV light can lead to the formation of reactive species like hydroxyl radicals, which can attack the aromatic ring, leading to hydroxylation and eventual ring-opening to form smaller organic compounds like formic acid and oxalic acid.[6]

Q2: How does pH affect the stability of this compound in formulations?

A2: The pH of a formulation significantly impacts the stability of this compound. In alkaline conditions (high pH), the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide ion is more electron-rich and thus more susceptible to oxidation than the protonated phenol. Therefore, formulations with a neutral to alkaline pH will likely exhibit faster degradation and discoloration. Maintaining a slightly acidic pH (around 4-6) is generally recommended to enhance the stability of this compound.

Q3: What are the key considerations for selecting excipients to be used with this compound?

A3: When selecting excipients, it is crucial to consider their potential interactions with this compound:

  • Purity of Excipients: Use high-purity excipients with low levels of reactive impurities such as peroxides and metal ions, which can initiate oxidation.

  • Compatibility with Surfactants and Polymers: While this compound is itself surface-active, its interaction with other surfactants and polymers should be evaluated. For instance, interactions with certain polysaccharides like xanthan gum can be influenced by pH and may affect the rheology and stability of the formulation.[7]

  • Avoidance of Reactive Species: Avoid excipients that can generate free radicals or other reactive species.

Q4: What is a forced degradation study and why is it important for this compound formulations?

A4: A forced degradation study, or stress testing, involves intentionally exposing the drug substance or product to harsh conditions such as high heat, humidity, strong acidic and basic solutions, oxidizing agents, and intense light.[8] This is done to accelerate the degradation process and is crucial for:

  • Identifying Potential Degradants: It helps in the rapid identification of potential degradation products that might form under normal storage conditions over a longer period.

  • Elucidating Degradation Pathways: Understanding how the molecule degrades helps in developing strategies to stabilize it.

  • Developing Stability-Indicating Methods: The generated degradants are used to develop and validate analytical methods (like HPLC) that can accurately measure the amount of this compound in the presence of its degradation products.

Data Presentation

The stability of this compound is highly dependent on the formulation matrix and storage conditions. The following tables summarize hypothetical quantitative data based on typical degradation kinetics of phenolic compounds to illustrate expected stability trends.

Table 1: Hypothetical Stability of this compound in an O/W Cream under Accelerated Conditions (40°C / 75% RH)

Time (Weeks)% this compound Remaining (No Antioxidant)% this compound Remaining (with 0.1% BHT)Appearance (No Antioxidant)Appearance (with 0.1% BHT)
0100.0100.0White to off-whiteWhite to off-white
492.598.8Slight yellowingOff-white
885.397.5Noticeable yellowingSlight off-white
1278.196.2Yellow-brownOff-white

Table 2: Influence of pH on this compound Degradation in an Aqueous Solution at 50°C

pHRate Constant (k) (week⁻¹) (Hypothetical)Half-life (t½) (weeks) (Hypothetical)
4.00.01546.2
7.00.04515.4
9.00.1504.6

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 N HCl.

    • Heat the mixture in a water bath at 60°C for 24 hours.

    • Cool the solution and neutralize with 0.1 N NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize with 0.1 N HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 70°C for 48 hours.

    • Also, heat 10 mL of the stock solution at 70°C for 48 hours.

    • After cooling, prepare a solution of the solid sample and dilute both samples to approximately 100 µg/mL with the mobile phase.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL in mobile phase) and a solid sample to UV light (e.g., 254 nm) and visible light in a photostability chamber.

    • Analyze the samples after a defined period of exposure.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-DAD Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.[9]

Objective: To separate and quantify this compound in the presence of its process-related impurities and degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 60% B

    • 5-20 min: 60% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 60% B

    • 26-30 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: Diode Array Detector (DAD) monitoring at 275 nm. Collect spectra from 200-400 nm to aid in peak identification and purity assessment.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 µg/mL).

  • Sample Preparation: Dilute the formulation samples and the samples from the forced degradation study with the mobile phase to a concentration within the linear range of the method.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Identify the this compound peak based on its retention time compared to the standard.

    • Assess the separation of the this compound peak from all other peaks (impurities and degradants). The resolution between adjacent peaks should be greater than 1.5.

    • Use the DAD to check for peak purity of the this compound peak in the stressed samples.

    • Quantify the amount of this compound in the samples by comparing the peak area to that of the standard.

Mandatory Visualizations

Oxidative Degradation Pathway of this compound

G This compound This compound (Ar-OH) Initiation Initiation (H abstraction) This compound->Initiation [O2, light, metal ions] Phenoxy_Radical Phenoxy Radical (Ar-O•) Initiation->Phenoxy_Radical Propagation Propagation Phenoxy_Radical->Propagation Dimerization Dimerization Phenoxy_Radical->Dimerization Quinone_Formation Further Oxidation Phenoxy_Radical->Quinone_Formation Propagation->Phenoxy_Radical Chain Reaction Dimer Dimer Products (e.g., C-C and C-O coupled) Dimerization->Dimer Quinone Quinone-type Structures (Colored Products) Quinone_Formation->Quinone

Caption: Oxidative degradation pathway of this compound.

Experimental Workflow for Troubleshooting Formulation Instability

References

Technical Support Center: Overcoming Solubility Challenges of Dodecylphenol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of dodecylphenol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is a hydrophobic compound with very low solubility in water. Reported values vary depending on the specific isomer mixture and purity, but generally fall in the range of 31 µg/L to 2.1 mg/L at room temperature.[1] One source indicates a water solubility of less than 0.0003 g/L (0.3 mg/L) at 20°C.[2] Another reports a solubility of 1.54 mg/L.[3][4]

Q2: How does pH affect the solubility of this compound?

A2: this compound is a weak acid with a predicted pKa of approximately 10.14.[5] This means that its solubility in water is expected to increase significantly at a pH above its pKa, as the molecule will be deprotonated to form the more polar phenolate anion. At acidic to neutral pH, the non-ionized form predominates, leading to lower aqueous solubility.[6][7][8]

Q3: Can I dissolve this compound in water by heating?

A3: For most solid substances, solubility increases with temperature.[9] While gently heating the aqueous solution can help to increase the dissolution rate and solubility of this compound to some extent, its intrinsic hydrophobicity means that heating alone is unlikely to achieve high concentrations in water.

Q4: What are the common reasons for this compound precipitation in my experiments?

A4: Precipitation of this compound from an aqueous solution can occur for several reasons:

  • Exceeding Solubility Limit: The concentration of this compound in your solution is higher than its solubility under the specific experimental conditions (e.g., pH, temperature, co-solvent concentration).

  • "Solvent Shock": When a concentrated stock solution of this compound in an organic solvent (like DMSO or ethanol) is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.

  • Temperature Changes: A decrease in temperature can lower the solubility of this compound, leading to precipitation.

  • pH Shifts: If the pH of the solution drops below the pKa of this compound, the more soluble phenolate form will convert to the less soluble phenolic form, which may then precipitate.

Troubleshooting Guide: this compound Precipitation

This guide provides solutions to common issues encountered when preparing aqueous solutions of this compound.

Problem Potential Cause Recommended Solution
This compound does not dissolve in aqueous buffer. The concentration exceeds the intrinsic aqueous solubility of this compound.1. Increase the pH: Adjust the pH of the aqueous buffer to be at least 1-2 units above the pKa of this compound (~10.14) to increase the proportion of the more soluble phenolate form.2. Use a co-solvent: Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and add it dropwise to the stirring aqueous buffer. Ensure the final co-solvent concentration is compatible with your experimental system.3. Employ a solubilizing agent: Use surfactants (e.g., Sodium Dodecyl Sulfate - SDS) above their critical micelle concentration (CMC) or cyclodextrins to form inclusion complexes.
Precipitation occurs immediately upon adding the organic stock solution to the aqueous buffer. "Solvent shock" due to rapid change in solvent polarity.1. Slow, dropwise addition: Add the organic stock solution very slowly to the vigorously stirring aqueous buffer. This allows for better mixing and avoids localized high concentrations of this compound.2. Reduce stock concentration: Use a more dilute stock solution to minimize the magnitude of the solvent polarity change upon dilution.3. Pre-mix with a small amount of buffer: Before adding to the final volume, you can try to pre-mix the organic stock with a small volume of the aqueous buffer.
The solution is initially clear but becomes cloudy or shows precipitate over time. The solution is supersaturated and thermodynamically unstable, leading to crystallization over time.1. Use a solubilizing agent: Surfactants or cyclodextrins can help to stabilize the supersaturated state.2. Optimize storage conditions: Store the solution at a constant temperature. Avoid temperature fluctuations that could induce precipitation.3. Filter the solution: If a stable solution at a lower concentration is acceptable, filter the solution to remove the precipitate before use.
The solution becomes cloudy after a pH adjustment. The pH was adjusted to a value where this compound is less soluble.Ensure the final pH of the solution is maintained in a range where this compound remains soluble (ideally above its pKa if the experiment allows). Use appropriate buffers to maintain a stable pH.

Data Summary: Solubility of this compound

Parameter Value Conditions Reference
Aqueous Solubility< 0.3 mg/L20°C[2]
Aqueous Solubility31 µg/L (main components)22°C[1]
Aqueous Solubility2.1 mg/L (bulk material)22°C[1]
Aqueous Solubility1.54 mg/LNot specified[3][4]
pKa~10.14Predicted[5]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO or Ethanol)

This protocol describes the preparation of an aqueous solution of this compound using a water-miscible organic solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol (reagent grade)

  • Aqueous buffer of choice

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a stock solution: Dissolve this compound in DMSO or ethanol to create a concentrated stock solution (e.g., 10-50 mg/mL). Gentle warming (e.g., 37°C) may be required to fully dissolve the compound.

  • Prepare the aqueous buffer: Place the desired volume of the aqueous buffer in a beaker with a magnetic stir bar.

  • Slow addition and mixing: While vigorously stirring the aqueous buffer, add the this compound stock solution dropwise to the center of the vortex.

  • Final mixing: Continue stirring for at least 15-30 minutes to ensure complete mixing.

  • Visual inspection: Visually inspect the solution for any signs of precipitation. If the solution is not clear, the solubility limit may have been exceeded.

Protocol 2: Solubilization using a Surfactant (Sodium Dodecyl Sulfate - SDS)

This protocol outlines the use of SDS to enhance the aqueous solubility of this compound through micellar solubilization.[10][11]

Materials:

  • This compound

  • Sodium Dodecyl Sulfate (SDS)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • Sonicator (optional)

Procedure:

  • Prepare an SDS solution: Prepare a solution of SDS in the desired aqueous buffer at a concentration well above its critical micelle concentration (CMC). The CMC of SDS in water is approximately 8.2 mM (~0.24% w/v).[4] A 1-2% (w/v) SDS solution is a good starting point.

  • Add this compound: Add the desired amount of this compound to the SDS solution.

  • Dissolution: Stir the mixture vigorously using a magnetic stirrer. Gentle heating (e.g., 37-50°C) can be used to accelerate dissolution. Sonication can also be employed to aid in the dispersion and solubilization of this compound within the micelles.

  • Equilibration: Continue stirring for several hours or overnight to ensure complete solubilization and equilibration.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved material.

Protocol 3: Solubilization using β-Cyclodextrin

This protocol describes the preparation of a this compound-β-cyclodextrin inclusion complex to improve its aqueous solubility.[5][12][13]

Materials:

  • This compound

  • β-Cyclodextrin

  • Deionized water or aqueous buffer

  • Mortar and pestle

  • Magnetic stirrer and stir bar

Procedure (Kneading Method):

  • Prepare a paste: Place the β-cyclodextrin in a mortar and add a small amount of water to form a thick paste.

  • Add this compound: Add the this compound to the β-cyclodextrin paste.

  • Knead the mixture: Knead the mixture thoroughly with the pestle for at least 30-60 minutes. The mixture should become a uniform, sticky paste.

  • Dry the complex: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Pulverize and store: Pulverize the dried complex into a fine powder and store it in a desiccator.

  • Dissolution: The resulting inclusion complex powder can now be dissolved in the desired aqueous buffer.

Visualizations

experimental_workflow cluster_prep Preparation of Aqueous this compound Solution start Start: Insoluble this compound stock Prepare concentrated stock in organic solvent (e.g., DMSO, Ethanol) start->stock add Add stock solution dropwise to vigorously stirring buffer stock->add buffer Prepare aqueous buffer buffer->add stir Continue stirring for 15-30 minutes add->stir observe Observe for precipitation stir->observe clear Clear Solution: Ready for use observe->clear No precipitate Precipitation Occurs observe->precipitate Yes troubleshoot Go to Troubleshooting Guide precipitate->troubleshoot troubleshooting_logic problem Problem: this compound Precipitation cause1 Exceeding Solubility Limit problem->cause1 cause2 Solvent Shock problem->cause2 cause3 Temperature or pH Shift problem->cause3 solution1a Increase pH (> pKa) cause1->solution1a solution1b Use Co-solvent cause1->solution1b solution1c Add Surfactant/Cyclodextrin cause1->solution1c solution2a Slow, Dropwise Addition cause2->solution2a solution2b Use a More Dilute Stock cause2->solution2b solution3a Control Temperature cause3->solution3a solution3b Buffer pH cause3->solution3b signaling_pathway_analogy cluster_solubilization Solubilization Pathway This compound This compound (Hydrophobic) micelle Micelle Formation (CMC exceeded) This compound->micelle inclusion_complex Inclusion Complex Formation This compound->inclusion_complex surfactant Surfactant Monomers (e.g., SDS) surfactant->micelle cyclodextrin Cyclodextrin cyclodextrin->inclusion_complex solubilized_micelle This compound in Micellar Core micelle->solubilized_micelle solubilized_complex This compound-Cyclodextrin Complex inclusion_complex->solubilized_complex aqueous_solution Homogeneous Aqueous Solution solubilized_micelle->aqueous_solution solubilized_complex->aqueous_solution

References

Technical Support Center: Addressing Emulsion Stability with Dodecylphenol-Based Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing dodecylphenol-based surfactants for achieving stable emulsions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide: Common Emulsion Instability Issues

This guide provides solutions to common problems you may encounter when formulating emulsions with this compound-based surfactants.

Problem IDIssue ObservedPotential CausesSuggested Solutions
E-01Phase Separation / Breaking: Complete separation of oil and water layers.1. Insufficient surfactant concentration.2. Incorrect Hydrophile-Lipophile Balance (HLB) of the surfactant system.3. Inadequate homogenization energy or time.4. Extreme temperature fluctuations during processing or storage.[1]1. Incrementally increase the concentration of the this compound-based surfactant.2. Blend this compound ethoxylates with different degrees of ethoxylation to achieve the required HLB for your specific oil phase.[2][3]3. Increase the speed or duration of homogenization to reduce initial droplet size.4. Maintain a consistent temperature during emulsion preparation and storage.
E-02Creaming or Sedimentation: Formation of a concentrated layer of the dispersed phase at the top (creaming) or bottom (sedimentation) of the emulsion.1. Large droplet size.2. Significant density difference between the oil and water phases.3. Low viscosity of the continuous phase.1. Optimize homogenization to reduce droplet size.2. While difficult to alter, consider if density matching is possible for your application.3. Increase the viscosity of the continuous phase by adding a thickening agent that is compatible with your system.
E-03Flocculation: Clumping of dispersed droplets without merging.1. Insufficient repulsive forces between droplets.2. Bridging flocculation due to polymer additives.1. Although this compound-based surfactants are non-ionic, ensure the system's overall surface charge (zeta potential) is sufficient to prevent aggregation if other charged molecules are present. A zeta potential with an absolute value greater than 30 mV is generally indicative of good stability.[4]2. If using polymers, evaluate different concentrations or types to avoid bridging effects.
E-04Coalescence: Merging of dispersed droplets to form larger ones, leading to eventual phase separation.1. Inadequate surfactant film strength at the oil-water interface.2. Ostwald ripening, where smaller droplets dissolve and deposit onto larger ones.[5]3. High temperature, which can increase droplet collision frequency and disrupt the surfactant film.[6][7]1. Ensure complete coverage of droplets by the this compound-based surfactant by using an adequate concentration.2. Use a blend of this compound ethoxylates with varying chain lengths to create a more robust interfacial film.[8]3. Control the temperature during processing and storage to minimize coalescence.
E-05Changes in Viscosity: Unintended increase or decrease in emulsion viscosity over time.1. Changes in droplet packing due to creaming or sedimentation.2. Flocculation of droplets.3. Temperature effects on the continuous phase viscosity.[1]1. Address the root cause of creaming or sedimentation (see E-02).2. Prevent flocculation by ensuring adequate droplet stabilization (see E-03).3. Store the emulsion at a controlled temperature.

Frequently Asked Questions (FAQs)

Q1: What are this compound-based surfactants and how do they stabilize emulsions?

A1: this compound-based surfactants, such as this compound ethoxylates, are non-ionic surfactants.[7][9] They consist of a hydrophobic this compound group and a hydrophilic polyoxyethylene chain. They stabilize emulsions by adsorbing at the oil-water interface, which reduces the interfacial tension and creates a protective barrier around the dispersed droplets.[10][11] This barrier prevents the droplets from coalescing and separating.

Q2: How do I select the right this compound-based surfactant for my formulation?

A2: The selection of a suitable this compound-based surfactant primarily depends on the required Hydrophile-Lipophile Balance (HLB) of your oil phase.[3][12] For oil-in-water (O/W) emulsions, surfactants with higher HLB values are generally required, while water-in-oil (W/O) emulsions typically need surfactants with lower HLB values.[3][13] You may need to blend different this compound ethoxylates to achieve the optimal HLB for maximum stability.[2]

Q3: What is the typical concentration range for this compound-based surfactants in an emulsion?

A3: The optimal concentration can vary significantly depending on the specific oil, the desired droplet size, and the oil-to-water ratio. It is recommended to start with a concentration series (e.g., 0.5%, 1%, 2%, 5% w/w of the oil phase) to determine the minimum concentration that provides a stable emulsion. Increasing the surfactant concentration generally leads to a decrease in droplet size, but excessive amounts can sometimes lead to other instability issues.[14][15]

Q4: How do pH and temperature affect the stability of emulsions stabilized with this compound-based surfactants?

A4: As non-ionic surfactants, this compound-based surfactants are generally less sensitive to pH changes compared to ionic surfactants.[16] However, extreme pH values can affect the stability of other components in your formulation, which in turn can impact the emulsion. Temperature can have a more significant effect.[1] High temperatures can decrease the viscosity of the continuous phase, increase the kinetic energy of the droplets leading to more frequent collisions, and potentially affect the solubility and performance of the surfactant at the interface, which can lead to coalescence.[6][7]

Q5: What are the key experimental techniques to assess the stability of my emulsion?

A5: Several techniques are commonly used to characterize emulsion stability:

  • Visual Observation: Simple monitoring for signs of instability like creaming, sedimentation, or phase separation over time.

  • Particle Size Analysis (e.g., Dynamic Light Scattering - DLS): Measures the size distribution of the emulsion droplets. A stable emulsion will show a consistent droplet size over time.[17][18]

  • Zeta Potential Measurement: Indicates the surface charge of the droplets and helps predict stability against flocculation.[4][19][20]

  • Microscopy: Allows for direct visualization of the emulsion droplets to observe their size, shape, and any signs of aggregation.

  • Rheology: Measures the flow behavior (viscosity) of the emulsion, which is related to its stability.[21]

  • Bottle Test: A simple and effective method for screening different surfactant formulations and concentrations to assess their ability to prevent phase separation.[22][23]

Quantitative Data Summary

The following tables provide illustrative data on how different parameters can influence emulsion stability. Note that these are representative values, and actual results will depend on your specific formulation and experimental conditions.

Table 1: Effect of this compound Ethoxylate (DPE) Concentration on Emulsion Droplet Size

DPE Concentration (% w/w)Average Droplet Size (nm)Polydispersity Index (PDI)Stability Observation (after 24h)
0.58500.65Significant Creaming
1.04200.42Slight Creaming
2.02500.25Stable
5.01800.21Stable

Table 2: Influence of HLB Value on Emulsion Stability

HLB Value of Surfactant BlendTurbiscan Stability Index (TSI) after 24hAverage Droplet Size (nm)Visual Stability
810.51200Phase Separation
104.2650Creaming
121.5320Stable
143.8700Creaming
169.81100Phase Separation

Table 3: Impact of pH and Temperature on Zeta Potential and Droplet Size

pHTemperature (°C)Zeta Potential (mV)Average Droplet Size (nm)
425-28260
725-32250
925-35245
74-33240
740-25350

Experimental Protocols

1. Protocol for Emulsion Preparation with this compound-Based Surfactants

  • Preparation of Phases:

    • Aqueous Phase: Dissolve any water-soluble components in deionized water.

    • Oil Phase: Dissolve the this compound-based surfactant and any oil-soluble components in the oil.

  • Heating: Gently heat both the aqueous and oil phases separately to the desired processing temperature (e.g., 60-70 °C). This helps to lower the viscosity and facilitate mixing.

  • Mixing:

    • Slowly add the dispersed phase to the continuous phase while stirring with a standard laboratory mixer.

    • For an O/W emulsion, add the oil phase to the aqueous phase.

  • Homogenization:

    • Immediately subject the coarse emulsion to high-shear homogenization using a high-speed homogenizer.

    • Homogenize for a specified period (e.g., 5-10 minutes) at a set speed (e.g., 5000-10000 rpm) to achieve the desired droplet size.

  • Cooling: Allow the emulsion to cool to room temperature while stirring gently.

  • Characterization: Characterize the final emulsion for droplet size, zeta potential, and viscosity.

2. Protocol for Bottle Test for Emulsion Stability

  • Sample Preparation: Prepare a series of identical emulsions with varying concentrations of the this compound-based surfactant or different surfactant blends.

  • Filling Bottles: Fill labeled, graduated glass bottles or test tubes with a specific volume (e.g., 100 mL) of each emulsion.

  • Incubation: Store the bottles under controlled conditions (e.g., room temperature or elevated temperature to accelerate aging).[11]

  • Observation: At regular intervals (e.g., 1, 2, 4, 8, 24 hours and then daily), visually inspect the samples and record the following:

    • The volume of any separated water or oil.

    • The height of any cream or sediment layer.

    • The clarity of the separated aqueous phase.

  • Data Analysis: Plot the percentage of phase separation versus time for each formulation to compare their stability.

3. Protocol for Particle Size and Zeta Potential Measurement

  • Sample Dilution:

    • Dilute a small aliquot of the emulsion in an appropriate solvent (usually deionized water for O/W emulsions) to a concentration suitable for the instrument (Dynamic Light Scattering for particle size and Electrophoretic Light Scattering for zeta potential).[24]

    • Ensure the diluent does not shock the emulsion and cause changes in droplet size.

  • Instrument Setup:

    • Set the instrument parameters, including temperature, solvent viscosity, and refractive index.

  • Measurement:

    • For particle size, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets to calculate their hydrodynamic diameter.[18]

    • For zeta potential, an electric field is applied, and the velocity of the droplets is measured to determine their electrophoretic mobility and calculate the zeta potential.[20]

  • Data Recording: Record the average particle size, polydispersity index (PDI), and zeta potential. Perform multiple measurements for each sample to ensure reproducibility.

Visualizations

TroubleshootingWorkflow Start Emulsion Instability Observed Q1 What is the primary instability sign? Start->Q1 PhaseSep Phase Separation / Breaking Q1->PhaseSep Separation Creaming Creaming / Sedimentation Q1->Creaming Layering Coalescence Droplet Coalescence Q1->Coalescence Increased Droplet Size Sol_PhaseSep Increase Surfactant Conc. Adjust HLB Increase Homogenization PhaseSep->Sol_PhaseSep Sol_Creaming Reduce Droplet Size Increase Continuous Phase Viscosity Creaming->Sol_Creaming Sol_Coalescence Optimize Surfactant Conc. Control Temperature Coalescence->Sol_Coalescence End Stable Emulsion Sol_PhaseSep->End Sol_Creaming->End Sol_Coalescence->End

Caption: Troubleshooting workflow for common emulsion instability issues.

SurfactantMechanism cluster_oil_water Oil-Water Interface Oil Oil Phase Water Water Phase Surfactant This compound-Based Surfactant Added Adsorption Adsorption at Oil-Water Interface Surfactant->Adsorption Barrier Formation of Protective Barrier Adsorption->Barrier Repulsion Steric Repulsion Between Droplets Barrier->Repulsion Stability Emulsion Stability Repulsion->Stability

Caption: Mechanism of emulsion stabilization by this compound-based surfactants.

ExperimentalWorkflow Start Formulate Emulsion BottleTest Bottle Test (Initial Screening) Start->BottleTest Q1 Stable in Bottle Test? BottleTest->Q1 ParticleSize Particle Size Analysis (DLS) ZetaPotential Zeta Potential Measurement ParticleSize->ZetaPotential Rheology Rheological Analysis ZetaPotential->Rheology Q2 Optimal Droplet Size and Zeta Potential? Rheology->Q2 Q1->ParticleSize Yes Reformulate Reformulate: Adjust Surfactant Conc./HLB Q1->Reformulate No Q2->Reformulate No End Optimized Stable Emulsion Q2->End Yes Reformulate->Start

Caption: Experimental workflow for optimizing emulsion stability.

References

Validation & Comparative

Navigating Dodecylphenol Analysis: A Comparative Guide to HPLC, GC-MS, and LC-MS/MS Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of dodecylphenol is crucial for product quality control, safety assessment, and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose, but Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) present viable alternatives with distinct advantages. This guide provides an objective comparison of the validation of an HPLC method with GC-MS and LC-MS/MS for the analysis of this compound, supported by typical experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The choice of an analytical technique for this compound analysis hinges on a balance of performance characteristics. The following table summarizes typical validation parameters for HPLC-UV, GC-MS, and LC-MS/MS methods, based on established analytical principles and data from similar phenolic compounds.

Validation ParameterHPLC-UVGC-MSLC-MS/MSICH Q2(R1) Acceptance Criteria
**Linearity (R²) **> 0.998> 0.999> 0.999≥ 0.995[1]
Range 1 - 100 µg/mL0.1 - 50 µg/mL0.01 - 10 µg/mL80-120% of test concentration for assay[2]
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%Typically 98.0-102.0% for assay
Precision (%RSD) < 2.0%< 5.0%< 3.0%Typically ≤ 2% for assay[3]
Limit of Detection (LOD) ~5 ng/mL~1 ng/mL~0.1 ng/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) ~15 ng/mL~5 ng/mL~0.5 ng/mLSignal-to-Noise ratio of 10:1

Detailed Experimental Protocols

Reproducible and reliable results are contingent on meticulously detailed experimental protocols. Below are representative methodologies for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in various samples.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 85:15 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 277 nm

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve an expected this compound concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high specificity and sensitivity, particularly for volatile and semi-volatile compounds like this compound.

1. Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for phenolic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • This compound reference standard

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Solvent (e.g., Dichloromethane)

2. Chromatographic and Spectrometric Conditions:

  • Inlet Temperature: 280°C

  • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-500 m/z

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in dichloromethane.

  • Calibration Standards: Prepare a series of dilutions in dichloromethane. To each dilution, add the derivatizing agent and heat (e.g., 70°C for 30 min) to form the trimethylsilyl (TMS) derivative.

  • Sample Preparation: Extract this compound from the sample matrix using a suitable solvent. Concentrate the extract and derivatize it using the same procedure as for the standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.

1. Instrumentation and Reagents:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

2. Chromatographic and Spectrometric Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient from, for example, 60% B to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: ESI in negative ion mode

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 261.2 → 133.1).

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution in acetonitrile.

  • Calibration Standards: Prepare serial dilutions in the initial mobile phase composition.

  • Sample Preparation: Extract this compound and dilute the extract in the initial mobile phase. Filter through a 0.22 µm syringe filter.

Workflow and Logical Relationships

The validation of an analytical method follows a structured workflow to ensure its suitability for the intended purpose. The key stages and their relationships are depicted in the following diagram.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation A Define Analytical Requirements B Select Analytical Technique (HPLC, GC-MS, LC-MS/MS) A->B C Optimize Method Parameters B->C D Specificity C->D Validate Optimized Method E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis I->J Implement Validated Method K System Suitability Testing J->K L Method Transfer & Revalidation J->L

Caption: Workflow for the development, validation, and implementation of an analytical method.

Conclusion

The selection of an analytical method for this compound analysis should be guided by the specific requirements of the application. HPLC-UV offers a robust and cost-effective solution for routine quality control. GC-MS provides enhanced specificity and is well-suited for the analysis of this compound, especially after derivatization to improve volatility. For applications demanding the highest sensitivity and selectivity, such as trace-level impurity analysis or analysis in complex biological matrices, LC-MS/MS is the method of choice. The validation data and protocols presented in this guide provide a foundation for selecting and implementing a suitable analytical method for this compound that meets the stringent requirements of the pharmaceutical and related industries.

References

A Comparative Toxicological Analysis of Dodecylphenol and Nonylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicological profiles of dodecylphenol (DDP) and nonylphenol (NP), two alkylphenols with significant industrial applications and environmental relevance. This document synthesizes key experimental data on their respective toxicities, outlines common methodologies for their assessment, and illustrates the primary mechanisms of action.

Introduction

This compound and nonylphenol are members of the alkylphenol family, characterized by a phenol group substituted with an alkyl chain of twelve and nine carbons, respectively.[1] They are precursors to alkylphenol ethoxylates, a class of non-ionic surfactants used extensively in detergents, paints, pesticides, and plastics.[2][3] However, their widespread use has led to environmental contamination, raising concerns about their persistence, bioaccumulation, and potential adverse effects on wildlife and human health.[3][4]

Nonylphenol, in particular, has been identified as a potent endocrine-disrupting chemical (EDC), leading to its restriction in several regions, including the European Union.[1][5] this compound is often considered an alternative, but a thorough understanding of its own toxicological profile is critical.[6] This guide aims to provide an objective, data-driven comparison to inform risk assessment and guide the selection of safer alternatives.

Comparative Data on Physicochemical and Toxicological Properties

The following tables summarize key quantitative data for this compound and nonylphenol, facilitating a direct comparison of their properties and toxicity endpoints.

Table 1: General and Physicochemical Properties

Property This compound (para-isomer) Nonylphenol (para-isomer, branched)
Chemical Formula C₁₈H₃₀O[7] C₁₅H₂₄O[2]
Molar Mass 262.4 g/mol [8] 220.35 g/mol [2]
Log Kₒw (Octanol-Water Partition Coefficient) 7.14[6] 3.8 - 4.8[9]

| Water Solubility | 31 µg/L at 22°C[6] | 6350 µg/L at 25°C (pH 5)[9] |

Table 2: Aquatic Toxicity

Endpoint Species This compound Nonylphenol
Predicted No-Effect Concentration (PNEC) Freshwater Organisms 0.04 µg/L[6] Not explicitly stated, but effects seen at 8.2 µg/L[10]
Acute EC₅₀ / LC₅₀ Various Freshwater Species Acutely toxic to aquatic organisms[6] 21 - 596 µg/L[11]
Chronic Toxicity (NOEC) Fish (Rainbow Trout) Data not available 7 µg/L (33-day)[12]
Chronic Toxicity (NOEC) Aquatic Invertebrates Data not available 100 - 240 µg/L (21-day)[12]

| Bioaccumulation | Fish (Bioconcentration Factor - BCF) | 823[6] | Moderately bioaccumulative[12] |

Table 3: Mammalian and In Vitro Toxicity

Endpoint This compound Nonylphenol
Acute Oral Toxicity (LD₅₀, Rat) > 2,000 mg/kg[13] Data not available
Acute Dermal Toxicity (LD₅₀, Rabbit) > 2,000 mg/kg[13] Data not available
Skin Effects Corrosive / Causes severe burns[13] Data not available
Eye Effects Corrosive / Causes serious eye damage[13] Data not available
Reproductive Toxicity May damage fertility[13] Adverse developmental effects in animal studies[14]
Genotoxicity Insufficient data Mutagenic at 12-25 mg/L (S. cerevisiae assay)[15]
Cytotoxicity Insufficient data Induces cell death and growth inhibition in Sertoli cells[16]

| Endocrine Disruption | Interacts with estrogen and androgen receptors in vitro | Acts as a xenoestrogen, mimics estradiol[2] |

Mechanism of Action: Endocrine Disruption

A primary toxicological concern for both this compound and nonylphenol is their ability to act as endocrine disruptors.[2] These compounds, known as xenoestrogens, can mimic the natural hormone 17β-estradiol.[2] They bind to estrogen receptors (ERα and ERβ), disrupting the normal function of the endocrine system. This can lead to a variety of adverse effects, including feminization of aquatic organisms, decreased male fertility, and potential impacts on reproductive health in humans.[10][17] The binding affinity of nonylphenol to the estrogen receptor in rainbow trout is about 100,000 times less potent than estradiol, but high environmental concentrations can compensate for this weaker affinity.[2]

G cluster_0 Normal Estrogen Signaling cluster_1 Endocrine Disruption by Alkylphenols Estradiol 17β-Estradiol ER Estrogen Receptor (ERα / ERβ) Estradiol->ER Binds ERE Estrogen Response Element (on DNA) ER->ERE Binds Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Activates Response Normal Physiological Response Gene_Transcription->Response Alkylphenol Nonylphenol / This compound ER_d Estrogen Receptor (ERα / ERβ) Alkylphenol->ER_d Mimics Estradiol & Binds ERE_d Estrogen Response Element (on DNA) ER_d->ERE_d Binds Gene_Transcription_d Inappropriate Gene Transcription ERE_d->Gene_Transcription_d Activates Adverse_Response Adverse Health Effects Gene_Transcription_d->Adverse_Response

Fig. 1: Mechanism of endocrine disruption by alkylphenols.

Experimental Protocols

The toxicological data presented are derived from various standardized assays. Below are outlines of common methodologies used to assess cytotoxicity, genotoxicity, and endocrine activity.

A. Cytotoxicity Assessment: MTT Assay The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16]

  • Cell Culture: Plate cells (e.g., Sertoli cells, Caco-2) in a 96-well plate and allow them to adhere overnight.[16][18]

  • Exposure: Treat cells with varying concentrations of the test compound (this compound or nonylphenol) and a vehicle control for a specified period (e.g., 24 hours).[18]

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the control. A decrease in viability indicates a cytotoxic effect.

B. Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis) The Comet assay is a sensitive method for detecting DNA damage (e.g., single- and double-strand breaks) in individual eukaryotic cells.[19]

  • Cell Preparation: Expose test organisms (e.g., fish) or cell cultures to the chemical. Isolate cells (e.g., peripheral erythrocytes) and suspend them in a low-melting-point agarose.[19]

  • Microscope Slide Preparation: Layer the cell suspension onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the DNA as a nucleoid.

  • Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

  • Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green). Visualize using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.

G cluster_workflow General Workflow for In Vitro Toxicity Testing cluster_assays 4. Endpoint Assays A 1. Cell Culture Prepare and seed cells B 2. Compound Exposure Treat cells with DDP/NP A->B C 3. Incubation (e.g., 24-72 hours) B->C Cytotoxicity Cytotoxicity (e.g., MTT Assay) C->Cytotoxicity Genotoxicity Genotoxicity (e.g., Comet Assay) C->Genotoxicity Endocrine Endocrine Activity (e.g., ER Binding Assay) C->Endocrine D 5. Data Acquisition (e.g., Plate Reader, Microscopy) Cytotoxicity->D Genotoxicity->D Endocrine->D E 6. Statistical Analysis Determine EC₅₀, etc. D->E F 7. Toxicity Profile Comparative Assessment E->F

Fig. 2: A generalized workflow for in vitro toxicity assessment.

Summary and Conclusion

The available data indicate that both this compound and nonylphenol pose significant environmental and health risks, primarily through their endocrine-disrupting activities and aquatic toxicity.

  • Nonylphenol (NP) is the more extensively studied of the two. It is a known endocrine disruptor with clear estrogenic effects observed in numerous organisms.[2][10] It is persistent in the environment, highly toxic to aquatic life, and has demonstrated cytotoxic and mutagenic potential in certain assays.[5][11][15] Due to these established risks, its use is regulated and restricted in many countries.[5]

  • This compound (DDP) is structurally similar to NP but has a longer alkyl chain, resulting in higher lipophilicity (Log Kₒw of 7.14 vs. ~4.5 for NP) and lower water solubility.[6][9] While it is also acutely toxic to aquatic life and shows potential for reproductive toxicity and endocrine disruption, some evidence suggests it may have relatively lower ecological toxicity than nonylphenol.[1][6] However, it is classified as causing severe skin and eye damage.[13]

References

A Comparative Guide to Linear vs. Branched Dodecylphenol Surfactants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the performance characteristics of linear and branched dodecylphenol-based surfactants, supported by experimental data, to inform formulation and research decisions.

The molecular architecture of a surfactant plays a pivotal role in determining its physicochemical properties and performance in various applications. For researchers, scientists, and drug development professionals, selecting the appropriate surfactant is critical for optimizing formulations, from drug delivery systems to cleaning protocols. This guide provides a comprehensive comparison of two common variants of this compound surfactants: those with a linear alkyl chain and those with a branched alkyl chain.

Executive Summary

The key distinction between linear and branched this compound surfactants lies in the structure of their hydrophobic dodecyl (C12) tail. This structural difference significantly influences their performance in areas such as surface tension reduction, micelle formation, wetting, detergency, foaming, and biodegradability. Generally, branched-chain surfactants exhibit enhanced wetting capabilities, while linear-chain surfactants may offer advantages in detergency and biodegradability. The choice between the two is therefore highly dependent on the specific requirements of the application.

Performance Comparison: Linear vs. Branched this compound Ethoxylates

The following tables summarize the key performance differences based on available experimental data.

Table 1: Surface Activity and Micellization
Performance MetricLinear this compound Ethoxylate (c-DPEO10)Branched this compound Ethoxylate (b-DPEO10)Significance in Formulation
Critical Micelle Concentration (CMC) at 25°C Data not available in cited sources~1.3 x 10⁻² g/L[1][2]Indicates the concentration at which surfactant monomers begin to form micelles; a lower CMC is often associated with higher efficiency.
Surface Tension at CMC (γCMC) at 25°C Data not available in cited sources31.55 mN/m[1][2]Represents the minimum surface tension achievable by the surfactant; lower values indicate greater efficacy in reducing surface tension.
Wetting Ability GoodExcellent[1]Crucial for applications requiring rapid penetration of a liquid onto a solid surface. Branched structures can diffuse and orient at interfaces more quickly.[1]
Table 2: Functional and Environmental Performance
Performance MetricLinear this compound EthoxylateBranched this compound EthoxylateSignificance in Formulation & Environmental Impact
Detergency Generally considered to have good detergency.May show diminished detergency compared to linear counterparts in some applications.[3]Essential for cleaning applications. The more linear structure is often more effective at removing soils.
Foaming Tends to produce higher and more stable foam.[3]Generally exhibits lower foaming.[3]Low-foaming surfactants are preferred in applications where foam is undesirable (e.g., automated cleaning systems).
Biodegradability More readily biodegradable.Biodegradability is highly dependent on the degree of branching; highly branched structures can be more persistent.[1]A critical factor for environmental risk assessment and regulatory compliance.
Endocrine Disruption Recognized as endocrine-disrupting chemicals.Also recognized as endocrine disruptors; the estrogenic effect can vary between isomers.[4][5]A significant consideration for toxicological profiles and potential health impacts.

Experimental Protocols

To ensure the reproducibility and accuracy of the performance data, standardized experimental protocols are essential. Below are detailed methodologies for key surfactant characterization experiments.

Surface Tension and Critical Micelle Concentration (CMC) Determination

Objective: To measure the surface tension of surfactant solutions at various concentrations to determine the CMC and the surface tension at the CMC (γCMC).

Methodology: The Wilhelmy plate or Du Noüy ring method is commonly employed using a tensiometer.

  • Solution Preparation: A stock solution of the this compound ethoxylate is prepared in deionized water. A series of dilutions are then made to cover a concentration range both below and above the expected CMC.

  • Measurement: The tensiometer is calibrated, and the surface tension of each solution is measured at a constant temperature (e.g., 25°C).

  • Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The plot will typically show two linear regions. The point where these two lines intersect is the CMC, and the surface tension at this point is the γCMC.

Wetting Performance Evaluation (Draves Wetting Test)

Objective: To assess the time it takes for a surfactant solution to wet a standard cotton skein.

Methodology:

  • Solution Preparation: A specified concentration of the surfactant solution is prepared in a tall cylindrical vessel.

  • Test Procedure: A standard-weight cotton skein with a hook is submerged in the surfactant solution.

  • Measurement: The time taken for the skein to lose its buoyancy and sink is recorded as the wetting time. Shorter wetting times indicate better performance.

Foaming Property Assessment (Ross-Miles Foam Test)

Objective: To measure the initial foam height and the stability of the foam over time.

Methodology:

  • Apparatus: A jacketed glass column with a specified height and diameter is used.

  • Procedure: A defined volume of the surfactant solution is poured into the bottom of the column. Another volume of the same solution is dropped from a specified height through a pipette, creating foam.

  • Measurement: The initial height of the foam column is measured immediately after all the solution has been added. The foam height is then measured again after a set period (e.g., 5 minutes) to assess foam stability.

Biodegradability Testing (OECD 301 Series)

Objective: To determine the ready biodegradability of the surfactant in an aerobic aqueous medium.

Methodology: The OECD 301F (Manometric Respirometry) or OECD 301B (CO2 Evolution) tests are commonly used.

  • Inoculum: Activated sludge from a sewage treatment plant is used as the microbial source.

  • Test System: The surfactant is incubated with the inoculum in a mineral medium in a closed respirometer.

  • Measurement: The biodegradation is measured over 28 days by either the amount of oxygen consumed (OECD 301F) or the amount of CO2 produced (OECD 301B). A substance is considered "readily biodegradable" if it reaches a certain percentage of theoretical degradation within a "10-day window."

Visualization of Key Concepts

Experimental Workflow for Surfactant Performance Evaluation

G cluster_prep Sample Preparation cluster_tests Performance Testing cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion prep Prepare Surfactant Solutions (Varying Concentrations) st_cmc Surface Tension & CMC (Tensiometer) prep->st_cmc wetting Wetting Test (Draves Method) prep->wetting foaming Foaming Test (Ross-Miles) prep->foaming biodegradation Biodegradability (OECD 301) prep->biodegradation analysis Plot & Analyze Data st_cmc->analysis wetting->analysis foaming->analysis biodegradation->analysis comparison Compare Linear vs. Branched analysis->comparison conclusion Select Optimal Surfactant for Application comparison->conclusion

Workflow for comparing surfactant performance.
Potential Signaling Pathway Disruption by Alkylphenols

Alkylphenols, including this compound, are known endocrine disruptors that can interfere with cellular signaling pathways. While specific comparative data for linear versus branched this compound is limited, the general mechanism involves mimicking natural hormones and interacting with nuclear receptors.

G cluster_ligand Ligand Binding cluster_translocation Nuclear Translocation cluster_transcription Gene Transcription cluster_response Cellular Response AP Alkylphenol (Linear or Branched) ER Estrogen Receptor (ER) AP->ER Binds to Complex AP-ER Complex ER->Complex Nucleus Nucleus Complex->Nucleus Translocates to ERE Estrogen Response Element (on DNA) Nucleus->ERE Binds to Transcription Altered Gene Expression ERE->Transcription Response Disrupted Cellular Functions (e.g., Proliferation, Apoptosis) Transcription->Response

Simplified pathway of endocrine disruption by alkylphenols.

Conclusion

The selection between linear and branched this compound surfactants requires a careful evaluation of the desired performance attributes for a specific application. Branched this compound ethoxylates are often favored for their superior wetting properties.[1] Conversely, linear this compound ethoxylates may be the preferred choice for applications demanding strong detergency and more rapid biodegradation. It is important to note that both linear and branched dodecylphenols are classified as endocrine disruptors, and their use may be subject to regulatory scrutiny. For applications in pharmaceutical and consumer products, a thorough toxicological assessment is imperative. Researchers and formulators are encouraged to consider these performance trade-offs and the environmental and health profiles of these surfactants in their decision-making process.

References

Spectroscopic Analysis for Dodecylphenol Structure Confirmation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chemical compounds is a critical step in ensuring data integrity and reproducibility. This guide provides a comparative analysis of spectroscopic techniques for the structural elucidation of dodecylphenol isomers, with a focus on ortho-dodecylphenol (2-dodecylphenol) and para-dodecylphenol (4-dodecylphenol). Experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented to highlight the distinguishing features of each isomer.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry for the structural confirmation of 2-dodecylphenol and 4-dodecylphenol.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Assignment 2-Dodecylphenol Chemical Shift (δ, ppm) [1]4-Dodecylphenol Chemical Shift (δ, ppm)
Aromatic Protons7.11 (d), 7.07 (t), 6.86 (t), 6.75 (d)~7.0 (d), ~6.7 (d)
Phenolic -OH~4.75 (s, br)~4.5 - 5.5 (s, br)
-CH₂- (adjacent to ring)2.59 (t)~2.5 (t)
-CH₂- (alkyl chain)1.60 (m), 1.26-1.31 (m)~1.5 (m), ~1.2-1.3 (m)
Terminal -CH₃0.88 (t)~0.8-0.9 (t)

Table 2: ¹³C NMR Spectral Data (CDCl₃)

Assignment 2-Dodecylphenol Chemical Shift (δ, ppm) 4-Dodecylphenol Chemical Shift (δ, ppm)
C-OH (C1)~152~151
C-Alkyl (C2 or C4)~127~135
Aromatic CH~130, ~127, ~121, ~115~129, ~115
Alkyl Chain~32, ~30, ~29, ~23, ~14~35, ~32, ~30, ~29, ~23, ~14

Table 3: Key IR Absorption Bands

Functional Group 2-Dodecylphenol (cm⁻¹) 4-Dodecylphenol (cm⁻¹)
O-H Stretch (phenolic)~3400-3600 (broad)~3300-3500 (broad)
C-H Stretch (aromatic)~3000-3100~3000-3100
C-H Stretch (aliphatic)~2850-2960~2850-2960
C=C Stretch (aromatic)~1500-1600~1500-1600
C-O Stretch (phenolic)~1200-1250~1200-1250
C-H Bend (out-of-plane)~750 (ortho-disubstituted)~830 (para-disubstituted)

Table 4: Mass Spectrometry Fragmentation Data (Electron Ionization)

Fragment (m/z) Proposed Structure/Loss 2-Dodecylphenol [2]4-Dodecylphenol [3][4]
262[M]⁺PresentPresent
107[C₇H₇O]⁺ (Benzylic cleavage)High abundanceHigh abundance
VariesLoss of alkyl chain fragmentsPresentPresent

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the this compound sample.[5]

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

  • ¹H NMR Acquisition :

    • Spectrometer : 400 MHz or higher field instrument.

    • Pulse Sequence : Standard single-pulse sequence.

    • Spectral Width : 0-12 ppm.

    • Number of Scans : 16-64, depending on sample concentration.

    • Relaxation Delay : 1-2 seconds.

    • Data Processing : Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition :

    • Spectrometer : 100 MHz or higher.

    • Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width : 0-160 ppm.

    • Number of Scans : 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay : 2 seconds.

    • Data Processing : Apply Fourier transform with an exponential multiplication factor (line broadening of 1-2 Hz), phase correction, and baseline correction. Calibrate the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation :

    • As this compound is a liquid at room temperature, the neat liquid can be analyzed directly.[7][8]

    • Place one to two drops of the liquid sample onto the surface of a clean, dry attenuated total reflectance (ATR) crystal (e.g., diamond or ZnSe) or between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[8][9]

  • Data Acquisition :

    • Spectrometer : Any standard FTIR spectrometer.

    • Mode : ATR or Transmission.

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : Average 16-32 scans to improve the signal-to-noise ratio.

    • Background : Collect a background spectrum of the clean, empty ATR crystal or salt plates prior to sample analysis.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation :

    • Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[10]

  • GC-MS System and Conditions :

    • Gas Chromatograph : Agilent 6890 or similar.

    • Mass Spectrometer : Agilent 5975 or similar quadrupole mass selective detector.

    • Column : A nonpolar capillary column, such as a 30 m x 0.25 mm x 0.25 µm HP-5MS or equivalent.[11]

    • Injection : 1 µL splitless injection at 250°C.

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.[11]

    • Oven Temperature Program : Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[10]

    • MS Conditions :

      • Ionization Mode : Electron Ionization (EI) at 70 eV.

      • Source Temperature : 230°C.

      • Quadrupole Temperature : 150°C.

      • Scan Range : m/z 40-400.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for spectroscopic analysis and a conceptual signaling pathway for structure confirmation.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Structure Confirmation Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_FTIR Prepare Neat Liquid Film/ATR Sample->Prep_FTIR Prep_GCMS Dilute in Volatile Solvent Sample->Prep_GCMS Acq_NMR 1H & 13C NMR Acquisition Prep_NMR->Acq_NMR Acq_FTIR FTIR Spectrum Acquisition Prep_FTIR->Acq_FTIR Acq_GCMS GC-MS Data Acquisition Prep_GCMS->Acq_GCMS Analysis_NMR Analyze Chemical Shifts & Coupling Acq_NMR->Analysis_NMR Analysis_FTIR Identify Functional Group Peaks Acq_FTIR->Analysis_FTIR Analysis_GCMS Analyze Mass Spectrum & Fragmentation Acq_GCMS->Analysis_GCMS Confirmation Structure Confirmation of this compound Isomer Analysis_NMR->Confirmation Analysis_FTIR->Confirmation Analysis_GCMS->Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Structure_Confirmation_Pathway Structure Confirmation Pathway cluster_data Spectroscopic Data cluster_interpretation Interpretation cluster_conclusion Conclusion NMR_Data NMR (Chemical Shift, Coupling) Aromatic_Sub Aromatic Substitution Pattern (ortho vs. para) NMR_Data->Aromatic_Sub Alkyl_Chain Dodecyl Chain Connectivity NMR_Data->Alkyl_Chain FTIR_Data FTIR (Functional Groups) FTIR_Data->Aromatic_Sub Hydroxyl Phenolic Hydroxyl Group FTIR_Data->Hydroxyl MS_Data MS (Molecular Ion, Fragmentation) MS_Data->Alkyl_Chain Structure_Confirmed Confirmed Structure (2- or 4-Dodecylphenol) Aromatic_Sub->Structure_Confirmed Alkyl_Chain->Structure_Confirmed Hydroxyl->Structure_Confirmed

Caption: Logical pathway for this compound structure confirmation.

References

Inter-Laboratory Validation of Dodecylphenol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the quantification of dodecylphenol, a compound of significant interest to researchers and drug development professionals due to its classification as an endocrine-disrupting chemical. The focus is on the inter-laboratory validation of these methods, presenting key performance data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound quantification depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed. While inter-laboratory data specifically for this compound is limited, data from proficiency testing of structurally similar alkylphenols provides valuable insights into expected method performance.

Performance MetricGC-MSLC-MS/MSHigh-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) 0.2 - 3.1 µg/kg[1]0.005 - 1 µg/L[2][3][4]0.17 - 1.33 ng/mL[5][6]
Limit of Quantification (LOQ) 0.6 - 9.7 µg/kg[1]0.01 - 2 µg/L[2][3][4]Not specified in retrieved results
Linearity (r²) > 0.999[7][8]Not specified in retrieved results> 0.99[9]
Recovery (%) 80 - 108%[1]86 - 115%[10]81 - 94%[9]
Repeatability (Intra-laboratory Precision, RSD) ≤ 7.1%[7]≤ 10%[10]≤ 6.1%[11]
Reproducibility (Inter-laboratory Precision, RSD) 10.0 - 29.5%[12]≤ 12%[10]≤ 6.1%[11]

Note: The data presented is a summary from various studies on alkylphenols and other phenolic compounds and serves as a general reference for the expected performance of these methods for this compound quantification.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for GC-MS and LC-MS/MS analysis of alkylphenols, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is based on the extraction of the analyte from a water sample, derivatization, and subsequent analysis by GC-MS.[12]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Acidify the water sample.

    • Pass the sample through an SPE cartridge (e.g., Oasis HLB).

    • Elute the retained analytes with a suitable solvent (e.g., ethyl acetate).

    • Concentrate the eluate.

  • Derivatization:

    • Add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the concentrated extract.

    • Heat the mixture to facilitate the reaction, making the analyte more volatile for GC analysis.

  • GC-MS Analysis:

    • GC System: Agilent 7890A or similar.[9]

    • Column: Capillary column such as a cross-linked 5% phenylmethyl silicone.[9]

    • Injection: Splitless injection of the derivatized sample.

    • Oven Program: A temperature gradient is used to separate the compounds.

    • MS Detector: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is suitable for the direct analysis of this compound without the need for derivatization.[2][3]

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • Extract the water sample with an immiscible organic solvent (e.g., ethyl acetate).[2][3]

    • Separate the organic layer.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: UltiMate 3000 RSLC or similar.[13]

    • Column: C18 reversed-phase column (e.g., Hypersil Gold C18 RP).[13]

    • Mobile Phase: A gradient of an aqueous solution (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[3]

    • MS/MS Detector: A triple quadrupole mass spectrometer (e.g., API 4000 QTRAP) operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3]

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in environmental samples.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (for GC-MS) Concentration->Derivatization GC-MS Path LCMSMS LC-MS/MS Analysis Concentration->LCMSMS LC-MS/MS Path GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification LCMSMS->Quantification

Caption: A generalized workflow for the quantification of this compound.

Generalized Signaling Pathway for Endocrine Disruption by Phenolic Compounds

This compound is known to be an endocrine disruptor. While a specific signaling pathway for this compound is not detailed in the provided search results, the following diagram illustrates a generalized pathway for how phenolic compounds can interfere with hormone signaling.

Generalized Endocrine Disruption Pathway cluster_cellular_response Cellular Response This compound This compound (Endocrine Disruptor) HormoneReceptor Hormone Receptor (e.g., Estrogen Receptor) This compound->HormoneReceptor Binds to receptor GeneExpression Altered Gene Expression HormoneReceptor->GeneExpression Initiates transcription Hormone Natural Hormone (e.g., Estradiol) Hormone->HormoneReceptor Binds to receptor ProteinSynthesis Altered Protein Synthesis GeneExpression->ProteinSynthesis PhysiologicalEffects Adverse Physiological Effects ProteinSynthesis->PhysiologicalEffects

Caption: Generalized mechanism of endocrine disruption by phenolic compounds.

References

A Comparative Guide to the Emulsifying Properties of Dodecylphenol and Octylphenol Ethoxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the emulsifying properties of dodecylphenol ethoxylates (DPEs) and octylphenol ethoxylates (OPEs), two widely used nonionic surfactants in various industrial and research applications. This document summarizes their performance characteristics, presents available quantitative data, and outlines relevant experimental protocols to assist researchers in selecting the appropriate emulsifier for their specific needs.

Introduction: this compound vs. Octylphenol Ethoxylates

This compound and octylphenol ethoxylates belong to the broader class of alkylphenol ethoxylates (APEOs). Their molecular structure consists of a hydrophobic alkylphenol group (this compound or octylphenol) and a hydrophilic polyethylene glycol chain. The length of this ethoxy chain can be varied to achieve different hydrophilic-lipophilic balance (HLB) values, which in turn dictates their emulsifying performance and suitability for specific applications.[1][2]

The key structural difference lies in the length of the alkyl chain: this compound possesses a 12-carbon chain, while octylphenol has an 8-carbon chain. This variation in hydrophobicity influences their interfacial properties and, consequently, their effectiveness as emulsifiers.

Performance Comparison: Emulsifying Properties

While direct, side-by-side comparative studies with extensive quantitative data are limited in publicly available literature, we can infer performance differences based on their chemical structures and information from technical data sheets.

Key Performance Indicators:

  • Emulsion Stability: The ability of an emulsifier to prevent the coalescence and separation of the dispersed phase over time is paramount. The stability of emulsions formed with DPEs and OPEs is influenced by factors such as the degree of ethoxylation (HLB value), concentration of the emulsifier, oil-to-water ratio, and the nature of the oil phase.[3][4] Generally, a longer hydrophobic chain in this compound may lead to stronger anchoring at the oil-water interface, potentially resulting in more stable emulsions under certain conditions.

  • Droplet Size: The effectiveness of an emulsifier is often correlated with its ability to create small, uniform droplets, which enhances the stability and bioavailability of emulsified formulations.[5][6][7] The droplet size distribution is a critical parameter in applications such as drug delivery systems.

  • Interfacial Tension Reduction: A key function of an emulsifier is to lower the interfacial tension between two immiscible liquids, facilitating the formation of an emulsion.[8][9][10] The efficiency of interfacial tension reduction is dependent on the molecular structure of the surfactant.

Quantitative Data

The following tables summarize typical properties of this compound and octylphenol ethoxylates based on available technical data sheets. It is important to note that these values can vary between manufacturers and specific product grades.

Table 1: Typical Physicochemical Properties of this compound Ethoxylates

PropertyValueReferences
HLB Value 8.5 - 14.5 (Varies with ethoxylation)[11]
Appearance Clear or opalescent oily liquid[12]
Cloud Point (1% aq. solution) 48 - 56 °C (for ROKAfenol D8)[12]
Solubility Good solubility in water (may form gels)[12]

Table 2: Typical Physicochemical Properties of Octylphenol Ethoxylates

PropertyValueReferences
HLB Value 8 - 18 (Varies with ethoxylation)[13]
Appearance Colorless to pale yellow liquid/paste[13]
Cloud Point (1% aq. solution) 65 - 75 °C (for OP-10)[13]
Solubility Soluble in water, acids, alkalis, and hard water[13]
Surface Tension (0.1%) 31.8 mN/m (for HTN-10)[14]

Experimental Protocols

To rigorously compare the emulsifying properties of this compound and octylphenol ethoxylates, the following experimental protocols are recommended:

Emulsion Formation and Stability Assessment

Objective: To prepare oil-in-water emulsions and evaluate their stability over time.

Methodology:

  • Preparation of Oil and Aqueous Phases:

    • Prepare the oil phase (e.g., a model oil like mineral oil or a specific drug carrier).

    • Prepare the aqueous phase containing a defined concentration of the emulsifier (this compound ethoxylate or octylphenol ethoxylate).

  • Emulsification:

    • Combine the oil and aqueous phases at a specific ratio (e.g., 20:80 oil-to-water).

    • Homogenize the mixture using a high-shear mixer (e.g., Ultra-Turrax) at a defined speed and duration.

  • Stability Evaluation:

    • Visual Observation: Monitor the emulsions for signs of creaming, sedimentation, or phase separation at regular intervals over a set period (e.g., 24 hours, 7 days).

    • Centrifugation: Subject the emulsions to centrifugation at a specific force and duration to accelerate instability. Measure the volume of the separated phases.

    • Backscattering/Turbiscan Analysis: Use a stability analyzer to monitor changes in backscattering and transmission profiles along the sample height, providing a quantitative measure of destabilization phenomena.

Droplet Size Analysis

Objective: To determine the particle size distribution of the prepared emulsions.

Methodology:

  • Sample Preparation: Dilute the emulsion with the continuous phase to an appropriate concentration for measurement.

  • Measurement:

    • Dynamic Light Scattering (DLS): Suitable for measuring droplet sizes in the sub-micron range.

    • Laser Diffraction: Can be used for a wider range of particle sizes.

  • Data Analysis: Determine the mean droplet size (e.g., Z-average) and the polydispersity index (PDI) to characterize the size distribution.

Interfacial Tension Measurement

Objective: To measure the reduction in interfacial tension at the oil-water interface in the presence of the emulsifiers.

Methodology:

  • Pendant Drop Method:

    • A drop of the oil phase is formed in the aqueous emulsifier solution.

    • The shape of the drop is analyzed by a tensiometer to calculate the interfacial tension.

  • Du Noüy Ring Method:

    • A platinum ring is pulled through the interface of the two liquids.

    • The force required to detach the ring is measured and used to calculate the interfacial tension.

Logical Workflow for Emulsifier Comparison

The following diagram illustrates a logical workflow for comparing the emulsifying properties of this compound and octylphenol ethoxylates.

Emulsifier_Comparison_Workflow start Start: Define Experimental Parameters (Oil, Water, Emulsifier Conc.) prep_dpe Prepare Emulsion with This compound Ethoxylate start->prep_dpe prep_ope Prepare Emulsion with Octylphenol Ethoxylate start->prep_ope stability_dpe Emulsion Stability Assessment (DPE) prep_dpe->stability_dpe droplet_dpe Droplet Size Analysis (DPE) prep_dpe->droplet_dpe ift_dpe Interfacial Tension Measurement (DPE) prep_dpe->ift_dpe stability_ope Emulsion Stability Assessment (OPE) prep_ope->stability_ope droplet_ope Droplet Size Analysis (OPE) prep_ope->droplet_ope ift_ope Interfacial Tension Measurement (OPE) prep_ope->ift_ope compare Compare Results: - Stability - Droplet Size - IFT Reduction stability_dpe->compare stability_ope->compare droplet_dpe->compare droplet_ope->compare ift_dpe->compare ift_ope->compare conclusion Conclusion: Select Optimal Emulsifier compare->conclusion

Caption: Workflow for comparing emulsifier performance.

Conclusion

Both this compound and octylphenol ethoxylates are effective emulsifiers with broad utility. The primary difference in their performance stems from the length of their hydrophobic alkyl chains. This compound ethoxylates, with their longer C12 chain, may offer advantages in applications requiring very stable emulsions, particularly with highly non-polar oils. Conversely, octylphenol ethoxylates (C8 chain) provide a different hydrophilic-lipophilic balance that may be optimal for other systems.

The selection between these two emulsifiers should be based on empirical data generated through the standardized experimental protocols outlined in this guide. By systematically evaluating emulsion stability, droplet size, and interfacial tension reduction, researchers can make an informed decision to optimize their formulations for specific research, development, and pharmaceutical applications. It is also important to consider the regulatory landscape and potential environmental impact of alkylphenol ethoxylates in the intended application.

References

A Comparative Guide to the Validation of Analytical Methods for Dodecylphenol Detection in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two prevalent analytical methods for the quantification of dodecylphenol in soil samples: a modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Gas Chromatography-Mass Spectrometry (GC-MS), and a traditional Soxhlet extraction method followed by High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring, offering objective performance comparisons and detailed experimental data to support methodological validation.

Methodology Comparison

The selection of an appropriate analytical method is critical for the accurate and efficient quantification of this compound in complex matrices like soil. Method A (QuEChERS-GC-MS) represents a streamlined and high-throughput approach, while Method B (Soxhlet-HPLC) embodies a more classical and exhaustive extraction technique.

Method A: QuEChERS Extraction with GC-MS Analysis

The QuEChERS method has gained significant popularity due to its simplicity, speed, and reduced solvent consumption.[1][2][3] It involves a two-step process: an initial extraction and partitioning step using acetonitrile and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup. This approach is known for providing good recoveries for a wide range of analytes with minimal sample handling.[2][4]

Method B: Soxhlet Extraction with HPLC Analysis

Soxhlet extraction is a well-established and robust technique for the extraction of semi-volatile organic compounds from solid matrices.[5][6] It utilizes a continuous reflux of solvent to exhaustively extract the analyte from the sample. While effective, this method is generally more time-consuming and requires larger volumes of organic solvents compared to modern techniques.[6]

Quantitative Performance Data

The following table summarizes the key performance parameters for the two methods, providing a clear comparison of their analytical capabilities.

Performance ParameterMethod A: QuEChERS-GC-MSMethod B: Soxhlet-HPLC
Limit of Detection (LOD) 0.5 ng/g2.0 ng/g
Limit of Quantification (LOQ) 1.5 ng/g6.0 ng/g
Recovery (at 10 ng/g spike) 92%85%
Relative Standard Deviation (RSD) 6%11%
Analysis Time per Sample ~30 minutes~8 hours
Solvent Consumption per Sample ~20 mL~200 mL

Detailed Experimental Protocols

Method A: QuEChERS Extraction followed by GC-MS Analysis

1. Sample Preparation:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex vigorously for 1 minute.

2. Extraction and Partitioning:

  • Add a salt mixture of 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium chloride (NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

4. GC-MS Analysis:

  • Transfer the cleaned extract into an autosampler vial.

  • Inject 1 µL into the GC-MS system.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

    • Inlet Temperature: 280°C

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mode: Selected Ion Monitoring (SIM) targeting characteristic ions for this compound.

Method B: Soxhlet Extraction followed by HPLC Analysis

1. Sample Preparation:

  • Weigh 20 g of dried and sieved soil into a cellulose extraction thimble.

  • Place the thimble into a Soxhlet extractor.

2. Soxhlet Extraction:

  • Add 250 mL of a hexane/acetone (1:1, v/v) mixture to a round-bottom flask.

  • Assemble the Soxhlet apparatus and extract for 6 hours at a rate of 4-6 cycles per hour.

3. Extract Concentration and Cleanup:

  • After extraction, allow the apparatus to cool.

  • Concentrate the extract to approximately 5 mL using a rotary evaporator.

  • Perform a solvent exchange to acetonitrile by adding 10 mL of acetonitrile and re-concentrating to 1 mL.

4. HPLC Analysis:

  • Filter the final extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Inject 20 µL into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile and water (85:15, v/v) at a flow rate of 1.0 mL/min.

    • Detector: UV detector set at 225 nm.

    • Column Temperature: 30°C.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the QuEChERS-GC-MS method (Method A).

QuEChERS_Workflow start Start: Soil Sample sample_prep 1. Sample Preparation (10g soil + 10mL ACN) start->sample_prep extraction 2. Extraction & Partitioning (Add MgSO4 & NaCl, Shake) sample_prep->extraction centrifuge1 3. Centrifugation (4000 rpm, 5 min) extraction->centrifuge1 supernatant Collect Acetonitrile Supernatant centrifuge1->supernatant dspe 4. dSPE Cleanup (Add MgSO4 & PSA, Vortex) supernatant->dspe centrifuge2 5. Centrifugation (10,000 rpm, 2 min) dspe->centrifuge2 final_extract Final Clean Extract centrifuge2->final_extract gcms 6. GC-MS Analysis final_extract->gcms end End: Data Acquisition gcms->end

Caption: Workflow for this compound detection in soil using QuEChERS-GC-MS.

References

A Comparative Guide to the Cross-Reactivity of Dodecylphenol in Alkylphenol Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and environmental science, the accurate detection of alkylphenols is crucial due to their endocrine-disrupting properties. Immunoassays offer a rapid and sensitive method for screening these compounds. However, a significant challenge lies in the cross-reactivity of antibodies with structurally similar alkylphenols, which can lead to inaccurate quantification. This guide provides a comparative analysis of the cross-reactivity of various alkylphenols, with a focus on dodecylphenol, in immunoassays.

Cross-Reactivity of Alkylphenols in Immunoassays

Immunoassays for alkylphenols, such as Enzyme-Linked Immunosorbent Assay (ELISA), are typically developed to be specific for a particular compound, most commonly 4-nonylphenol (NP) or 4-octylphenol (OP), due to their prevalence and estrogenic activity. The specificity of these assays is determined by the antibody's ability to distinguish between the target analyte and other structurally related molecules.

While extensive data on the cross-reactivity of this compound is limited in the readily available scientific literature, studies on immunoassays for other alkylphenols reveal important trends. Generally, the degree of cross-reactivity is influenced by the structural similarity of the alkylphenol to the original antigen used to generate the antibody. This includes the length and branching of the alkyl chain and the position of substitution on the phenol ring.

Below is a summary of representative cross-reactivity data for various phenolic compounds in an immunoassay developed for a specific alkylphenol. It is important to note that these values can vary significantly between different assays and antibody batches.

CompoundTarget AnalyteCross-Reactivity (%)
4-n-Nonylphenol4-n-Octylphenol50-150%
4-tert-Octylphenol4-n-Octylphenol80-120%
This compound4-n-OctylphenolData not readily available
Bisphenol A4-n-Octylphenol< 10%
4-tert-Butylphenol4-n-Octylphenol< 20%
Phenol4-n-Octylphenol< 1%

Note: The data presented are representative values and may not reflect the performance of all commercially available kits. It is crucial to consult the manufacturer's specifications for the specific assay being used.

Experimental Protocol for Determining Cross-Reactivity

The cross-reactivity of an alkylphenol in a competitive immunoassay is typically determined by comparing the concentration of the cross-reactant required to cause a 50% inhibition of the signal (IC50) with the IC50 of the target analyte.

Key Experimental Steps:

  • Preparation of Standards: Prepare a series of standard solutions for the target analyte (e.g., 4-octylphenol) and the potential cross-reactants (e.g., this compound, nonylphenol) in an appropriate buffer.

  • Coating of Microplate: Coat the wells of a microtiter plate with a conjugate of the target analyte and a carrier protein (e.g., OP-BSA).

  • Competitive Binding: Add the standard solutions or samples, followed by a limited amount of the specific antibody, to the coated wells. The free analyte and the coated analyte will compete for binding to the antibody.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove any unbound reagents.

  • Addition of Secondary Antibody: Add an enzyme-labeled secondary antibody that binds to the primary antibody.

  • Substrate Addition and Signal Detection: Add a chromogenic substrate that is converted by the enzyme to produce a measurable signal (e.g., color change). The intensity of the signal is inversely proportional to the concentration of the analyte in the sample.

  • Calculation of Cross-Reactivity: Calculate the IC50 values for the target analyte and the cross-reactant from their respective dose-response curves. The percent cross-reactivity is calculated using the following formula:

    Cross-Reactivity (%) = (IC50 of target analyte / IC50 of cross-reactant) x 100 [1]

Visualizing the Immunoassay Workflow and Biological Impact

To better understand the processes involved, the following diagrams illustrate the competitive immunoassay workflow and the estrogenic signaling pathway of alkylphenols.

Competitive Immunoassay Workflow cluster_0 Step 1: Plate Coating cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Detection plate Microplate Well conjugate Alkylphenol-Protein Conjugate plate->conjugate Coating sample Sample (Free Alkylphenol) antibody Primary Antibody sample->antibody Binds conjugate2 Coated Alkylphenol conjugate2->antibody Competes for binding sec_antibody Enzyme-labeled Secondary Antibody substrate Substrate sec_antibody->substrate Enzymatic Reaction antibody2 Bound Primary Antibody antibody2->sec_antibody Binds to signal Colorimetric Signal substrate->signal Produces

Caption: Workflow of a competitive ELISA for alkylphenol detection.

Alkylphenols are known endocrine disruptors primarily due to their ability to mimic the natural hormone estrogen and interact with estrogen receptors.[2] This interaction can trigger a cascade of cellular events, potentially leading to adverse health effects.

Estrogenic Signaling Pathway of Alkylphenols alkylphenol Alkylphenol (AP) er Estrogen Receptor (ER) alkylphenol->er Binds to nucleus Nucleus er->nucleus Translocates to ere Estrogen Response Element (ERE) on DNA nucleus->ere Binds to transcription Gene Transcription ere->transcription response Cellular Response (e.g., Proliferation, Protein Synthesis) transcription->response

Caption: Simplified estrogen receptor signaling pathway activated by alkylphenols.

Conclusion and Recommendations

The potential for cross-reactivity is a critical consideration when using immunoassays for the detection of alkylphenols. While these assays are valuable screening tools, the structural similarity among different alkylphenols can lead to an overestimation of the target analyte's concentration. For this compound specifically, the lack of readily available cross-reactivity data underscores the need for thorough validation of any immunoassay intended for its detection.

For researchers and professionals, the following recommendations are advised:

  • Consult Manufacturer's Data: Always review the cross-reactivity data provided by the immunoassay manufacturer.

  • Method Validation: If this compound or other unlisted alkylphenols are of concern, perform in-house validation to determine their cross-reactivity with the chosen assay.

  • Confirmatory Analysis: For regulatory purposes or in cases where precise quantification is required, positive results from immunoassays should be confirmed using a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

References

A Comparative Guide to Assessing the Purity of Synthesized Dodecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized dodecylphenol, a critical intermediate in the production of surfactants, lubricating oil additives, and resins, is paramount to ensure the quality, performance, and safety of final products. The synthesis process can often result in a mixture of isomers and unreacted starting materials, necessitating robust analytical methods for accurate purity assessment. This guide provides an objective comparison of three powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Key Analytical Techniques for Purity Assessment

The choice of analytical technique for assessing this compound purity depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the desired quantitative accuracy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the separation and identification of volatile and semi-volatile compounds. It is particularly well-suited for resolving the various isomers of this compound and detecting residual starting materials like phenol and dodecene isomers. The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally labile compounds. When coupled with a suitable detector, such as an ultraviolet (UV) detector, it can effectively quantify this compound and identify less volatile impurities. Reversed-phase HPLC is a common mode used for the analysis of alkylphenols.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard of the analyte. The purity is determined by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard of known purity. This technique provides a direct measure of the mass fraction of this compound in the synthesized material.

Quantitative Data Comparison

The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the purity assessment of this compound. While direct comparative validation data for this compound across all three techniques is limited in publicly available literature, this table provides typical performance metrics based on the analysis of similar long-chain alkylphenols and general validation principles.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative ¹H NMR (qNMR)
Primary Use Separation and quantification of volatile and semi-volatile isomers and impurities.Separation and quantification of this compound and non-volatile impurities.Absolute quantification of this compound without a specific reference standard.
Typical Accuracy (% Recovery) 95 - 105%97 - 103%98.5 - 101.5%
Precision (%RSD) < 5%< 3%< 1%[1]
Limit of Detection (LOD) Low (ng/mL to pg/mL range)Moderate (µg/mL to ng/mL range)High (mg/mL range)[1]
Limit of Quantification (LOQ) Low (ng/mL range)Moderate (µg/mL range)High (mg/mL range)[1]
Specificity High (mass spectral identification)Moderate (retention time and UV spectrum)High (unique NMR signals)
Throughput ModerateHighLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative experimental protocols for each technique, which can be adapted and optimized for specific laboratory conditions and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound sample into a 10 mL volumetric flask.
  • Dissolve the sample in a suitable solvent, such as dichloromethane or hexane, and dilute to the mark.
  • If necessary, perform a derivatization step (e.g., silylation) to improve the volatility and chromatographic behavior of this compound.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.
  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 280°C.
  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 150°C, hold for 2 minutes.
  • Ramp to 280°C at 10°C/min.
  • Hold at 280°C for 10 minutes.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-450.

3. Data Analysis:

  • Identify the this compound isomers and any impurities by comparing their retention times and mass spectra with reference spectra from a library (e.g., NIST).
  • Quantify the purity by area normalization, assuming similar response factors for all isomers. For higher accuracy, use a certified reference standard of this compound to create a calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the synthesized this compound sample into a 10 mL volumetric flask.
  • Dissolve the sample in the mobile phase and dilute to the mark.
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV detector at 277 nm.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Determine the purity by calculating the relative peak area of the main this compound peak against the total area of all peaks in the chromatogram.
  • For impurity identification, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.

Quantitative ¹H NMR (qNMR) Protocol

1. Sample Preparation:

  • Accurately weigh (to 0.01 mg) a specific amount of the synthesized this compound sample (e.g., 10 mg) into an NMR tube.
  • Accurately weigh (to 0.01 mg) a known amount of a certified internal standard (e.g., maleic acid) into the same NMR tube. The internal standard should have a known purity, be stable, and have resonance signals that do not overlap with the analyte signals.
  • Add a precise volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃) to the NMR tube and ensure complete dissolution.

2. Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
  • Probe: 5 mm BBO probe.
  • Temperature: 298 K.
  • Pulse Program: A standard 90° pulse sequence.
  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 s for accurate quantification).
  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

3. Data Analysis:

  • Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
  • Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.
  • Calculate the purity of this compound using the following equation:

Mandatory Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis & Sampling cluster_analysis Analytical Methods cluster_data Data Processing & Reporting synthesis This compound Synthesis sampling Representative Sampling synthesis->sampling gcms GC-MS Analysis sampling->gcms Volatile Impurities hplc HPLC Analysis sampling->hplc Non-Volatile Impurities qnmr qNMR Analysis sampling->qnmr Absolute Purity data_processing Data Processing & Integration gcms->data_processing hplc->data_processing qnmr->data_processing purity_calculation Purity Calculation data_processing->purity_calculation report Final Report purity_calculation->report Method_Impurity_Relationship cluster_methods Analytical Methods cluster_impurities Potential Impurities GCMS GC-MS Isomers This compound Isomers (ortho, para, branched) GCMS->Isomers Excellent Separation StartingMaterials Unreacted Starting Materials (Phenol, Dodecene) GCMS->StartingMaterials High Sensitivity HPLC HPLC-UV HPLC->Isomers Good Separation Byproducts Higher Alkylated Phenols & Other Byproducts HPLC->Byproducts Detects Less Volatile Impurities qNMR qNMR qNMR->Isomers Quantifies Total This compound qNMR->Byproducts Identifies & Quantifies NMR-active Impurities

References

Safety Operating Guide

Proper Disposal of Dodecylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Dodecylphenol, a chemical compound utilized in various industrial and research applications, presents significant environmental and health hazards, necessitating strict adherence to proper disposal protocols. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage this compound waste effectively and safely.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its primary hazards. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] Furthermore, it is suspected of damaging fertility and is very toxic to aquatic life with long-lasting effects.[1][2][4][5] Therefore, appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety glasses or a face shield, and protective clothing, must be worn at all times.[2][5] Handling should occur in a well-ventilated area to avoid inhalation of vapors.[5]

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is through a licensed chemical waste disposal contractor.[2][5][6] Under no circumstances should this compound be discharged into drains or the environment.[5][7]

For Unused or Waste this compound:

  • Segregation and Storage:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.[5] The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

    • Ensure the container is tightly closed to prevent leaks or spills.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are aware of the hazards.

For Small Spills:

  • Immediate Action:

    • Evacuate personnel from the immediate spill area.[5]

    • Remove all sources of ignition as this compound is combustible.[5][8]

  • Containment and Cleanup:

    • For small liquid spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[6][7]

    • Place the absorbent material into a suitable, sealed container for disposal.[5][6]

    • Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.[9]

For Empty Containers:

  • Empty containers may retain product residue and should be treated as hazardous waste.[7][9]

  • Do not reuse empty containers.[6]

  • Containers should be taken to an approved waste handling site for recycling or disposal in accordance with local regulations.[7][9]

Quantitative Hazard and Environmental Data

PropertyValueSource
Acute Aquatic Toxicity Very toxic to aquatic life.[1][5]Safety Data Sheets
Chronic Aquatic Toxicity Very toxic to aquatic life with long lasting effects.[1][5]Safety Data Sheets
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][2][3]GHS Classification
Reproductive Toxicity May damage fertility.[1]GHS Classification
Bioaccumulation Potential The substance can accumulate in aquatic organisms.[4]Environmental Risk Evaluation Report

This compound Disposal Workflow

Dodecylphenol_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_assessment Waste Assessment cluster_procedures Disposal Procedures cluster_actions Action Steps cluster_final Final Disposal start This compound Waste Generated assess_type Determine Waste Type start->assess_type unused_product Unused/Waste Product assess_type->unused_product  Unused Product   small_spill Small Spill assess_type->small_spill Spill empty_container Empty Container assess_type->empty_container Empty Container collect_waste Segregate and Store in Labeled, Sealed Container unused_product->collect_waste absorb_spill Absorb with Inert Material small_spill->absorb_spill treat_as_hazardous Treat as Hazardous Waste empty_container->treat_as_hazardous contact_ehs Contact EHS/Licensed Waste Contractor collect_waste->contact_ehs collect_absorbent Collect Absorbent in Sealed Container absorb_spill->collect_absorbent collect_absorbent->contact_ehs treat_as_hazardous->contact_ehs final_disposal Professional Disposal (e.g., Incineration) contact_ehs->final_disposal

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.